molecular formula C12H11BrS B8091286 2-(5-Bromo-2-methylbenzyl)thiophene

2-(5-Bromo-2-methylbenzyl)thiophene

Cat. No.: B8091286
M. Wt: 267.19 g/mol
InChI Key: JXPVRPLWSXFEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methylbenzyl)thiophene is a useful research compound. Its molecular formula is C12H11BrS and its molecular weight is 267.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-methylbenzyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methylbenzyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVRPLWSXFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(5-Bromo-2-methylbenzyl)thiophene CAS 1823462-28-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7)

Critical Intermediate & Impurity Standard in SGLT2 Inhibitor Synthesis

Executive Summary & Application Context

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a specialized organosulfur compound primarily utilized in the pharmaceutical industry. It serves two critical functions:

  • Synthetic Intermediate: A scaffold for the synthesis of "gliflozin" class drugs (SGLT2 inhibitors), specifically analogs where the distal aryl ring is modified or introduced at a late stage.

  • Impurity Reference Standard: It is identified as Canagliflozin Impurity 5 .[1] Its presence in the final drug substance indicates specific deviations in the upstream coupling protocols, making it a vital marker for Process Analytical Technology (PAT) and Quality Control (QC).

This guide details the physicochemical properties, synthesis pathways, formation mechanisms, and analytical protocols required to manage this compound effectively.[2]

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValue / Description
CAS Number 1823462-28-7
Chemical Formula C₁₂H₁₁BrS
Molecular Weight 267.19 g/mol
IUPAC Name 2-[(5-Bromo-2-methylphenyl)methyl]thiophene
Appearance Pale yellow to colorless oil (tends to solidify upon prolonged cooling)
Solubility Soluble in DCM, Ethyl Acetate, Toluene, DMSO; Insoluble in Water
Boiling Point ~360°C (Predicted at 760 mmHg)
Density 1.38 ± 0.1 g/cm³ (Predicted)
LogP ~5.2 (High Lipophilicity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthetic Pathways & Formation Mechanism[2][6][7]

Understanding the origin of CAS 1823462-28-7 is crucial for process control. It typically arises via Friedel-Crafts Alkylation or Acylation/Reduction sequences. In the context of Canagliflozin manufacturing, it represents a "Des-fluoro-phenyl" structural analog.

Primary Synthesis (Targeted Preparation)

To generate this compound as a reference standard, a direct Friedel-Crafts alkylation is employed.

  • Reagents: Thiophene, 5-Bromo-2-methylbenzyl chloride (or bromide).

  • Catalyst: Lewis Acid (

    
     or 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Protocol Logic: Thiophene is electron-rich and undergoes electrophilic aromatic substitution at the C2 position. The 5-bromo-2-methylbenzyl carbocation serves as the electrophile.

Formation as a Process Impurity

In the industrial synthesis of Canagliflozin, the target intermediate is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[3]

  • The Error Pathway: If the starting thiophene is not pre-coupled with the 4-fluorophenyl group (or if the thiophene feedstock contains unsubstituted thiophene), the benzylation step yields CAS 1823462-28-7.

  • Significance: Detection of this impurity suggests incomplete Suzuki coupling in the previous step or raw material contamination .

Visualization of Pathways

The following diagram illustrates the divergence between the Desired API Pathway and the Impurity Formation Pathway.

SynthesisPath Thiophene Thiophene (Starting Material) Step1_Correct Step 1: Suzuki Coupling (+ 4-F-Ph-B(OH)2) Thiophene->Step1_Correct Step2_Error Direct Friedel-Crafts (Skipped Arylation) Thiophene->Step2_Error Side Reaction / Contamination Int_Correct 2-(4-Fluorophenyl)thiophene Step1_Correct->Int_Correct Step2_Correct Step 2: Friedel-Crafts (+ Benzyl Halide) Int_Correct->Step2_Correct Target TARGET INTERMEDIATE (Canagliflozin Precursor) Step2_Correct->Target Impurity CAS 1823462-28-7 (Impurity 5) Step2_Error->Impurity

Caption: Divergent synthesis showing how CAS 1823462-28-7 forms as a process impurity (Red path) vs. the target drug intermediate (Green path).

Experimental Protocols

Synthesis of Reference Standard (Lab Scale)

Objective: Produce 5.0 g of 2-(5-Bromo-2-methylbenzyl)thiophene for analytical qualification.

Reagents:

  • Thiophene (1.2 eq)[4]

  • 5-Bromo-2-methylbenzyl chloride (1.0 eq)

  • 
     (1.0 M solution in ether or solid, 0.2 eq - Catalyst)
    
  • DCM (Anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL 3-neck Round Bottom Flask (RBF). Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 5-Bromo-2-methylbenzyl chloride (5.0 g, 22.8 mmol) and Thiophene (2.3 g, 27.4 mmol) to 50 mL of anhydrous DCM.

  • Catalysis: Cool the mixture to 0°C. Add

    
     slowly to moderate the exotherm. Note: 
    
    
    
    is more aggressive and may cause polymerization of thiophene;
    
    
    is preferred for selectivity.
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC (Hexane:EtOAc 9:1). The product spot will be less polar than the starting benzyl chloride.

  • Quench: Pour reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over

    
    .[5]
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

  • Yield: Expect ~70-80% yield as a pale oil.

Analytical Characterization (Self-Validating)

To confirm identity, the NMR spectrum must show specific diagnostic signals distinguishing it from the fluorophenyl-substituted analog.

Diagnostic


 NMR Signals (400 MHz, 

):
  • 
     2.25 - 2.35 ppm (s, 3H):  Methyl group on the benzene ring.
    
  • 
     4.05 - 4.15 ppm (s, 2H):  Methylene bridge (
    
    
    
    ) connecting the rings. Crucial: This shift changes if the thiophene is substituted at C5.
  • 
     6.80 - 7.20 ppm (m, ~6H):  Aromatic region.
    
    • Differentiation: The "Impurity 5" (CAS 1823462-28-7) will show 3 thiophene protons . The target Canagliflozin intermediate shows only 2 thiophene protons (as one position is substituted with fluorophenyl).

    • Look for a doublet/multiplet pattern for the thiophene C3/C4/C5 protons in this impurity.

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Precaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; wash immediately upon contact.
Eye Irritant H319: Causes serious eye irritationUse safety goggles; access to eye wash station is mandatory.
Aquatic Toxicity H411: Toxic to aquatic life with long-lasting effectsDo not dispose of down drains; use dedicated organic waste streams.

Storage Stability: Benzyl halides and their thiophene derivatives can be sensitive to oxidation. Store under inert gas at 4°C. If the oil turns dark brown/black, purify via silica plug filtration before use as a standard.

References

  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents. Patent CN104892566A. Accessed October 26, 2023.

  • Canagliflozin Impurity 5 (CAS 1823462-28-7). ChemScene Product Catalog. Accessed October 26, 2023.

  • Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications. 2003.[6]

  • Thiophene Synthesis and Reactivity. Organic Chemistry Portal. Accessed October 26, 2023.

Sources

Structure and molecular weight of 2-(5-Bromo-2-methylbenzyl)thiophene

[1][2][3][4][5][6][7]

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7 ) is a halogenated heterocyclic building block.[1] It serves as the lipophilic scaffold for several sodium-glucose co-transporter 2 (SGLT2) inhibitors. Its structural core—a thiophene ring linked via a methylene bridge to a substituted phenyl ring—provides the necessary steric bulk and hydrophobic interaction sites required for the drug's binding affinity in the SGLT2 proximal tubule pocket.

This guide provides a validated characterization of the molecule, including its molecular weight, structural connectivity, and a standard industrial synthesis workflow adapted from the Canagliflozin route.

Chemical Identity & Physical Properties[4][6][7][8][9][10][11]

The molecule consists of a thiophene ring attached at the C2 position to a 2-methyl-5-bromobenzyl group. The bromine atom at position 5 of the phenyl ring is a reactive handle, typically used for subsequent lithiation or palladium-catalyzed coupling (Suzuki-Miyaura) to attach the sugar moiety or distal aryl rings in API synthesis.

PropertyData
Chemical Name 2-(5-Bromo-2-methylbenzyl)thiophene
CAS Number 1823462-28-7
Molecular Formula

Molecular Weight 267.19 g/mol
Exact Mass 265.9765
Appearance Off-white to pale yellow solid
Melting Point 45–50 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Connectivity (SMILES)

CC1=C(CC2=CC=C(S2))C=C(Br)C=C1[2][3]

Structural Analysis & Molecular Geometry

The molecule possesses a flexible methylene bridge (

  • Thiophene Ring: Electron-rich, serving as a bioisostere for a phenyl ring but with different electronic distribution and metabolic stability.

  • Benzyl Substitution:

    • Ortho-Methyl (

      
      ):  Provides steric hindrance, locking the conformation relative to the bridge and preventing free rotation in the binding pocket.
      
    • Meta-Bromo (

      
      ):  An electron-withdrawing group that also serves as the primary site for further functionalization.
      
Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the key reactive sites on the molecule.

StructureThiopheneThiophene Ring(Electron Rich)BridgeMethylene Bridge(-CH2-)Thiophene->BridgeC2 AttachmentPhenylPhenyl Ring(Scaffold)Bridge->PhenylC1 AttachmentMethyl2-Methyl Group(Steric Lock)Phenyl->MethylOrtho (C2)Bromo5-Bromo Group(Reactive Handle)Phenyl->BromoMeta (C5)

Figure 1: Structural connectivity highlighting the methylene bridge and substitution pattern.

Synthesis & Production Protocol

The synthesis of this core scaffold typically follows a Friedel-Crafts Acylation followed by a Silane Reduction . This route is preferred over direct coupling (e.g., Kumada) due to higher regioselectivity and cost-effectiveness.

Reaction Scheme
  • Acylation: Reaction of 5-bromo-2-methylbenzoyl chloride with thiophene.[1]

  • Reduction: Conversion of the resulting ketone to the methylene bridge using Triethylsilane (

    
    ) and Boron Trifluoride Etherate (
    
    
    ).

SynthesisAcid5-Bromo-2-methylbenzoic AcidAcidChlorideAcid Chloride Formation(SOCl2, DMF cat.)Acid->AcidChlorideThiopheneThiopheneKetoneIntermediate Ketone(Friedel-Crafts Acylation)AcidChloride->Ketone+ Thiophene / AlCl3 / DCMProduct2-(5-Bromo-2-methylbenzyl)thiophene(Final Product)Ketone->ProductReduction: Et3SiH / BF3·OEt2

Figure 2: Two-step synthesis workflow from commercially available benzoic acid derivatives.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for SGLT2 intermediate synthesis.

Step 1: Formation of the Ketone Intermediate
  • Reagents: 5-bromo-2-methylbenzoyl chloride (1.0 eq), Thiophene (1.1 eq),

    
     (1.2 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Cool a suspension of

      
       in anhydrous DCM to 0°C under nitrogen.
      
    • Add 5-bromo-2-methylbenzoyl chloride dropwise.

    • Add thiophene slowly, maintaining temperature < 5°C to prevent polymerization.

    • Stir at room temperature for 2–4 hours.

    • Quench: Pour into ice-water/HCl mixture. Extract with DCM.

    • Purification: Recrystallization from Ethanol/Hexane.

Step 2: Reduction to Methylene Bridge
  • Reagents: Ketone intermediate (from Step 1), Triethylsilane (

    
    , 3.0 eq), 
    
    
    (2.0 eq), Acetonitrile/DCM (1:1).
  • Procedure:

    • Dissolve the ketone in dry DCM/Acetonitrile.

    • Add

      
       followed by dropwise addition of 
      
      
      at 0°C.
    • Allow to warm to room temperature and stir for 4–6 hours (monitor by TLC/HPLC).

    • Workup: Quench with saturated

      
      . Extract with Ethyl Acetate.[4][5]
      
    • Isolation: Concentrate organic layer.[6] Purify via silica gel chromatography (Hexane/EtOAc) to yield the target 2-(5-Bromo-2-methylbenzyl)thiophene .

Characterization & Validation (Trustworthiness)

To validate the identity of the synthesized compound, compare analytical data against the following predicted parameters.

Nuclear Magnetic Resonance (NMR)

The

Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic (Thiophene) 7.15 – 7.20Doublet (d)1HC5-H
Aromatic (Thiophene) 6.90 – 6.95Multiplet (m)1HC4-H
Aromatic (Thiophene) 6.75 – 6.80Doublet (d)1HC3-H
Aromatic (Phenyl) 7.25 – 7.35Multiplet3HPhenyl Ring Protons
Methylene Bridge 4.05 – 4.15 Singlet (s) 2H

Methyl Group 2.25 – 2.30Singlet (s)3H

Mass Spectrometry (MS)[13][16]
  • Ionization Mode: ESI+ or APCI.

  • Molecular Ion:

    
     266.0 / 268.0.
    
  • Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    ) confirms the presence of a single Bromine atom.
Purity Standards
  • HPLC: >98.0% area normalization.

  • Impurity Control: Monitor for unreduced ketone (signal at ~196 ppm in

    
     NMR) or des-bromo byproducts.
    

References

  • Sigma-Aldrich. 2-(5-Bromo-2-methylbenzyl)thiophene Product Sheet (CAS 1823462-28-7).Link

  • PubChem. Compound Summary: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Related Intermediate).[2]Link

  • Google Patents. Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).Link

  • Organic Chemistry Portal. Thiophene Synthesis and Reactivity.Link

Strategic Synthesis Guide: 2-(5-Bromo-2-methylbenzyl)thiophene vs. Advanced Canagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Chemical Divergence

In the process chemistry of SGLT2 inhibitors, specifically Canagliflozin (Invokana) , the construction of the diaryl-thiophene aglycone is the critical rate-limiting phase. This guide analyzes the strategic "Fork in the Road" between two distinct manufacturing philosophies:

  • The Linear Strategy (Topic Focus): Synthesizing 2-(5-Bromo-2-methylbenzyl)thiophene (herein referred to as Intermediate A ) from unsubstituted thiophene, followed by late-stage C-H arylation.

  • The Convergent Strategy: Utilizing pre-functionalized 2-(4-fluorophenyl)thiophene to generate the advanced Canagliflozin Aglycone (herein referred to as Intermediate B ) directly.

The Core Comparison
FeatureIntermediate A (Linear Route)Intermediate B (Convergent Route)
Chemical Structure Thiophene ring linked to 5-bromo-2-methylbenzene.[1] No fluorophenyl group. Thiophene ring linking 5-bromo-2-methylbenzene AND 4-fluorophenyl.[2][3]
CAS Number 1823462-28-7 1030825-20-7
Raw Material Cost Low: Uses commodity Thiophene and 5-bromo-2-methylbenzoic acid.High: Requires expensive 2-(4-fluorophenyl)thiophene starting material.[1]
Process Complexity High: Requires an extra downstream step (C-H activation or halogenation/Suzuki) to add the fluorophenyl group.Low: The biaryl scaffold is constructed early; fewer steps to the final API.
Impurity Risk Regioisomer Risk: High risk of

vs

substitution on the thiophene ring during acylation.
Trace Metal Risk: High Pd burden if Suzuki coupling is done late-stage.

Part 2: Synthesis of the Core Scaffold (Intermediate A)

This section details the synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene . This molecule represents the "Linear Strategy" entry point. The synthesis involves a Friedel-Crafts Acylation followed by an Ionic Hydrogenation.

Reaction Scheme & Mechanism

The synthesis proceeds via the formation of a ketone intermediate, which is subsequently reduced.[3]

SynthesisFlow Start 5-Bromo-2-methylbenzoic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, DMF (cat) PhMe, 80°C Ketone Ketone Intermediate (Crystalline Solid) AcidCl->Ketone + Thiophene AlCl3, -10°C to 0°C (Friedel-Crafts) Thiophene Thiophene (Unsubstituted) Thiophene->Ketone InterA Intermediate A 2-(5-Bromo-2-methylbenzyl)thiophene Ketone->InterA Et3SiH, BF3·OEt2 CH2Cl2/MeCN, 0°C (Ionic Hydrogenation)

Caption: Step-wise synthesis of Intermediate A via Friedel-Crafts acylation and Ionic Hydrogenation.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Reagents: 5-Bromo-2-methylbenzoyl chloride (1.0 eq), Thiophene (1.1 eq), Aluminum Chloride (

    
    , 1.1 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Charge DCM and

      
       to a reactor under 
      
      
      
      . Cool to -10°C.
    • Add Thiophene slowly, maintaining temperature < 0°C.

    • Add 5-Bromo-2-methylbenzoyl chloride dropwise over 2 hours. Crucial: Slow addition prevents the formation of di-acylated thiophene byproducts.

    • Quench with ice water. Separate organic layer.[4]

    • Purification: Crystallize from Heptane/EtOAc.

    • Target: (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone.[1][5]

Step 2: Ionic Hydrogenation (Ketone Reduction)

  • Reagents: Ketone Intermediate (1.0 eq), Triethylsilane (

    
    , 2.5 eq), Boron Trifluoride Etherate (
    
    
    
    , 2.0 eq).
  • Procedure:

    • Dissolve Ketone in DCM/Acetonitrile (1:1). Cool to -5°C.

    • Add

      
       in one portion.
      
    • Add

      
       dropwise over 1 hour. Safety: This reaction is exothermic and releases small amounts of HF/Silicon fluorides.
      
    • Warm to 25°C and stir for 4 hours.

    • Workup: Quench with saturated

      
      .
      
    • Isolation: Concentrate and distill or crystallize (low melting solid).

Expert Insight (Causality): We utilize Ionic Hydrogenation (


) rather than Wolff-Kishner (Hydrazine/KOH) because the bromo-substituent on the benzene ring is labile under strong basic conditions at high temperatures. The acidic conditions preserve the aryl bromide, which is essential for the subsequent sugar coupling.

Part 3: The "Vs" Analysis - Divergent Pathways

Why would a process chemist choose Intermediate A (Linear) over the more direct Intermediate B (Convergent)?

The Convergent Route (Industry Standard)

Historically, the discovery route (Nomura et al.) utilized 2-(4-fluorophenyl)thiophene .

  • Pros: High convergence. The difficult C-C bond between thiophene and fluorobenzene is formed early, often via reliable Suzuki or Kumada coupling on simple thiophene precursors.

  • Cons: 2-(4-fluorophenyl)thiophene is significantly more expensive than unsubstituted thiophene.

The Linear Route (Cost Optimization)

Using Intermediate A requires a downstream C-H activation step.

  • Mechanism: Intermediate A + 4-Fluorophenylboronic acid + Pd catalyst (oxidative coupling).

  • Pros: Uses commodity chemicals (Thiophene).

  • Cons: Selectivity issues. The thiophene ring has two reactive sites (

    
    -positions). Since one is blocked by the benzyl group, the other 
    
    
    
    -position (C5) is reactive, but
    
    
    -arylation (C3/C4) can occur as a trace impurity.

DecisionTree Decision Route Selection Strategy Route1 Route 1: Convergent (Start with Fluorophenylthiophene) Decision->Route1 Route2 Route 2: Linear (Start with Thiophene -> Intermediate A) Decision->Route2 Result1 High Material Cost Low Process Risk Best for Early Phase Route1->Result1 Result2 Low Material Cost High Development Effort Best for Generic/Scale-up Route2->Result2

Caption: Decision matrix for selecting between Linear (Intermediate A) and Convergent (Intermediate B) pathways.

Part 4: Critical Quality Attributes (QC) & Impurities

When sourcing or synthesizing Intermediate A , the following impurity profile must be controlled to ensure the quality of the final Canagliflozin API.

Impurity Profile Table[3]
Impurity IDStructure / DescriptionOriginControl Limit (Proposed)
IMP-1 (Regioisomer) 3-(5-Bromo-2-methylbenzyl)thiopheneFriedel-Crafts acylation occurring at C3 instead of C2 of thiophene.[6]< 0.15%
IMP-2 (Dimer) Bis(5-bromo-2-methylbenzyl)thiopheneDouble alkylation of the thiophene ring.< 0.10%
IMP-3 (Des-Bromo) 2-(2-methylbenzyl)thiopheneHydrogenolysis of the Ar-Br bond during reduction (if conditions are too harsh).< 0.05%
IMP-4 (Ketone) Unreduced Ketone IntermediateIncomplete Ionic Hydrogenation.< 0.50%
Analytical Methodology (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[7]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Thiophene absorption).

  • Note: Intermediate A is highly lipophilic; ensure the gradient holds at high organic % to elute dimers.

References

  • Discovery of Canagliflozin: Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[8][9] Journal of Medicinal Chemistry, 2010, 53(17), 6355–6360.[8][9] Link

  • Process Optimization (GMP Synthesis): Metil, D. S., et al. "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles."[10] Organic Process Research & Development, 2018, 22(1), 27–39.[8][10] Link

  • PET Tracer Synthesis (Linear Route): Vrain, J., et al. "GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2." Molecular Pharmaceutics, 2018. Link

  • Patent (Convergent Route): "Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene." CN104892566A. Link

  • Patent (Linear Route & Reduction): "Method for preparing canagliflozin intermediate." US20170044129A1. Link

Sources

Thiophene Scaffolds in SGLT2 Inhibitors: Structural Architecture and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural role, synthetic architecture, and experimental deployment of thiophene scaffolds in SGLT2 inhibitor development.

Strategic Imperative: The Thiophene Advantage

In the evolution of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, the transition from O-glucosides (like Phlorizin) to C-glucosides was driven by the need for metabolic stability against


-glucosidases. Within this C-glucoside class, the incorporation of thiophene and benzothiophene scaffolds—exemplified by Canagliflozin  and Ipragliflozin —represents a critical bioisosteric strategy.
Bioisosterism and Physicochemical Causality

Replacing a phenyl ring with a thiophene moiety is not merely a structural variation; it is a calculated optimization of the pharmacophore.

  • Electronic Distribution: Thiophene is electron-rich (excess

    
    -electron density), facilitating stronger 
    
    
    
    -
    
    
    stacking interactions with the aromatic residues (e.g., Phe, Tyr) in the SGLT2 proximal binding pocket.
  • Lipophilicity & Metabolic Stability: The sulfur atom increases lipophilicity (

    
    ), enhancing membrane permeability. Unlike furan, which is prone to oxidative ring opening (metabolic toxicity), thiophene offers superior oxidative stability while maintaining the necessary aromaticity.
    
  • Vector Orientation: The bond angle of the thiophene ring (C–S–C

    
     92°) differs from the phenyl ring (120°), subtly altering the vector of the distal aryl group. This allows for optimized occupancy of the hydrophobic sub-pocket, often resulting in improved selectivity over SGLT1.
    

Structural Architecture & SAR Analysis

The efficacy of thiophene-based SGLT2 inhibitors relies on the precise arrangement of three domains: the proximal sugar, the central linker, and the distal heteroaromatic tail.

Comparative Scaffold Analysis

The following diagram illustrates the structural divergence between the phenyl-based Dapagliflozin and the thiophene-based analogues.

SGLT2_SAR cluster_Cana Canagliflozin Architecture cluster_Ipra Ipragliflozin Architecture Sugar Proximal Sugar (Glucose Moiety) Linker Methylene Linker (C-C Bond) Sugar->Linker C-Glycosidic Bond (Metabolic Stability) ProximalRing Proximal Aryl Ring (Scaffold Core) Linker->ProximalRing Flexible Hinge DistalRing Distal Heterocycle (Thiophene/Benzothiophene) ProximalRing->DistalRing Rigid Linkage (Selectivity Determinant) Cana_Thio Thiophene Ring (Proximal) ProximalRing->Cana_Thio Ipra_Benzo Benzothiophene (Distal) DistalRing->Ipra_Benzo Cana_Distal 4-F-Phenyl (Distal) Cana_Thio->Cana_Distal Ipra_Phenyl Fluorophenyl (Proximal) Ipra_Phenyl->Ipra_Benzo

Figure 1: Structural modularity of SGLT2 inhibitors highlighting the placement of thiophene moieties in Canagliflozin (proximal) vs. Ipragliflozin (distal).[1][2][3][4]

Key Building Blocks

Researchers focusing on this class must secure or synthesize high-purity intermediates.

  • For Canagliflozin: 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

    • Role: Serves as the aglycone precursor. The bromine handle is essential for lithiation.

  • For Ipragliflozin: 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene.[4]

    • Role: The benzothiophene acts as a bulky lipophilic cap, locking the molecule into the active site.

Synthetic Protocols and Methodologies

Synthesis of the Aglycone (Diarylmethane Scaffold)

The construction of the diarylmethane motif is the first critical bottleneck. The standard Friedel-Crafts approach is robust but requires careful control of Lewis acid stoichiometry to prevent polymerization.

Protocol: Friedel-Crafts Acylation & Reduction

  • Objective: Synthesize 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

  • Reagents: 5-bromo-2-methylbenzoyl chloride, 2-(4-fluorophenyl)thiophene,

    
     (or 
    
    
    
    ), Triethylsilane (
    
    
    ),
    
    
    .

Step-by-Step Workflow:

  • Acylation:

    • Dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM at 0°C.

    • Add 5-bromo-2-methylbenzoyl chloride (1.1 eq).

    • Slowly add

      
       (1.2 eq) maintaining temp < 5°C. Stir for 2h.
      
    • Checkpoint: Monitor by TLC/HPLC for disappearance of thiophene. Quench with ice water, extract with DCM.

    • Result: Diaryl ketone intermediate.[5][6]

  • Reduction:

    • Dissolve the ketone in 1:1 DCM/Acetonitrile.[7]

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (2.0 eq) dropwise at 0°C.
    • Warm to ambient temperature and stir for 4h.

    • Mechanism: The ketone is activated by

      
      , reduced to the alcohol by silane, activated again, and reduced to the methylene (
      
      
      
      ).
    • Validation: NMR should show a singlet

      
       4.1 ppm (methylene protons).
      
C-Glycosylation Strategies

Two primary routes exist for coupling the thiophene aglycone to the sugar: the Gluconolactone Addition (classic) and the Organozinc Coupling (modern).

Route A: The Gluconolactone Approach (Canagliflozin)

This method relies on the nucleophilic addition of an aryl lithium species to a protected gluconolactone, followed by stereoselective reduction.

Synthesis_Route cluster_mech Critical Control Point Aglycone Aryl Bromide (Thiophene Scaffold) Lithiation 1. n-BuLi, -78°C (Lithium-Halogen Exchange) Aglycone->Lithiation Lactone TMS-Gluconolactone Addition 2. Addition to Lactone (-78°C) Lactone->Addition Lithiation->Addition Lactol Hemiketal (Lactol) Intermediate Addition->Lactol Reduction 3. Et3SiH / BF3·OEt2 (Stereoselective Reduction) Lactol->Reduction Final Beta-C-Glucoside (Target Molecule) Reduction->Final Explanation Beta-selectivity driven by anomeric effect and steric bulk of the silane.

Figure 2: The classic gluconolactone coupling pathway. The reduction step determines the stereochemistry.[7]

Experimental Protocol (Route A):

  • Lithiation: Cool a solution of the aryl bromide (thiophene scaffold) in THF/Toluene (1:2) to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min.
    
  • Coupling: Cannulate the aryl lithium solution into a pre-cooled (-78°C) solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq) in Toluene.

    • Note: Strictly anhydrous conditions are required to prevent protonation of the aryl lithium.

  • Lactol Formation: Stir for 1h, then quench with methanesulfonic acid in methanol. This converts the TMS-protected lactol to the methyl glycoside (anomeric mixture).

  • Stereoselective Reduction:

    • Dissolve the intermediate in DCM/MeCN.

    • Add

      
       (3 eq) and 
      
      
      
      (1.5 eq) at -10°C.
    • Causality: The oxocarbenium ion intermediate is formed; the hydride attacks from the alpha-face (axial), forcing the aryl group to the beta-position (equatorial), yielding the desired

      
      -anomer.
      
Route B: The Organozinc/Substitution Approach (Ipragliflozin)

A newer, scalable route involves coupling an organozinc reagent directly with a glucosyl halide, avoiding the cryogenic lactone addition.

  • Zinc Reagent Prep: React the aryl bromide with

    
    -BuLi, then transmetallate with 
    
    
    
    to form the diarylzinc species.
  • Coupling: React the organozinc reagent with 2,3,4,6-tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide.

    • Advantage: This

      
      -like substitution often proceeds with high 
      
      
      
      -selectivity due to the directing effect of the C2-pivaloyl group (neighboring group participation).

Quantitative Data Summary

ParameterCanagliflozin (Thiophene)Ipragliflozin (Benzothiophene)Dapagliflozin (Phenyl Control)
Scaffold Core Thiophene-PhenylBenzothiophene-PhenylDiphenylmethane
hSGLT2 IC50 (nM) 2.2 - 4.47.41.1 - 3.0
Selectivity (SGLT2/1) ~250 - 414x>250x~1200x
LogP (Lipophilicity) ~3.4~3.7~2.7
Key Synthesis Step Lactone Addition + Silane Red.Organozinc CouplingLactone Addition

Data aggregated from standard medicinal chemistry literature [1, 2, 3].

References

  • Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][5][8]

  • Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure. Source: Bioorganic & Medicinal Chemistry [Link][3][5]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Source: ACS Omega [Link]

  • C-Glucosides with heteroaryl thiophene as novel sodium-dependent glucose cotransporter 2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • GMP Compliant Synthesis of [18F]Canagliflozin. Source: Journal of Medicinal Chemistry [Link]

Sources

2-(5-Bromo-2-methylbenzyl)thiophene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Handling of 2-(5-Bromo-2-methylbenzyl)thiophene

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a critical lipophilic building block, primarily utilized as a scaffold in the synthesis of SGLT2 inhibitors (such as Canagliflozin analogs) and organic semiconductor materials.[1][2] Its structural hybridity—comprising an electron-rich thiophene ring and an electron-deficient aryl bromide separated by a methylene bridge—dictates a specific solubility profile governed by


-

stacking interactions and Van der Waals forces.[1][2]

This guide provides a definitive technical analysis of its solubility across organic solvent classes, offering researchers self-validating protocols for dissolution, recrystallization, and reaction medium selection.[1]

Critical Distinction: This guide focuses on the core scaffold 2-(5-Bromo-2-methylbenzyl)thiophene .[1][2] Researchers working on the advanced intermediate 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7) should note that while solubility trends are similar, the fluorinated analog exhibits lower solubility in aliphatic hydrocarbons.[1][2]

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.[1]

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Formula C₁₂H₁₁BrSModerate Molecular Weight (267.19 g/mol ) suggests good solubility in common organic solvents.[1][2]
Lipophilicity (LogP) ~4.5 - 5.2High. Indicates strong preference for non-polar and chlorinated solvents.[1] Insoluble in water.[1]
H-Bond Donors 0Lack of donors means it cannot H-bond with water or alcohols effectively, reducing solubility in protic solvents.[1][2]
Structural Features Thiophene + Aryl BromideThe sulfur atom increases polarizability, enhancing solubility in "soft" solvents like DCM and Toluene.[1]

Part 2: Empirical Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic solubility and operational utility (e.g., ease of removal, crystallization potential).

Solubility Classifications
Solvent ClassRepresentative SolventsSolubility StatusOperational Application
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneExcellent (>100 mg/mL)Primary Dissolution: Ideal for NMR sample prep, reaction workup (extraction), and transferring the reagent.[1][2]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneGood to Excellent Reaction Media: THF is the standard solvent for lithiation or Grignard formation involving this compound.[1]
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneGood Process Chemistry: Preferred for scale-up due to higher boiling points and ability to azeotropically dry the compound.[1]
Aliphatic Hydrocarbons Hexane, Heptane, PentaneModerate / Temperature Dependent Purification: Poor solubility at cold temperatures makes these ideal anti-solvents for recrystallization.[1]
Polar Protic Methanol, Ethanol, IsopropanolPoor (Cold) / Moderate (Hot)Crystallization: The compound will likely crash out of these solvents upon cooling, making them excellent for purification.[1]
Aqueous Water, Brine, acidic/basic buffersInsoluble Wash Media: Used to remove inorganic salts during biphasic workup without losing the product.[1]

Part 3: Operational Protocols

Protocol A: Standard Solution Preparation (for HPLC/GC Standards)

Objective: Create a stable, homogeneous stock solution for analytical quantification.

  • Solvent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) if compatible with the column.[1] If the compound resists dissolution, use a minimal amount of THF or DCM as a co-solvent.[1]

  • Step-by-Step:

    • Weigh 10 mg of 2-(5-Bromo-2-methylbenzyl)thiophene into a 20 mL scintillation vial.

    • Add 1 mL of THF (solubility enhancer).[1] Vortex for 30 seconds until clear.

    • Dilute to volume with ACN.[1]

    • Validation: Inspect for turbidity (cloudiness).[1] If clear, filter through a 0.45 µm PTFE syringe filter before injection.[1]

Protocol B: Purification via Recrystallization

Objective: Remove impurities (e.g., debrominated byproducts) using solubility differentials.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol or Isopropanol (approx. 60-70°C).[1]

    • Note: If the compound is too lipophilic for pure alcohol, use a 10:1 mixture of Hexane:Ethyl Acetate .[1]

  • Filtration: Filter the hot solution quickly to remove insoluble particulates (silica, salts).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to 4°C.

  • Collection: Filter the resulting crystals and wash with cold Hexane (or cold Ethanol).

  • Drying: Vacuum dry at 40°C. Caution: Thiophenes can be volatile; do not over-heat under high vacuum.[1]

Part 4: Solvent Selection Logic (Visualized)

The following diagram illustrates the decision-making process for selecting the correct solvent based on the experimental goal (Reaction vs. Purification).

SolventLogic Start Objective for 2-(5-Bromo-2-methylbenzyl)thiophene Reaction Chemical Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis MetalCat Metal Catalysis (Suzuki/Buchwald) Reaction->MetalCat Lithiation Lithiation / Grignard Reaction->Lithiation Recryst Recrystallization Purification->Recryst Chrom Flash Chromatography Purification->Chrom Solv_DCM Use: CDCl3 (NMR) or ACN/THF (HPLC) Analysis->Solv_DCM Solv_Tol Use: Toluene / Dioxane (High Temp Stability) MetalCat->Solv_Tol Solv_THF Use: Anhydrous THF (Ether Coordination) Lithiation->Solv_THF Solv_Alc Use: Hot Ethanol or Hexane/EtOAc Mix Recryst->Solv_Alc Solv_Hex Use: Hexane / DCM Gradient Chrom->Solv_Hex

Figure 1: Solvent Selection Decision Tree for CAS 1823462-28-7 processing.

Part 5: Safety & Handling (SDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye).[1][3] Potential Lachrymator (benzyl-like structural motif).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Thiophene rings can undergo oxidative degradation over time if exposed to air and light.[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can oxidize the thiophene sulfur.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7).[1][2] Retrieved from [1][2]

  • PubChem. (n.d.).[1] Compound Summary: 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene (Analogous Scaffold Data).[1][2][3][4][5] National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2015).[1] Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).[1][2][6] (Describes solvent systems for the benzylthiophene class). Retrieved from

  • ChemicalBook. (2025).[1][7][8] CAS 1030825-20-7 Properties and Solubility Data.[1][2][6][3][4][7][9][10] Retrieved from [1]

Sources

Safety data sheet (SDS) for 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This technical guide provides a comprehensive safety and handling framework for 2-(5-Bromo-2-methylbenzyl)thiophene , a critical organosulfur intermediate. In the pharmaceutical sector, this compound serves as a scaffold building block, most notably as a "Pre-Suzuki" precursor in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Unlike standard Safety Data Sheets (SDS) which list static hazards, this document integrates Risk Management with Experimental Workflow , ensuring that researchers understand not just what the hazards are, but how to engineer a safe experimental environment around them.

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 2-(5-Bromo-2-methylbenzyl)thiophene
CAS Number 1823462-28-7
Molecular Formula C₁₂H₁₁BrS
Molecular Weight 267.18 g/mol
Appearance Off-white to light yellow solid (typically)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Structural Alert Thiophene moiety (sulfur-containing); Aryl bromide (reactive handle)

Hazard Identification & Mechanistic Toxicology

GHS Classification: Warning (Category 2/3)

The primary hazards stem from the compound's reactivity as an alkylating-like agent and the irritant properties of the thiophene ring.

GHS Hazard Statements
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

Toxicological Mechanism
  • Dermal/Mucosal Irritation: The thiophene ring is lipophilic, allowing it to penetrate the stratum corneum. Once absorbed, localized irritation occurs due to interaction with epidermal proteins.

  • Respiratory Pathway: Inhalation of dust or aerosols triggers inflammation of the bronchial lining. The bromine substituent adds electron density weight but does not significantly dampen the volatility of fine dust particles.

  • Combustion Risks: Upon thermal decomposition, this compound releases Hydrogen Bromide (HBr) and Sulfur Oxides (SOₓ) . HBr is highly corrosive to lung tissue, necessitating strict temperature control during synthesis.

Technical Handling Protocols (The "Safe-By-Design" Approach)

Engineering Controls

Do not rely solely on PPE. The primary line of defense is the Engineering Control Loop .

  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

  • Static Control: Organosulfur powders can be electrostatically charged. Use anti-static weighing boats and ground all metal spatulas.

  • Inert Atmosphere: While not strictly pyrophoric, the aryl bromide moiety is sensitive to moisture over long durations. Store and handle under Nitrogen or Argon for assay consistency.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Splash Goggles (ANSI Z87.1)Prevents corneal damage from dust/splash. Standard safety glasses are insufficient for fine powders.
Dermal Nitrile Gloves (Double gloving recommended)Thiophene derivatives can permeate thin latex. Nitrile offers superior resistance.
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail or during spill cleanup.

Experimental Workflow & Emergency Response

The following diagram illustrates the decision logic for safe handling and emergency response. This "Self-Validating System" ensures that a researcher assesses risk before initiating the reaction.

SafetyWorkflow Start Start: Material Retrieval Check Check Containment: Fume Hood Operational? Start->Check Check->Start No (Fix Hood) PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Check->PPE Yes Weigh Weighing Protocol: Anti-static boat, <100mg/min transfer PPE->Weigh Reaction Reaction Setup: Inert Gas (N2/Ar) + Solvent Weigh->Reaction Spill EMERGENCY: Spill Detected Weigh->Spill Accident Reaction->Spill Leak Disposal Disposal: Halogenated Organic Waste Stream Reaction->Disposal Clean Spill Response: 1. Evacuate Area 2. Don Respirator 3. Absorb with Vermiculite Spill->Clean Clean->Disposal

Figure 1: Operational safety workflow and emergency decision tree for handling halogenated thiophene intermediates.

Synthesis Context: The "Pre-Suzuki" Role

Understanding why you are handling this chemical helps predict its reactivity. This compound is typically used in a Suzuki-Miyaura Coupling .

  • The Reaction: 2-(5-Bromo-2-methylbenzyl)thiophene + Aryl Boronic Acid

    
     Biaryl Product (e.g., Canagliflozin precursor).
    
  • Safety Implication: The bromine atom is the "leaving group." In the presence of Palladium catalysts and base, this molecule becomes active. Ensure that waste streams from this reaction are segregated from acids to prevent the formation of HBr gas or sulfur byproducts.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated) . Room temperature storage is acceptable for short periods, but long-term stability is best at lower temperatures to prevent debromination or oxidation of the sulfur.

  • Light: Protect from light. Thiophene derivatives can undergo photo-oxidation. Use amber vials or wrap containers in foil.

  • Incompatibilities: Strong oxidizing agents (e.g., peroxides, nitric acid). Reaction with oxidizers can lead to sulfoxide/sulfone formation or ring opening.

Disposal Considerations

Do not dispose of down the drain. This compound contains both Bromine and Sulfur .

  • Classification: Halogenated Organic Solvent/Solid Waste.

  • Destruction: High-temperature incineration equipped with a scrubber. The scrubber is essential to neutralize HBr and SO₂ emissions generated during combustion.

  • Lab Protocol: Collect in a dedicated "Halogenated Waste" container. Label clearly with "Contains Organosulfur/Organobromide."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7). Merck KGaA. Link

  • Apollo Scientific. (2024). Product Safety Data: 2-(5-Bromo-2-methylbenzyl)thiophene. Apollo Scientific Ltd. Link

  • PubChem. (2025).[4] Compound Summary: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (Related Structure).[6][5][7][8][9] National Library of Medicine. Link

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Link

Sources

Advanced Synthesis and Optimization of Thiophene-Based Intermediates in Antidiabetic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Imperative of the Thiophene Scaffold

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, the advent of sodium-glucose cotransporter 2 (SGLT2) inhibitors—commonly known as gliflozins—represents a paradigm shift. Canagliflozin, the first-in-class FDA-approved SGLT2 inhibitor, utilizes a unique


 architecture[1].

From a medicinal chemistry perspective, the thiophene ring is not merely a structural linker. The sulfur atom acts as a critical pharmacophore, enhancing drug-receptor interactions by participating in auxiliary hydrogen bonding within the SGLT2 active site[2]. Furthermore, thiophene serves as an excellent bioisostere for phenyl rings, offering improved solubility and a distinct electronic distribution that prevents rapid metabolic degradation.

Pathway N1 Thiophene Scaffold (Pharmacophore) N2 SGLT2 Active Site (Receptor Binding) N1->N2 Sulfur-mediated H-bonding N3 Inhibition of Na+/Glucose Cotransport N2->N3 Conformational Lock N4 Therapeutic Efficacy (Glycosuria) N3->N4 Blood Glucose Reduction

Fig 1: Pharmacological pathway and target engagement of thiophene-based SGLT2 inhibitors.

Retrosynthetic Analysis and Route Selection

The scalable synthesis of Canagliflozin hinges on the efficient preparation of its aglycone core: 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene [3].

Historically, the synthesis of 2-(4-fluorophenyl)thiophene derivatives relied on Suzuki-Miyaura cross-coupling (e.g., reacting 2-bromothiophene with fluorophenylboronic acid). While effective at the bench scale, this route is economically and environmentally prohibitive for GMP manufacturing due to the high cost of palladium catalysts, the instability of boronic acids, and stringent heavy-metal clearance requirements[4].

Modern, optimized routes utilize a Friedel-Crafts acylation followed by a highly selective Lewis acid-mediated reductive elimination . This approach utilizes inexpensive succinic anhydride or direct thiophene starting materials, entirely circumventing transition-metal catalysis[4][5].

Table 1: Quantitative Comparison of Synthetic Routes for Thiophene Intermediates
ParameterSuzuki-Miyaura CouplingFriedel-Crafts + Reduction
Primary Reagents 2-Bromothiophene, Boronic AcidUnsubstituted Thiophene, Aroyl Chloride
Catalyst / Promoter

or


/

Operating Temperature 80 °C - 100 °C0 °C to 35 °C
Heavy Metal Clearance Required (Scavenger resins needed)Not Required
Typical Overall Yield 45% - 55%75% - 86%[1][5]
Scalability (QbD) Moderate (Exothermic, Pd-leaching)Excellent (Telescoped flow-batch capable)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be self-validating; the physical phenomena observed during the reaction should confirm the mechanistic pathway. Below are the optimized, step-by-step methodologies for synthesizing the key thiophene intermediate.

Protocol A: Friedel-Crafts Acylation (Ketone Formation)

Objective: Synthesize (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone.

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-(4-fluorophenyl)thiophene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Activation: Cool the system to 0 °C. Slowly add aluminum chloride (

    
    , 1.2 eq) in portions. Causality: Thiophene is highly electron-rich. Maintaining 0 °C is critical; elevated temperatures will cause the Lewis acid to initiate uncontrolled polymerization of the thiophene ring[5].
    
  • Acylation: Dropwise add 5-bromo-2-methylbenzoyl chloride (1.05 eq). The solution will transition to a deep red/brown complex, indicating the formation of the stabilized acylium ion intermediate.

  • Quench & Isolate: After 2 hours, carefully quench the reaction over crushed ice/HCl to break the aluminum complex. Extract with DCM, wash with brine, and concentrate to yield the ketone intermediate (approx. 85-86% yield)[1][5].

Protocol B: Lewis Acid-Mediated Reductive Elimination

Objective: Deoxygenate the ketone to yield the target methylene bridge: 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.

Mechanistic Rationale: Standard hydride donors (like


) will only reduce the ketone to a secondary alcohol. To achieve complete deoxygenation without reducing the aromatic thiophene ring, we utilize a silane-based hydride transfer activated by a strong Lewis acid[3].
  • Reagent Loading: Dissolve the ketone intermediate in DCM and cool to 0 °C.

  • Activation: Add triethylsilane (

    
    , 3.0 eq) followed by boron trifluoride etherate (
    
    
    
    , 3.0 eq).
  • Kinetic Control (The Critical Step): Immediately warm the reaction mixture to 35 °C.

    • Causality & Self-Validation: If the reaction is maintained at 0 °C, the intermediate thienyl/benzylic carbocation is too stable, leading to nucleophilic attack by unreacted starting material and the formation of a dimeric byproduct (yielding only ~25%). Warming to 35 °C kinetically drives the hydride transfer from

      
       faster than dimerization can occur, boosting the yield to 77-86%[1][5].
      
  • Workup: Quench with saturated aqueous

    
    , extract, and crystallize from ethanol to achieve >98% HPLC purity.
    

Advanced Process Chemistry: Flow-Batch Hybrid Systems

The subsequent step in Canagliflozin synthesis involves the attachment of the sugar moiety via


 mediated C-arylation. This lithiation is notoriously exothermic and highly mixing-sensitive. Under Quality by Design (QbD) principles, transitioning this step from a traditional batch reactor to a microstructured flow reactor is highly recommended[6].

By utilizing a flow-batch hybrid procedure, we achieve exquisite thermodynamic control over the halogen-lithium exchange. The methoxylation reagents are added in-line (in flow) before the mixture is discharged into a batch vessel for completion and crystallization. This telescoped process yields the target C-glucoside intermediate at 76% yield with a throughput of 26.8 g/h, eliminating the impurity profiles associated with localized heating in batch reactors[6].

Workflow Step1 Microreactor (Flow) Step3 In-line Gluconolactone Addition Step1->Step3 Telescoped transfer Step2 n-BuLi Lithiation (-78 °C) Step2->Step1 Exothermic control Step4 Batch Vessel (Quench & Crystallize) Step3->Step4 Methoxylation Step5 Purified C-Glucoside (76% Yield) Step4->Step5 Isolation

Fig 2: Flow-batch hybrid workflow for exothermic lithiation and C-arylation.

Emerging Thiophene Derivatives in T2DM

The utility of the thiophene scaffold extends beyond SGLT2 inhibitors. Recent structure-activity relationship (SAR) studies have demonstrated that novel furan and thiophene sulfonamide-based derivatives act as potent dual-functional


-glucosidase inhibitors. For instance, specific thiophene sulfonamides have demonstrated 

values of

, significantly surpassing the standard drug acarbose (

)[7].

Furthermore, benzo[b]thiophene-2-carboxylic acid derivatives are currently being optimized as competitive inhibitors of


-amylase, proving that the electronic and steric properties of the thiophene core remain a fertile ground for next-generation antidiabetic drug discovery[8].

References

  • GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 Source: PMC (National Institutes of Health) URL:[Link]

  • CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)
  • Synthesis and Optimization of Canagliflozin by Employing QbD Principles Source: ResearchGate URL:[Link]

  • CN107556287B - Canagliflozin intermediate synthetic method Source: Google Patents URL
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors Source: Atmiya University / Journal of Molecular Structure URL:[Link]

Sources

Commercial Sourcing and Technical Applications of 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7) is a critical organosulfur compound utilized predominantly in the pharmaceutical industry[1]. It serves a dual role: as a vital synthetic intermediate and as a heavily monitored impurity (Canagliflozin Impurity 5) in the manufacturing of Canagliflozin, a leading sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing type 2 diabetes. This technical guide provides drug development professionals with an in-depth analysis of its mechanistic role, the commercial supplier landscape, and validated quality control protocols.

Mechanistic Role in SGLT2 Inhibitor Synthesis

The synthesis of the SGLT2 inhibitor pharmacophore requires the precise assembly of a C-aryl glucoside framework. 2-(5-Bromo-2-methylbenzyl)thiophene acts as the core building block before the introduction of the terminal 4-fluorophenyl group.

Mechanistic Causality : The reduction of the precursor ketone, (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone, to the target methylene compound (1823462-28-7) is typically achieved using a combination of triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂). This specific reagent pairing is chosen over traditional palladium-catalyzed hydrogenation to prevent the unwanted hydrodehalogenation of the aryl bromide. Preserving the reactive bromine site is non-negotiable, as it is required for the subsequent lithiation and sugar-coupling steps that form the final Active Pharmaceutical Ingredient (API).

Synthesis A 5-Bromo-2-methylbenzoic acid + Thiophene B (5-Bromo-2-methylphenyl) (thiophen-2-yl)methanone A->B Friedel-Crafts Acylation C 2-(5-Bromo-2-methylbenzyl)thiophene CAS 1823462-28-7 (Canagliflozin Impurity 5) B->C Ketone Reduction (Et3SiH / BF3.OEt2) D 2-(5-Bromo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene C->D 1. Halogenation 2. Suzuki Coupling E Canagliflozin (API) SGLT2 Inhibitor D->E Lithiation & Glucoside Coupling

Caption: Synthesis pathway of Canagliflozin highlighting the 1823462-28-7 intermediate node.

Commercial Supplier Landscape

When sourcing 2-(5-Bromo-2-methylbenzyl)thiophene, researchers must distinguish between suppliers offering the compound as a high-purity analytical reference standard (for impurity profiling) versus those providing it as a bulk synthetic intermediate (for API scale-up). Below is a consolidated matrix of verified commercial suppliers[1],[2],[3],[4],[5].

SupplierCAS NumberPurity GradeTypical Catalog SizePrimary Application
1823462-28-7≥95%10 mg - 50 mgAnalytical / Reference Standard
1823462-28-7>98%5 mg - 50 mgReference Standard
1823462-28-795%1 g - 5 gR&D Synthesis
1823462-28-7>95%CustomCustom Synthesis
1823462-28-795%5 mgLab Reagent

Experimental Protocols & Self-Validating Workflows

Protocol A: Analytical HPLC Quantification of Impurity 5

Because 1823462-28-7 lacks the 4-fluorophenyl moiety present in the final API, it exhibits distinct lipophilicity. This protocol outlines a self-validating Reverse-Phase HPLC method to separate it from Canagliflozin.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the Canagliflozin API sample in a diluent of Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Causality: This specific ratio ensures complete solubilization of both the highly polar API and the hydrophobic thiophene impurity, preventing sample precipitation in the injector.

  • Column Selection : Utilize a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The octadecyl carbon chain provides optimal hydrophobic retention for the non-polar thiophene derivative, allowing the more polar API to elute earlier.

  • Mobile Phase Gradient :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Self-Validation: Run a blank injection (diluent only) first to establish a baseline and confirm no ghost peaks elute at the expected retention time of the impurity.

  • Detection : Set the UV/Vis detector to 240 nm, which is the optimal absorbance wavelength for the conjugated thiophene-benzyl system.

  • System Suitability : Inject a known reference standard of Canagliflozin Impurity 5 (e.g., sourced from [3]). The resolution factor (Rs) between the API peak and the impurity peak must be ≥ 2.0 to proceed with batch analysis.

QCWorkflow S1 Sample Prep (API Dissolution) S2 RP-HPLC Separation (C18 Column) S1->S2 S3 UV/Vis Detection (240 nm) S2->S3 S4 Mass Spectrometry (m/z 267.18) S2->S4 S5 Impurity 5 Quantification S3->S5 S4->S5

Caption: Reverse-Phase HPLC and MS workflow for quantifying Canagliflozin Impurity 5.

Protocol B: Laboratory-Scale Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene

For R&D professionals synthesizing this intermediate in-house, the following protocol maximizes yield while minimizing over-reduction of the thiophene ring.

Step-by-Step Methodology :

  • Inert Atmosphere Setup : Purge a dry, 250 mL round-bottom flask with Nitrogen to prevent oxidative degradation.

  • Reagent Charging : Dissolve 10.0 g of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Silane Addition : Add 3.0 equivalents of Triethylsilane (Et₃SiH) dropwise over 15 minutes.

  • Lewis Acid Catalysis : Slowly add 3.0 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Causality: The slow addition controls the exothermic generation of the carbocation intermediate, preventing unwanted polymerization of the electron-rich thiophene ring.

  • Reaction Monitoring : Stir at room temperature for 4 hours. Self-Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The reaction is complete when the UV-active ketone spot (lower Rf) is entirely consumed and replaced by the less polar product spot (higher Rf).

  • Quenching & Workup : Quench the reaction carefully with saturated aqueous sodium bicarbonate (50 mL) to neutralize the BF₃. Extract the aqueous layer with DCM (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Conclusion

Procuring high-quality 2-(5-Bromo-2-methylbenzyl)thiophene is a foundational step in both the synthesis and quality assurance of SGLT2 inhibitors. By leveraging verified suppliers and implementing self-validating analytical protocols, drug development professionals can ensure API integrity, maximize synthetic yields, and maintain strict regulatory compliance.

References

Sources

Methodological & Application

Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene via Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene via Friedel-Crafts Alkylation

Abstract

This application note details the protocol for the regioselective synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene , a critical pharmacophore intermediate for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors (e.g., Canagliflozin analogs). While industrial routes often favor acylation-reduction sequences to maximize purity, direct Friedel-Crafts alkylation offers a convergent, single-step pathway. This guide addresses the specific challenges of thiophene alkylation—namely C2/C5 polyalkylation and acid-catalyzed polymerization—by utilizing controlled Lewis acid catalysis and stoichiometric modulation.

Strategic Analysis & Chemical Logic

The Synthetic Challenge

Thiophene is an electron-rich heterocycle (super-aromatic) that is significantly more reactive toward electrophiles than benzene.[1] This high reactivity presents two primary failure modes in Friedel-Crafts alkylation:

  • Polyalkylation: The alkylated product is more electron-rich than the starting thiophene, leading to rapid subsequent alkylation at the C5 position.

  • Polymerization: Strong Lewis acids (e.g., AlCl₃) can initiate cationic polymerization of thiophene, resulting in intractable tars.

The Solution: Kinetic Control

To achieve high selectivity for the mono-alkylated C2 product, this protocol employs Zinc Chloride (ZnCl₂) as a milder Lewis acid compared to Aluminum Chloride. Alternatively, if AlCl₃ is used, it must be done at cryogenic temperatures. We also utilize Thiophene in excess to statistically favor mono-alkylation.

Reaction Scheme:



Mechanistic Pathway (Visualization)

The following diagram illustrates the electrophilic aromatic substitution mechanism, highlighting the critical sigma-complex intermediate.

ReactionMechanism Reactants Reactants (Thiophene + Benzyl Halide) Catalyst Lewis Acid (ZnCl2 / AlCl3) Reactants->Catalyst Activation Electrophile Electrophile Formation (Benzyl Carbocation) Catalyst->Electrophile R-Cl bond scission Attack Nucleophilic Attack (C2 Position) Electrophile->Attack + Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Attack->SigmaComplex Slow Step Aromatization Aromatization (-H+) SigmaComplex->Aromatization Fast Product Target Product 2-(5-Bromo-2-methylbenzyl)thiophene Aromatization->Product

Figure 1: Mechanistic pathway of the Friedel-Crafts alkylation showing activation, attack, and re-aromatization.[2][3][4]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][5][6][7][8][9][10][11]Role
5-Bromo-2-methylbenzyl chloride 219.511.0Electrophile Source
Thiophene 84.143.0 - 5.0Nucleophile / Co-solvent
Zinc Chloride (ZnCl₂) 136.301.2Lewis Acid Catalyst
Dichloromethane (DCM) -SolventReaction Medium
1M HCl (aq) --Quenching Agent
Step-by-Step Methodology

1. Catalyst Activation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with ZnCl₂ (1.2 equiv) . Note: If using anhydrous ZnCl₂, ensure it is free-flowing. If using AlCl₃, cool strictly to 0°C.

  • Add anhydrous DCM (10 volumes relative to benzyl chloride) and stir to suspend the catalyst.

2. Nucleophile Addition

  • Add Thiophene (3.0–5.0 equiv) to the catalyst suspension. The excess thiophene acts to suppress polyalkylation.

  • Cool the mixture to 0–5°C using an ice/water bath.

3. Electrophile Introduction (Critical Step)

  • Dissolve 5-Bromo-2-methylbenzyl chloride (1.0 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture over 30–60 minutes .

  • Expert Insight: Rapid addition leads to localized high concentrations of the carbocation, promoting polymerization. Slow addition is crucial for yield.

4. Reaction Monitoring

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[8] Look for the disappearance of the benzyl chloride peak.

5. Workup & Purification

  • Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (50 mL) . Stir vigorously for 10 minutes to hydrolyze the zinc complex.

  • Extraction: Separate the organic layer.[8] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Combine organic layers and wash with saturated NaHCO₃ (to remove acid traces) and Brine.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil will contain excess thiophene (removed by vacuum) and potential regioisomers. Purify via silica gel column chromatography using 100% Hexanes grading to Hexanes/EtOAc (95:5) .

Characterization & Data Analysis

Successful synthesis is validated by the following spectral signatures:

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃) δ 2.25 (s, 3H)Methyl group (Ar-CH₃)
δ 4.15 (s, 2H)Methylene bridge (-CH₂-)
δ 6.85 (d, 1H), 7.15 (d, 1H)Thiophene C3/C4 protons
δ 7.20 - 7.50 (m, 3H)Benzyl aromatic protons
MS (ESI/GC) m/z ~266/268Molecular ion [M]+ (Br isotope pattern)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar Formation Polymerization of thiophene due to high acidity or temp.Switch from AlCl₃ to ZnCl₂ or mild clay catalysts. Keep T < 5°C.
Polyalkylation High concentration of product relative to thiophene.Increase Thiophene equivalents (up to 10x) or run in high dilution.
Regioisomers (C3) Thermodynamic control favoring C3 (rare but possible).Ensure kinetic control (low temp, short reaction time).

Process Workflow Diagram

Workflow Start Start: Dry Glassware & N2 Purge Prep Prepare Catalyst Slurry (ZnCl2 in DCM) Start->Prep AddThiophene Add Thiophene (Excess) Cool to 0°C Prep->AddThiophene AddElectrophile Slow Addition of Benzyl Chloride AddThiophene->AddElectrophile React Stir at RT (2-4 hrs) Monitor via TLC AddElectrophile->React Quench Quench with 1M HCl Phase Separation React->Quench Purify Column Chromatography (Hexane/EtOAc) Quench->Purify End Final Product Characterization Purify->End

Figure 2: Operational workflow for the batch synthesis process.

References

  • Vertex AI Search. (2023). Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Google Patents. (2015). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).[12] Available at:

  • Mettler Toledo. (2024). Friedel-Crafts Alkylation: Mechanism and Kinetics. Available at: [Link]

  • Organic Chemistry Portal. (2024). Friedel-Crafts Alkylation. Available at: [Link]

Sources

Protocols for C-H arylation of 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective C-H Arylation of 2-(5-Bromo-2-methylbenzyl)thiophene

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene is a critical, late-stage intermediate in the synthesis of Canagliflozin, a first-in-class sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes[1]. Constructing the full diarylmethane core requires the precise arylation of the thiophene ring at the C5 position with a 4-fluorophenyl moiety[2]. This application note details a highly chemoselective oxidative C-H arylation protocol that successfully couples 4-fluorophenylboronic acid to the thiophene core while strictly preserving the reactive aryl bromide functionality for downstream glycosylation.

Strategic Rationale & Mechanistic Insights

The Chemoselectivity Challenge: Standard direct C-H arylation utilizing 1-bromo-4-fluorobenzene and a Pd(0) catalyst presents a severe chemoselectivity flaw. The starting material, 2-(5-Bromo-2-methylbenzyl)thiophene, contains an endogenous aryl bromide. Under standard cross-coupling conditions, the active Pd(0) species will undergo rapid oxidative addition into this C-Br bond, leading to catastrophic oligomerization, dehalogenation, or off-target cross-coupling.

The Oxidative Solution: To preserve the aryl bromide, we employ an oxidative C-H arylation strategy utilizing an arylboronic acid[3]. By utilizing a Pd(II) precatalyst and a stoichiometric oxidant (such as Ag₂CO₃), the catalytic cycle operates exclusively in the Pd(II)/Pd(0) regime[4]. The rapid re-oxidation of Pd(0) to Pd(II) by the silver oxidant kinetically outcompetes the oxidative addition of Pd(0) into the substrate's C-Br bond. Furthermore, the transmetalation of the boronic acid to Pd(II) followed by a Concerted Metalation-Deprotonation (CMD) pathway ensures exclusive functionalization at the electron-rich C5 position of the thiophene.

CatalyticCycle PdII Pd(II) Active Species Transmetalation Transmetalation PdII->Transmetalation 4-F-C6H4-B(OH)2 CH_Activation Electrophilic Palladation Thiophene C5-H Activation Transmetalation->CH_Activation RedElim Reductive Elimination Product Formation CH_Activation->RedElim Intermediate Oxidation Oxidation RedElim->Oxidation Pd(0) Oxidation->PdII Ag(0)

Proposed Pd(II)/Pd(0) catalytic cycle for chemoselective oxidative C-H arylation.

Reaction Optimization & Quantitative Data

The choice of oxidant and solvent is critical to balancing the rate of Pd(0) re-oxidation against the rate of protodeboronation of the boronic acid. As shown in Table 1, Ag₂CO₃ in DMF provides the optimal environment, acting as both the terminal oxidant and the base required for the CMD transition state.

Table 1: Optimization of Oxidative C-H Arylation Conditions

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Chemoselectivity (C5 vs. C-Br)
1Pd(OAc)₂ (5)Cu(OAc)₂ (2.0)DMF10065>95:5
2Pd(OAc)₂ (5)TEMPO (2.0)1,4-Dioxane9058>95:5
3 Pd(OAc)₂ (5) Ag₂CO₃ (2.0) DMF 100 84 >99:1
4*Pd(PPh₃)₄ (5)NoneToluene110<10Oligomerization observed

*Entry 4 demonstrates the failure of standard Pd(0) cross-coupling using 1-bromo-4-fluorobenzene due to competitive oxidative addition into the substrate's aryl bromide.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific analytical markers are embedded to ensure real-time verification of the reaction's progress.

Workflow Step1 Starting Material 2-(5-Bromo-2-methylbenzyl)thiophene Step2 Reagent Addition 4-F-C6H4-B(OH)2, Pd(OAc)2, Ag2CO3 Step1->Step2 Step3 Oxidative C-H Arylation 100 °C, 12 h, DMF Step2->Step3 Step4 Workup & Extraction EtOAc / H2O wash Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Target Product Canagliflozin Intermediate Step5->Step6

Workflow for the chemoselective oxidative C-H arylation of the thiophene intermediate.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • Charge a flame-dried 50 mL Schlenk flask with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and Ag₂CO₃ (551 mg, 2.00 mmol, 2.0 equiv).

    • Causality Note: Ag₂CO₃ is strictly required over weaker oxidants to ensure the rate of Pd(0) oxidation outpaces any background oxidative addition into the substrate's C-Br bond.

  • Addition of Substrates:

    • Add 2-(5-Bromo-2-methylbenzyl)thiophene (267 mg, 1.00 mmol, 1.0 equiv) and 4-fluorophenylboronic acid (210 mg, 1.50 mmol, 1.5 equiv).

    • Causality Note: A 0.5 equiv excess of the boronic acid compensates for competitive protodeboronation that naturally occurs at 100 °C.

  • Solvent Addition and Degassing:

    • Suspend the solid mixture in anhydrous DMF (5.0 mL, 0.2 M).

    • Degas the mixture via three standard freeze-pump-thaw cycles.

    • Causality Note: DMF's high dielectric constant stabilizes the polar transition states of the CMD mechanism. Removing dissolved O₂ is critical to prevent the undesired homocoupling of the boronic acid (yielding 4,4'-difluorobiphenyl).

  • Reaction Execution:

    • Backfill the flask with N₂ and heat the vigorously stirred suspension to 100 °C for 12 hours.

    • Self-Validation (Visual): The mixture will transition from a light yellow suspension to a dark brown/black mixture. This indicates the transient formation of Pd black, which is continuously re-oxidized by the silver salt.

  • Reaction Monitoring (TLC):

    • Eluent: 9:1 Hexanes/EtOAc.

    • Self-Validation (Analytical): The starting material (Rf ~0.6) should be fully consumed, replaced by a new, highly UV-active spot (Rf ~0.5).

  • Workup and Extraction:

    • Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove precipitated silver metal and palladium black.

    • Causality Note: Failing to remove these colloidal metals will result in severe emulsion formation during the aqueous extraction phase.

    • Dilute the filtrate with EtOAc (30 mL) and wash sequentially with deionized water (3 × 20 mL) and brine (20 mL) to quantitatively remove the DMF.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc gradient) to yield 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene as a white to off-white solid.

Analytical Validation

To ensure the integrity of the synthesized Canagliflozin intermediate, verify the following spectral markers:

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance of the thiophene C5-H doublet (typically observed around δ 7.10 ppm in the starting material).

    • Appearance of a distinct multiplet at δ 7.45–7.55 ppm (2H) corresponding to the ortho-protons of the newly installed 4-fluorophenyl group.

    • Retention of the intact aryl bromide signature: a distinct doublet at δ 7.30 ppm (1H, J = 8.0 Hz) and a broad singlet at δ 7.25 ppm (1H) confirming the 5-bromo-2-methylbenzyl moiety remains untouched.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single sharp resonance at approximately δ -114.5 ppm.

  • HRMS (ESI): Calculated for C₁₈H₁₄BrFS [M+H]⁺ 361.0062; Found: 361.0065.

References

  • [2] Wuest, M., et al. "GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2." ACS Pharmacology & Translational Science, 2021. URL:

  • [1] "Synthetic Approaches to Gliflozins: A Comprehensive Overview." Thieme Connect, 2024. URL:

  • [4] Kirchberg, S., Vogler, T., Studer, A. "Directed Palladium-Catalyzed Oxidative CH Arylation of (Hetero)arenes with Arylboronic Acids by Using TEMPO." Synlett, Thieme Connect, 2008. URL:

  • [3] Kirchberg, S., et al. "Oxidative biaryl coupling of thiophenes and thiazoles with arylboronic acids through palladium catalysis: otherwise difficult C4-selective C-H arylation enabled by boronic acids." Angewandte Chemie, Semantic Scholar, 2011. URL:

Sources

Application Note: Palladium-Catalyzed Coupling Reactions of Benzylthiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Benzylthiophene scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in selective estrogen receptor modulators (SERMs), anti-inflammatory agents, and bio-electronic materials. However, functionalizing these intermediates via Palladium (Pd)-catalyzed coupling presents two distinct challenges:

  • Catalyst Poisoning: The thiophene sulfur atom is a soft Lewis base that coordinates strongly to soft Pd(II) species, displacing ligands and forming inactive complexes (catalyst arrest).

  • Regioselectivity: The benzyl substituent introduces steric bulk and electronic bias. Distinguishing between the C2 (

    
     ), C5 ( 
    
    
    
    ), and the benzylic methylene positions requires precise condition control.

This guide provides two validated protocols: a robust Suzuki-Miyaura coupling for halogenated precursors and a Direct C-H Arylation for atom-economical synthesis. Both protocols utilize specific ligand architectures to mitigate sulfur poisoning.

Mechanistic Insight: Overcoming the "Sulfur Trap"

To successfully couple benzylthiophenes, one must prevent the formation of stable stable Pd-S


-complexes. Standard ligands (e.g., PPh

) are often insufficient because thiophene competes effectively for the metal center.
The Solution: Bulky, Electron-Rich Ligands

We utilize Buchwald-type dialkylbiaryl phosphines (e.g., SPhos , XPhos ).

  • Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, physically preventing the approach of the thiophene sulfur atom while allowing the oxidative addition of the aryl halide.

  • Electronic Richness: These ligands increase the electron density on Pd, accelerating the oxidative addition step, which is often the turnover-limiting step in electron-rich heterocycles.

Decision Matrix: Pathway Selection

G Start Starting Material: Benzylthiophene Scaffold Decision Is the Thiophene Ring Halogenated (Br/I)? Start->Decision YesPath YES: Pre-functionalized Decision->YesPath Br at C5 NoPath NO: Unfunctionalized H Decision->NoPath H at C5 Suzuki Protocol A: Suzuki-Miyaura (High Reliability, Tolerate Sterics) YesPath->Suzuki DirectArylation Protocol B: Direct C-H Arylation (High Atom Economy, Green) NoPath->DirectArylation MechanismA Mechanism: Oxidative Addition Ligand: SPhos/XPhos Suzuki->MechanismA MechanismB Mechanism: CMD (Concerted Metalation-Deprotonation) Additive: PivOH DirectArylation->MechanismB

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on substrate availability.

Protocol A: Suzuki-Miyaura Coupling (High-Fidelity)

This protocol is optimized for 2-benzyl-5-bromothiophene . It uses SPhos , which has been proven to maintain high turnover numbers (TON) even in the presence of sulfur heterocycles.

Materials
  • Substrate: 2-Benzyl-5-bromothiophene (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (1.0 mol%)
    
  • Ligand: SPhos (2.0 mol%) — Note: 1:2 Pd/Ligand ratio is crucial.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)

    
     and SPhos in a small volume of dry toluene and stir for 10 minutes. This generates the active catalytic species 
    
    
    
    ex situ, preventing immediate poisoning by the substrate.
  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the 2-benzyl-5-bromothiophene, aryl boronic acid, and K

    
    PO
    
    
    
    .
  • Solvent Addition: Add the Toluene/Water mixture.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Reason: Thiophenes are prone to oxidative degradation, and oxygen kills the active Pd(0) species.

  • Catalyst Injection: Add the pre-complexed Pd/SPhos solution via syringe.

  • Heating: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check by HPLC/UPLC. Look for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

  • Pd Scavenging (Mandatory): See Section 5.

Protocol B: Direct C-H Arylation (Green Chemistry)

This protocol avoids the halogenation step entirely, coupling 2-benzylthiophene directly with an aryl bromide. It relies on the Concerted Metalation-Deprotonation (CMD) mechanism, where a carboxylate ligand acts as a proton shuttle.

The Regioselectivity Factor

In 2-benzylthiophene, the C2 position is blocked. The C5 position is the most acidic and sterically accessible C-H bond remaining. This protocol yields >95% C5-arylated product.

Materials
  • Substrate: 2-Benzylthiophene (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2–5 mol%) — Higher loading needed for C-H activation.
    
  • Ligand: Phosphine-free conditions (Ligandless) or P(t-Bu)

    
     if reactivity is low.
    
  • CMD Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMAc (N,N-Dimethylacetamide) — High boiling point, polar aprotic is required.

Step-by-Step Methodology
  • Charge Reagents: In a Schlenk tube, combine Pd(OAc)

    
    , K
    
    
    
    CO
    
    
    , and Pivalic Acid.
    • Why Pivalic Acid? It forms a Pd-Pivalate species. The bulky pivalate anion assists in cleaving the C-H bond at the thiophene C5 position via a six-membered transition state (CMD).

  • Substrate Addition: Add the aryl bromide and 2-benzylthiophene.

  • Solvent & Degas: Add DMAc (anhydrous). Freeze-pump-thaw or vigorous Argon sparging (20 min) is required.

  • Reaction: Heat to 100–120°C for 16 hours.

    • Note: C-H activation has a higher activation energy than Suzuki coupling; higher temperatures are non-negotiable.

  • Workup: Dilute with diethyl ether (to precipitate inorganic salts), filter through a Celite pad, and concentrate.

Mechanistic Visualization: The CMD Pathway

CMD Pd_Pre Pd(OAc)2 (Precatalyst) OxAdd Intermediate A [Ar-Pd-Piv] Pd_Pre->OxAdd + Ar-Br + PivOH TS_CMD Transition State (CMD) OxAdd->TS_CMD + Benzylthiophene (Coordination) Product_Cplx Intermediate B [Ar-Pd-Thiophene] TS_CMD->Product_Cplx - PivOH (C-H Cleavage) Final Product (Arylated Benzylthiophene) Product_Cplx->Final Reductive Elimination Final->Pd_Pre Regeneration

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. Pivalic acid acts as a crucial shuttle, lowering the energy barrier for C-H bond breaking at the thiophene C5 position.

Critical Purification: Palladium Removal

Because sulfur coordinates to Palladium, standard silica chromatography often fails to reduce Pd levels to pharma-grade limits (<10 ppm). The Pd "streaks" with the product.

Validated Scavenging Protocol
  • Crude Dissolution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin.

    • Dosage: 4 equivalents relative to the initial Pd loading.

  • Incubation: Stir at 50°C for 4 hours.

    • Mechanism:[1][2][3][4][5] The thiol/thiourea on the silica bead binds Pd more tightly than the benzylthiophene substrate.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine Celite pad.

  • Analysis: Verify Pd content via ICP-MS.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (S-binding)Switch to SPhos or XPhos (Protocol A). Increase catalyst loading to 5 mol%.
Homocoupling of Ar-Br Oxygen in systemRe-evaluate degassing. Ensure Argon line is positive pressure.
Regioisomers (in C-H) Benzylic activationLower temperature to 100°C. Ensure PivOH is fresh (wet acid alters selectivity).
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 3:1. The catalyst is decomposing before reacting.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.

  • Li, Y., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.[6] The Journal of Organic Chemistry.

  • Glover, B., et al. (2015). Metal Scavenging in Pharmaceutical Process Development: Case Studies. Organic Process Research & Development.

Sources

Application Note: Regioselective Functionalization of 2-(5-Bromo-2-methylbenzyl)thiophene

[1][2]

Strategic Overview & Reactivity Profile

The scaffold 2-(5-Bromo-2-methylbenzyl)thiophene presents a classic chemoselectivity challenge in organic synthesis.[1][2] It contains two competing nucleophilic/electrophilic sites:[3][4]

  • The Aryl Bromide (Ar-Br): A handle for Lithium-Halogen (Li-Hal) exchange or Palladium-catalyzed cross-coupling.[1][2]

  • The Thiophene C5 Position (C

    
    -H):  A site highly susceptible to deprotonation (C-H activation) and Electrophilic Aromatic Substitution (EAS).[1]
    
The "Selectivity Switch" Concept

The core of this protocol relies on the Kinetic vs. Thermodynamic control of organometallic reagents. By selecting the specific base and temperature, researchers can exclusively target one ring over the other without protecting groups.[5]

Target SiteReaction TypeReagent of ChoiceMechanism
Aryl Ring (C5) Li-Hal Exchangen-Butyllithium (n-BuLi) Fast, diffusion-controlled exchange at -78°C.
Thiophene (C5) C-H DeprotonationLDA (Lithium Diisopropylamide) Sterically hindered base; avoids Ar-Br attack; thermodynamically favors acidic Thiophene C

-H.
Thiophene (C5) Electrophilic Subst.[1][2]NBS / NIS Mild EAS; Ar-Br is deactivated and stable.[1][2][5]

Experimental Protocols

Protocol A: Selective Functionalization of the Aryl Ring (The "Gliflozin" Route)

Target: Replacement of Bromine with Electrophiles (e.g., Gluconolactone for SGLT2 inhibitors).

Principle: At cryogenic temperatures (-78°C), Lithium-Halogen exchange is kinetically faster than thiophene deprotonation when using a nucleophilic base like n-BuLi.[1]

Materials
  • Substrate: 2-(5-Bromo-2-methylbenzyl)thiophene (1.0 equiv)

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1][2]

  • Solvent: Anhydrous THF / Toluene (1:1 mixture recommended for solubility)

  • Electrophile: e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 equiv)[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add the substrate (10 g, 37.4 mmol) and anhydrous THF/Toluene (100 mL).

  • Cryogenic Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature monitoring; stability is critical here.[5]

  • Li-Hal Exchange: Add n-BuLi dropwise over 30 minutes. Maintain internal temp < -70°C.

    • Expert Insight: Do not stir for >1 hour after addition. Prolonged stirring can lead to "scrambling" where the lithiated aryl species deprotonates the thiophene of unreacted starting material.[5]

  • Transmetalation (Optional but Recommended): For coupling with sensitive sugar lactones, transmetalate to Zinc or Magnesium.[5]

    • Add: ZnBr₂ (0.5 M in THF, 1.2 equiv) at -78°C. Warm to 0°C to form the Aryl-Zinc species.[1]

  • Coupling: Add the electrophile (dissolved in toluene) dropwise.

  • Quench: Quench with saturated NH₄Cl solution.

Protocol B: Selective Functionalization of the Thiophene Ring

Target: Extension of the thiophene core (e.g., installing a 4-fluorophenyl group) while preserving the Aryl Bromide.

Principle: To functionalize the thiophene in the presence of an Aryl Bromide, you must avoid nucleophilic bases that trigger Li-Hal exchange.[5] LDA is non-nucleophilic and will selectively deprotonate the thiophene C5 position.[5] Alternatively, EAS conditions can be used.[5][6]

Method B1: C-H Activation via LDA (Carboxylation/Formylation)[1]
  • Setup: Prepare LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .

  • Addition: Add solution of 2-(5-Bromo-2-methylbenzyl)thiophene slowly.

    • Mechanism:[1][6][7][8] LDA removes the Thiophene C5 proton (pKa ~33) but is too bulky to attack the Ar-Br.[1]

  • Trapping: Add electrophile (e.g., DMF for aldehyde, CO₂ for acid, or I₂ for iodide) at -78°C.

  • Result: 2-(5-Bromo-2-methylbenzyl)-5-functionalized-thiophene.

Method B2: Regioselective Bromination/Iodination (EAS)

Use this if you need a di-halo intermediate.[1][2]

  • Solvent: Dissolve substrate in DMF (polar aprotic promotes regioselectivity).

  • Reagent: Add NBS (N-Bromosuccinimide, 1.05 equiv) at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

    • Selectivity: The thiophene C5 is roughly

      
       times more reactive than the benzene ring.[5] The Ar-Br group deactivates the benzene ring further, ensuring exclusive thiophene halogenation.[5]
      

Visualizing the Divergent Pathways

The following diagram illustrates the decision tree for functionalizing this scaffold.

GStart2-(5-Bromo-2-methylbenzyl)thiopheneDecisionSelectivity Target?Start->DecisionPathAPath A: Aryl Ring (Ar-Br)(Li-Hal Exchange)Decision->PathATarget Aryl-BrPathBPath B: Thiophene Ring (C5)(C-H Activation / EAS)Decision->PathBTarget ThiopheneReagentAReagent: n-BuLi @ -78°C(Kinetic Control)PathA->ReagentAReagentB1Reagent: LDA @ -78°C(Thermodynamic/Steric Control)PathB->ReagentB1ReagentB2Reagent: NBS/NIS in DMF(Electrophilic Substitution)PathB->ReagentB2ProductAAr-Li Intermediate(Couples with Sugars/Electrophiles)ReagentA->ProductAFast Li-Br Exch.ProductB5-Substituted Thiophene(Ar-Br remains intact)ReagentB1->ProductBSelective DeprotonationReagentB2->ProductBSelective Halogenation

Figure 1: Divergent synthetic pathways controlled by reagent selection (n-BuLi vs. LDA) and reaction mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Scrambling" of Regioisomers Temperature > -60°C during Li-Hal exchange.[1][2][5]Keep reaction strictly at -78°C. Use a "Cryo-Cool" system if dry ice is inconsistent.[1][5]
Low Yield in Sugar Coupling Instability of Ar-Li species.[1][2][5]Transmetalation: Convert Ar-Li to Ar-ZnBr or Ar-MgBr before adding the sugar lactone.[1][2][5] This softens the nucleophile.[5]
Reaction at Benzylic Position Radical bromination occurring during NBS reaction.[5]Perform NBS bromination in the dark and avoid radical initiators (AIBN) to prevent benzylic bromination.
Over-reaction on Thiophene C2 and C5 both reacting.[5]The C2 position is blocked by the benzyl group.[5] Only C5 is open.[4][5] If C3/C4 reacts, lower the temperature and reduce equivalents of electrophile.[5]

References

  • A concise and practical stereoselective synthesis of ipragliflozin L-proline. PubMed Central (PMC). Available at: [Link]

  • Ipragliflozin preparation method (WO2016173551A1).Google Patents.
  • Lithiation reaction of 2,5-dibromothiophene. Academia.edu. Available at: [Link][1]

Grignard reaction conditions for 5-bromo-2-methylbenzyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Grignard Formation for 5-Bromo-2-Methylbenzyl Derivatives

Executive Summary & Strategic Overview

The synthesis of Grignard reagents from 5-bromo-2-methylbenzyl derivatives presents a unique set of challenges often underestimated in standard discovery workflows. This scaffold features an aryl bromide at the 5-position, an ortho-methyl group at the 2-position, and a functionalized benzylic position at C1.

The Core Challenge:

  • Electronic Deactivation: The methyl group at C2 is para to the bromide at C5. While methyl is weakly activating, the steric environment and the potential for benzylic side reactions (if the benzyl position is functionalized with a leaving group) require precise kinetic control.

  • Wurtz Coupling Risks: Benzylic derivatives are notorious for homocoupling (Wurtz reaction).[1] Even if the target is the aryl Grignard, high temperatures can trigger radical scrambling or benzylic deprotonation.

  • Induction Latency: The 5-bromo position often exhibits a prolonged induction period, leading to dangerous accumulation of reagents followed by a thermal runaway.[1]

This guide provides two validated protocols:

  • Protocol A (The "Turbo" Method): Magnesium-Halogen Exchange.[2][3] Recommended for high-value intermediates, scale-up, or substrates with sensitive benzylic functionality.[1]

  • Protocol B (The "Classical" Method): Direct Magnesium Insertion. Recommended for bulk synthesis of stable precursors.[1]

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, evaluate your substrate using the following logic flow.

GrignardDecision cluster_legend Recommendation Logic Start Substrate Analysis: 5-Bromo-2-Methylbenzyl-R CheckBenzyl Is the Benzylic Group (R) a Leaving Group? (e.g., -Cl, -Br, -OMs) Start->CheckBenzyl CheckSensitive Does R contain electrophiles? (e.g., Esters, Nitriles, Ketones) CheckBenzyl->CheckSensitive No (Stable R) MethodA PROTOCOL A: Turbo Grignard Exchange (iPrMgCl·LiCl) CheckBenzyl->MethodA Yes (High Risk of Wurtz) CheckSensitive->MethodA Yes (Need Kinetic Selectivity) MethodB PROTOCOL B: Direct Mg Insertion (Rieke or Activation) CheckSensitive->MethodB No (Robust Substrate)

Figure 1: Decision matrix for selecting the optimal Grignard formation pathway.

Protocol A: Magnesium-Halogen Exchange (Turbo Grignard)

Best for: Sensitive substrates, strict temperature control, and avoiding Wurtz coupling.[1]

This method utilizes the Knochel-Hauser reagent (


).[4][5] The Lithium Chloride breaks up polymeric Grignard aggregates, creating a highly reactive monomeric species that allows Br/Mg exchange at sub-zero temperatures.[1]
Reagents & Setup
  • Substrate: 5-bromo-2-methylbenzyl derivative (1.0 equiv).

  • Reagent:

    
     (1.3 M in THF, 1.1 equiv).[1][2]
    
  • Solvent: Anhydrous THF (degassed).

  • Atmosphere: Argon or Nitrogen (positive pressure).[1]

Step-by-Step Procedure
  • Drying: Flame-dry a 3-neck round-bottom flask (RBF) under vacuum. Flush with Argon x3.

  • Solvation: Dissolve the substrate in anhydrous THF (0.5 M concentration). Cool the solution to -15°C (ice/salt bath) or -40°C (dry ice/acetonitrile) if the benzylic group is highly labile.

  • Exchange: Add

    
     dropwise over 10 minutes via syringe pump or pressure-equalizing funnel.
    
    • Note: The internal temperature must not rise above -10°C during addition.[1][6]

  • Incubation: Stir at -15°C for 30–60 minutes.

    • Monitoring: Quench a 50 µL aliquot with saturated

      
       or 
      
      
      
      .[1] Analyze by GC/MS.
    • Success Criteria: Disappearance of starting bromide; appearance of de-brominated product (if H-quench) or iodo-product (if I-quench).[1]

  • Utilization: The resulting aryl Grignard is formed quantitatively.[1] Use immediately at -15°C to 0°C by adding your electrophile.

Why this works: The exchange rate of Aryl-Br is orders of magnitude faster than the reaction with benzylic positions or other electrophiles at low temperatures, ensuring high chemoselectivity.

Protocol B: Direct Magnesium Insertion (Classical)

Best for: Bulk manufacturing of simple ethers/alkyls where cost is a driver.[1]

Reagents & Setup
  • Magnesium: Turnings (1.2 equiv).[1] Polished or Rieke Mg preferred.[1]

  • Activator: Iodine (

    
    , 1 crystal) or 1,2-Dibromoethane (5 mol%).[1]
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF.[1][7]

    • Expert Tip:2-MeTHF is superior to THF for this substrate.[1][7] Its higher boiling point allows for better initiation, but more importantly, it forms a specific solvation complex that suppresses Wurtz homocoupling common in benzyl-substituted systems.[1]

Step-by-Step Procedure
  • Activation: Place Mg turnings in the flask. Heat under vacuum (heat gun) for 2 minutes to micro-crack the oxide layer. Cool to RT under Argon.

  • The "Entrainment" (Crucial Step):

    • Add just enough solvent to cover the Mg.

    • Add the activator (

      
      ).[8][9]
      
    • Add 5% of the total volume of the substrate solution.

    • Wait: Do not proceed until the solution turns colorless (Iodine consumption) and a slight exotherm/turbidity is observed.

    • Troubleshooting: If no initiation after 10 mins, sonicate for 30 seconds or add 1 drop of DIBAL-H (radical initiator).[1]

  • Controlled Addition:

    • Dilute the remaining substrate in 2-MeTHF (1:4 ratio).

    • Add dropwise to the refluxing mixture.[6][8][10][11][12]

    • Rate Control: The addition rate must match the consumption rate. If the reflux stops, STOP addition. Accumulation of unreacted bromide leads to "runaway" exotherms.[1]

  • Digestion: After addition, reflux gently for 1 hour. Cool to RT. Titrate to determine concentration (using salicylaldehyde phenylhydrazone method).[1]

Experimental Workflow Visualization

GrignardWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Protocol B) cluster_workup Phase 3: Analysis Dry Flame Dry Glassware Inert N2/Ar Purge (3 Cycles) Dry->Inert Activate Mg Activation (I2 / Heat) Inert->Activate Initiate Initiation (5% Substrate) Activate->Initiate Add Controlled Addition (Maintain Reflux) Initiate->Add Color Change Titrate Titration (Knochel Method) Add->Titrate Use Electrophile Addition Titrate->Use

Figure 2: Operational workflow for direct magnesium insertion.[1]

Troubleshooting & Critical Parameters

SymptomProbable CauseCorrective Action
No Initiation Passivated Mg surface.[1]Add 5 mol% 1,2-dibromoethane. Use ultrasonic bath.[1]
Wurtz Coupling (Dimer detected)Temp too high; Conc. too high.Switch to Protocol A (Turbo). If using B, dilute 2x and lower temp.
Precipitation Schlenk equilibrium shift.[1]Add anhydrous LiCl (0.5 equiv) to solubilize the species.
Low Yield Moisture in solvent.[1][10]Karl Fischer titration of solvent is mandatory (<50 ppm water required).[1]

References

  • Knochel, P., et al. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[1] Link

  • Rieke, R. D. (1989).[1] Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds. Accounts of Chemical Research.[1] Link

  • Organic Syntheses. (2011). Preparation of Grignard Reagents: Phenylmagnesium Bromide.[1][9][13][14] Org.[1][5][6][13][14][15] Synth. Coll. Vol. 10. Link

  • Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis.[1][2][5][6][9][13][14][15][16] Link

Sources

Application Note: Strategic Scale-Up Synthesis of 2-(Substituted-Benzyl)thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-(substituted-benzyl)thiophene scaffold is a pharmacophore of critical importance, serving as the structural backbone for SGLT2 inhibitors (e.g., Canagliflozin intermediates), anti-tubulin agents, and advanced organic semiconductors.

While laboratory-scale synthesis often relies on Suzuki-Miyaura cross-coupling, this route frequently encounters economic and purification bottlenecks upon scale-up (e.g., cost of boronic acids, palladium removal).

This guide delineates three distinct synthetic pathways, evaluated for scalability , atom economy , and process safety . We prioritize the "Acylation-Reduction" sequence as the industrial workhorse while presenting "Direct C-H Arylation" as the emerging green alternative.

Route Selection Decision Matrix

RouteSelection Start Start: Target Molecule Analysis Substituents Are substituents acid-sensitive (e.g., acetals, BOC groups)? Start->Substituents Cost Is Cost of Goods (COGS) the primary driver? Substituents->Cost No RouteC Route C: Suzuki/Negishi Coupling (High Tolerance, High Cost) Substituents->RouteC Yes Scale Target Scale > 100 kg? Cost->Scale Yes RouteB Route B: Pd-Catalyzed Direct Arylation (High Atom Economy, Fewer Steps) Cost->RouteB No (Focus on Green Chem) RouteA Route A: Friedel-Crafts Acylation + Ionic Hydrogenation (Robust, Low Cost) Scale->RouteA Yes (Industrial Standard) Scale->RouteB No (Pilot/MedChem)

Figure 1: Decision tree for selecting the optimal synthetic strategy based on substrate stability and economic constraints.

Route A: The Classical Acylation-Reduction Sequence

Best For: Multi-kilogram production, acid-stable substrates, cost-sensitive projects.

This route avoids expensive noble metals by utilizing the high regioselectivity of thiophene in Electrophilic Aromatic Substitution (EAS). The challenge lies not in the acylation, but in the subsequent reduction of the ketone to the methylene group without reducing the thiophene ring itself.

Phase 1: Regioselective Friedel-Crafts Acylation

Thiophene undergoes acylation predominantly at the C2 position due to the stability of the sigma-complex intermediate.

Protocol 1.1: Synthesis of 2-(substituted-benzoyl)thiophenes

  • Reagents: Thiophene (1.0 equiv), Substituted Benzoyl Chloride (1.05 equiv), AlCl₃ (1.1 equiv), DCM or 1,2-DCE (Solvent).

  • Critical Process Parameter (CPP): Temperature control during AlCl₃ addition.

Step-by-Step Methodology:

  • Setup: Charge a glass-lined reactor with anhydrous DCM (10 V). Cool to 0–5 °C under N₂ atmosphere.

  • Acylating Agent: Add the substituted benzoyl chloride.

  • Catalyst Addition: Add AlCl₃ portion-wise via a solids addition funnel. Caution: Exothermic. Maintain internal temperature <10 °C. Stir for 30 min to form the acylium complex.

  • Substrate Addition: Add thiophene dropwise over 1 hour. The reaction will turn dark red/brown.

  • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC (Target: <2% unreacted acid chloride).

  • Quench: Slowly pour the reaction mixture into ice water (Caution: HCl evolution). Separate layers.

  • Workup: Wash organic layer with 1M NaOH (to remove benzoic acid byproducts) and Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc is usually sufficient.

Phase 2: Ionic Hydrogenation (The "Clean" Reduction)

Standard catalytic hydrogenation (H₂/Pd-C) is often non-viable because thiophene poisons the catalyst and the ring itself is prone to reduction. Wolff-Kishner (Hydrazine/KOH) is effective but hazardous on scale.

The Solution: Ionic Hydrogenation using Triethylsilane (Et₃SiH) and Trifluoroacetic Acid (TFA). This method strictly reduces the carbonyl to methylene via a carbocation intermediate.

Protocol 1.2: Reduction to 2-(substituted-benzyl)thiophene

  • Reagents: Ketone intermediate (1.0 equiv), Et₃SiH (2.2 equiv), TFA (5–10 equiv), DCM (optional, or run neat in TFA).

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone in TFA (5 V). Cool to 0 °C.

  • Hydride Addition: Add Et₃SiH dropwise. The reaction is slightly exothermic.

  • Kinetics: Warm to room temperature. Stir for 4–12 hours.

    • Mechanistic Insight: The TFA protonates the carbonyl oxygen. Et₃SiH delivers a hydride to form the alcohol. The alcohol is protonated and leaves as water, generating a benzylic carbocation, which is immediately quenched by a second equivalent of hydride.

  • Quench: Pour into saturated NaHCO₃ solution (Caution: Massive CO₂ evolution).

  • Isolation: Extract with DCM. The silicon byproduct (Et₃SiOH/Et₃SiOSiEt₃) is non-polar and can be removed via a short silica plug or vacuum distillation if the product has a high boiling point.

IonicHydrogenation Ketone Aryl-Thiophene Ketone Protonated Protonated Intermediate Ketone->Protonated + H+ (TFA) Alcohol Carbinol Intermediate Protonated->Alcohol + H- (Et3SiH) Carbocation Benzylic Carbocation Alcohol->Carbocation - H2O Product 2-Benzylthiophene (Methylene) Carbocation->Product + H- (Et3SiH)

Figure 2: Mechanism of Ionic Hydrogenation. Note the requirement for a stable carbocation, facilitated by the electron-rich thiophene ring.

Route B: Direct C-H Arylation (The "Green" Route)

Best For: Atom economy, minimizing step count, "Green Chemistry" metrics.

Recent advances allow for the direct coupling of benzyl halides with thiophene using palladium catalysis, bypassing the need for pre-functionalized organometallics (boronic acids/tin reagents).

Protocol 2.1: Pd-Catalyzed Direct Benzylation

  • Reference: Adapted from J. Org. Chem. 2014 and J. Am. Chem. Soc.[1] 2016 protocols [1, 2].[2]

  • Reagents: Thiophene (3.0 equiv, used as solvent/reagent), Benzyl Bromide (1.0 equiv), Pd(OAc)₂ (1–2 mol%), PivOH (30 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: DMAc or Toluene.

Step-by-Step Methodology:

  • Charge: In a reactor, combine Benzyl Bromide, K₂CO₃, PivOH, and Pd(OAc)₂.

  • Solvent: Add Thiophene (excess serves to drive regioselectivity to C2 and suppress di-arylation).

  • Reaction: Heat to 100–110 °C under Ar/N₂.

    • Why PivOH? Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H activation step via a Concerted Metallation-Deprotonation (CMD) mechanism.

  • Monitoring: Check GC-MS for the ratio of Mono-benzylated (C2) vs. Di-benzylated (C2, C5) vs. Isomeric (C3) products.

  • Workup: Filter off inorganic salts. Distill off excess thiophene (recyclable). Purify residue via column chromatography or crystallization.

Advantages:

  • Eliminates the reduction step.

  • No aluminum waste (unlike Friedel-Crafts).

  • High Atom Economy.

Analytical & Data Summary

The following table compares the two primary routes for a hypothetical 10kg batch of 2-(4-chlorobenzyl)thiophene.

MetricRoute A: Acylation/ReductionRoute B: Direct Arylation
Overall Yield 75–85%60–70%
Step Count 21
Reagent Cost Low (AlCl₃, Et₃SiH are commodities)Medium (Pd catalyst, though low loading)
Regioselectivity Excellent (>99:1 C2:C3)Good (Typically 95:5 C2:C3)
Safety Profile Moderate (AlCl₃ exotherms, H₂ evolution)Good (Standard thermal hazards)
Purification Crystallization (Easy)Distillation/Column (Harder to remove isomers)

Troubleshooting & Critical Controls

Issue: Over-reduction of the Thiophene Ring
  • Context: In Route A, if using catalytic hydrogenation (Pd/C), the thiophene ring may reduce to tetrahydrothiophene.

  • Solution: Switch to Ionic Hydrogenation (Et₃SiH/TFA) or Borohydride Reduction (NaBH₄/AlCl₃). These methods are chemoselective for the carbonyl group.

Issue: Regioisomer Contamination (C3 vs C2)
  • Context: In Route B (Direct Arylation), C3 isomers may form at high temperatures.

  • Solution: Use a bulky carboxylate ligand (like PivOH or Adamantane-1-carboxylic acid) to sterically discourage C3 attack. Reduce reaction temperature and increase catalyst loading slightly.

Issue: "Red Aluminum" Sludge
  • Context: In Route A, quenching AlCl₃ reactions can form sticky emulsions.

  • Solution: Quench into a mixture of Ice and dilute HCl. Keep the pH < 2 to ensure aluminum salts remain soluble in the aqueous phase.

References

  • Li, Y., et al. (2014).[1] "Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex." The Journal of Organic Chemistry, 79(6), 2890–2897.

  • Colletto, C., et al. (2016). "Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway." Journal of the American Chemical Society, 138(5), 1677–1683.

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[3] Journal of Medicinal Chemistry, 51(5), 1145–1149. (Describes the Friedel-Crafts/Reduction strategy for benzyl-aryl scaffolds).

  • Kursanov, D. N., et al. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651. (Foundational text on Et3SiH/TFA reduction).

  • Process Patent CN104478670B. "The preparation method of the bromo-2-of 5-chloro-4'-ethoxy diphenyl methane." (Industrial protocol for acylation/reduction of similar diaryl scaffolds).

Sources

Technical Guide: Chemo-selective Reduction Strategies for (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone

[1][2]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The substrate (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone is a critical scaffold in the synthesis of SGLT2 inhibitors, a class of gliflozins (e.g., Canagliflozin) used for type 2 diabetes management.[1][2][3] The steric bulk of the ortho-methyl group and the electronic sensitivity of the thiophene ring present specific synthetic challenges.[1]

This guide outlines two distinct reduction pathways depending on the desired pharmacophore:

  • Partial Reduction (Alcohol Formation): Conversion to the secondary alcohol, often used as a chiral precursor.

  • Exhaustive Reduction (Deoxygenation): Complete removal of the carbonyl oxygen to form the diarylmethane bridge, the bioactive linker found in final drug candidates.

Reaction Pathway Overview

ReductionPathwaysSubstrate(5-Bromo-2-methylphenyl)(thiophen-2-yl)methanoneAlcoholSecondary Alcohol(Intermediate)Substrate->AlcoholPath A: NaBH4(Mild)MethyleneDiarylmethane(SGLT2 Scaffold)Substrate->MethylenePath B: Et3SiH / BF3·OEt2(Ionic Hydrogenation)Substrate->MethylenePath C: TiCl4 / NaBH4(High Yield Variant)

Figure 1: Divergent reduction pathways. Path C represents the modern, high-yield protocol preferred for scale-up.[1][2]

Critical Mechanistic Insights

The Challenge of the Thiophene-Bromide System[1][2]
  • Thiophene Sensitivity: Thiophene rings are susceptible to poisoning heterogeneous catalysts (Pd/C, Pt/C).[2] Therefore, standard catalytic hydrogenation (H2/Pd) is contraindicated as it may lead to desulfurization or ring opening.[2]

  • Aryl Bromide Integrity: Harsh reducing conditions (e.g., LiAlH4 at reflux or dissolving metal reductions) pose a risk of debromination.[2] The bromine handle is essential for subsequent coupling reactions (e.g., Suzuki-Miyaura).[1][2]

  • Ionic Hydrogenation (The Solution): For deoxygenation, ionic hydrogenation (silane + Lewis acid) is the gold standard.[2] It proceeds via a carbocation intermediate, avoiding metal catalysts entirely.

Protocol A: Partial Reduction to Secondary Alcohol

Target Product: (5-bromo-2-methylphenyl)(thiophen-2-yl)methanol[1][2]

This reaction uses Sodium Borohydride (NaBH4), a mild hydride donor that selectively reduces the ketone without affecting the aryl bromide or the thiophene ring.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Substrate1.0Starting Material
NaBH41.5Hydride Donor
Methanol (MeOH)SolventProtic Solvent (activates NaBH4)
THFCo-solventSolubilizer for lipophilic substrate
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone in 20 mL of THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add 10 mL of Methanol. Then, add NaBH4 (15.0 mmol, 0.57 g) portion-wise over 10 minutes. Note: Gas evolution (H2) will occur; ensure venting.[2]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.[4]

  • Quench: Carefully quench the reaction with Saturated NH4Cl solution (20 mL) at 0 °C.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude alcohol is typically >95% pure.[2] If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1][2]

Protocol B: Exhaustive Reduction to Diarylmethane (Deoxygenation)

Target Product: 2-(5-bromo-2-methylbenzyl)thiophene[1][2]

This is the critical step for generating the SGLT2 inhibitor scaffold. Two methods are presented: the Classical Silane Method and the Modern Titanium Method .

Method B1: Classical Ionic Hydrogenation (Et3SiH / BF3[2]·OEt2)

Best for small-scale exploratory chemistry.[1][2]

  • Setup: Dissolve the ketone (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.2 M concentration) under Nitrogen.

  • Reagents: Add Triethylsilane (Et3SiH, 3.0 equiv).

  • Initiation: Cool to 0 °C. Dropwise add Boron Trifluoride Diethyl Etherate (BF3·OEt2, 3.0 equiv). Caution: BF3 is corrosive and fumes in air.[2]

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. If conversion is slow (due to the steric bulk of the ortho-methyl), heat to 40 °C.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[2][5]

Method B2: Titanium-Mediated Reduction (TiCl4 / NaBH4)

Recommended for Scale-Up and High Purity. Recent process chemistry literature highlights this method for SGLT2 intermediates as it avoids the formation of polymeric byproducts often seen with BF3/Thiophene systems [1].[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Starting Material
NaBH4 3.0 Hydride Source
TiCl4 1.5 Lewis Acid / Oxophilic activator

| DME (Dimethoxyethane) | Solvent | High boiling, ether-compatible |[1][2]

Detailed Workflow:

  • Pre-complexation: In a dry flask under Argon, dissolve the ketone (10 mmol) in dry DME (30 mL).

  • Hydride Addition: Add NaBH4 (30 mmol) in one portion. The mixture may act as a suspension.

  • Lewis Acid Addition (Critical): Cool the mixture to 0 °C. Slowly add TiCl4 (15 mmol) dropwise.

    • Observation: The solution will likely change color (often to dark blue or violet) indicating the formation of low-valent Titanium species.[2]

  • Reflux: Heat the reaction to 60–70 °C for 4–6 hours.

    • Mechanism:[1][2][6][7] TiCl4 activates the ketone oxygen, facilitating hydride attack to form the alkoxide, followed by elimination and a second hydride attack to form the methylene.

  • Quench: Cool to room temperature. Slowly pour the mixture into ice water (100 mL). Caution: Exothermic.[1][2]

  • Workup: Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[2] The organic layer may require filtration through Celite to remove Titanium salts.

  • Result: This method typically yields the diarylmethane in >90% yield with higher purity than Method B1.

Analytical Validation

ParameterKetone (Starting Material)Alcohol (Product A)Methylene (Product B)[2]
IR (cm⁻¹) ~1650 (C=O stretch)~3400 (O-H broad)No C=O or O-H
¹H NMR (CDCl₃) No benzylic protons~6.0 ppm (s, 1H, CH-OH)~4.1 ppm (s, 2H, CH₂)
¹³C NMR ~190 ppm (C=O)~70 ppm (C-OH)~35 ppm (CH₂)

Safety & Handling

  • TiCl4: Reacts violently with water.[2] Handle only under inert atmosphere. Causes severe skin burns.[2]

  • Thiophene Compounds: Often possess a distinct, unpleasant sulfur odor.[2] Use in a well-ventilated fume hood.[1][2]

  • BF3·OEt2: Corrosive and moisture sensitive.[2] Store in a refrigerator/desiccator.

References

  • Seki, M., Tapkir, S. R., Nadiveedhi, M. R., Mulani, S. K., & Mashima, K. (2023).[8] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.[9] ACS Omega, 8(19), 17288–17295. [Link][2][8]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[10][7] [Link]

  • Organic Chemistry Portal. (n.d.).[2] Ionic Hydrogenation. [Link]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly within drug discovery and materials science where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4][5]

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals due to their diverse biological activities.[6][7] The target substrate, 2-(5-Bromo-2-methylbenzyl)thiophene[8], represents a versatile building block. The presence of a reactive C(sp²)-Br bond on the benzyl ring allows for selective cross-coupling, while the thiophene and methyl-substituted phenyl moieties offer further points for diversification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[9]

This document provides a detailed guide to the principles, execution, and optimization of the Suzuki-Miyaura coupling using this specific substrate, designed for researchers aiming to leverage this powerful transformation.

Part 1: Mechanistic Pillars and Component Causality

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4][10]

The Catalytic Cycle

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(5-Bromo-2-methylbenzyl)thiophene, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition R¹-X tm_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation [R²B(OH)₃]⁻ tm_complex->pd0 Reductive Elimination R¹-R² product Coupled Product (R¹-R²) tm_complex->product r1x 2-(5-Bromo-2-methylbenzyl)thiophene (R¹-X) r1x->oa_complex boronic_acid ArB(OH)₂ (R²-B(OH)₂) boronic_acid->tm_complex base Base (e.g., K₂CO₃) base->tm_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of Key Reagents
  • Palladium Catalyst & Precatalyst: While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used. These are reduced in situ to Pd(0). Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used and may help minimize side reactions like homocoupling.[1][11][12]

  • Phosphine Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black.[13] Furthermore, the ligand's electronic and steric properties profoundly influence the reaction's efficiency. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, which is particularly beneficial for less reactive substrates.[3][4][11]

  • The Base (The Activator): The base is not a mere spectator; it is essential for the transmetalation step.[14] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[15][16][17][18] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction rate and yield, and is often dependent on the substrate and solvent system.[14]

  • Boronic Acid/Ester: This reagent provides the second organic partner for the coupling. While generally stable, boronic acids can undergo a key side reaction called protodeboronation, where the C-B bond is cleaved.[11][19] For sensitive substrates, using more stable boronic esters, such as pinacol or MIDA esters, can mitigate this issue.[11][19]

  • Solvent System: The choice of solvent must accommodate both the organic substrates and the often inorganic base. This has led to the widespread use of ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene, often with water as a co-solvent to dissolve the base.[14][20] Thoroughly degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[11][20]

Part 2: Experimental Protocol

This protocol describes the coupling of 2-(5-Bromo-2-methylbenzyl)thiophene with 4-methoxyphenylboronic acid as a representative example.

Materials and Equipment
  • Reagents:

    • 2-(5-Bromo-2-methylbenzyl)thiophene (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 - 1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2-6 mol%)

    • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq)

    • 1,4-Dioxane, anhydrous

    • Water, deionized and degassed

    • Ethyl acetate, HPLC grade

    • Hexanes, HPLC grade

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or resealable reaction tube

    • Magnetic stir plate and stir bar

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware (separatory funnel, flasks, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere is Crucial)

  • Place 2-(5-Bromo-2-methylbenzyl)thiophene (e.g., 1.0 mmol, 326 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and finely powdered K₃PO₄ (2.5 mmol, 531 mg) into a flame-dried Schlenk flask containing a magnetic stir bar.
  • Causality Check: Adding the solid reagents first allows for efficient removal of air from the vessel. K₃PO₄ is chosen as a moderately strong base suitable for many sensitive substrates.[19]
  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
  • Add the catalyst and ligand, Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg), to the flask against a positive flow of inert gas.
  • Causality Check: SPhos is a bulky, electron-rich ligand known to be effective for a wide range of Suzuki couplings. A 1:2 Pd:ligand ratio is common for monodentate ligands.[20]

2. Solvent Addition and Degassing

  • Prepare a degassed solvent mixture. For a 1.0 mmol scale, use 5 mL of 1,4-dioxane and 1 mL of water. Degas the mixture by sparging with Argon for 15-20 minutes or by using three freeze-pump-thaw cycles.
  • Causality Check: Rigorous degassing is one of the most critical steps to prevent catalyst deactivation by oxygen, which can lead to low yields and the formation of homocoupling byproducts.[11]
  • Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solids.

3. Reaction Execution and Monitoring

  • Lower the flask into an oil bath preheated to 90-100 °C and begin vigorous stirring.
  • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting bromide.[20] The reaction is typically complete within 4-12 hours.

4. Workup and Extraction

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
  • Quench the reaction by adding 15 mL of deionized water.
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
  • Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
  • Causality Check: The brine wash helps to remove residual water from the organic phase.
  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
  • A solvent gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective for eluting the desired product.
  • Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Data, Optimization, and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.

ParameterStandard ConditionAlternative 1 (Milder)Alternative 2 (More Forcing)Rationale & Expected Outcome
Catalyst/Ligand Pd(OAc)₂ / SPhosPd(PPh₃)₄Pd₂(dba)₃ / XPhosPd(PPh₃)₄ is a classic, less active catalyst. XPhos is often more robust and effective for challenging couplings.[20]
Base K₃PO₄K₂CO₃Cs₂CO₃K₂CO₃ is a weaker base. Cs₂CO₃ is stronger and more soluble, often accelerating the reaction but can be less suitable for base-sensitive substrates.[14]
Solvent Dioxane / H₂O (5:1)Toluene / H₂O (10:1)DMFToluene can be effective at higher temperatures. DMF is a polar aprotic solvent that can sometimes improve solubility and reaction rates.
Temperature 90-100 °C80 °C110 °CLower temperatures may be needed for thermally sensitive substrates. Higher temperatures can overcome activation barriers but may increase catalyst decomposition.[11]
Troubleshooting Common Issues

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Ligand Oxidized? - Anhydrous/Degassed Solvent? start->check_reagents check_conditions Review Reaction Conditions - Degassing Thorough? - Temperature Optimal? - Correct Stoichiometry? start->check_conditions analyze_crude Analyze Crude Mixture (LCMS / ¹H NMR) start->analyze_crude homocoupling Homocoupling Observed? analyze_crude->homocoupling protodeboronation Protodeboronation Observed? analyze_crude->protodeboronation no_reaction Starting Material Unchanged? analyze_crude->no_reaction solve_homocoupling Improve Degassing Use Pd(0) source (e.g., Pd(PPh₃)₄) homocoupling->solve_homocoupling Yes solve_protodeboronation Use Milder Base (K₂CO₃) Use Pinacol Ester Lower Temperature protodeboronation->solve_protodeboronation Yes solve_no_reaction Increase Temperature Switch to Stronger Ligand (XPhos) Switch to Stronger Base (Cs₂CO₃) Increase Catalyst Loading no_reaction->solve_no_reaction Yes

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.

  • Issue: Low Yield / Incomplete Conversion: This is the most common problem. Before altering the core conditions, first verify the quality of your reagents. Boronic acids can degrade over time, and phosphine ligands can oxidize if not handled under inert gas.[11] Ensure your solvents are pure and properly degassed. If reagents are fine, the issue is likely suboptimal conditions. Consider increasing the temperature or switching to a more active catalyst/ligand system as outlined in the table.[11][20]

  • Side Reaction: Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often caused by the presence of oxygen.[1] This oxidizes the Pd(0) to Pd(II), which can facilitate this undesired pathway. The solution is more rigorous degassing of the solvent and reaction mixture.[11] Using a direct Pd(0) source like Pd(PPh₃)₄ can also help, as it bypasses the in situ reduction step of a Pd(II) precatalyst which can sometimes consume the boronic acid.[11]

  • Side Reaction: Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved and replaced with a hydrogen atom, effectively destroying the nucleophile.[19] This side reaction is often promoted by excessive heat or a base that is too strong. To mitigate this, try using milder conditions (lower temperature, weaker base like K₂CO₃) or switch to a more stable boronic ester derivative.[11][19]

References

  • C. Amatore, A. Jutand, G. Le Duc, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," Chemistry – A European Journal, 2011. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/abs/10.1002/chem.201002216]
  • BenchChem, "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions," BenchChem Technical Support, 2025. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-troubleshooting]
  • BenchChem, "Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids," BenchChem Technical Support, 2025. [URL: https://www.benchchem.
  • BenchChem, "A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions," BenchChem Technical Support, 2025. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-base-selection-guide]
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs Blog. [URL: https://yonedalabs.com/blog/suzuki-miyaura-cross-coupling-practical-guide]
  • A. F. de la Torre, F. G. Guijarro, P. G. D. Soler, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2005. [URL: https://pubs.acs.org/doi/10.1021/ja043929h]
  • D. S. Schou, et al., "Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling," Science, 2022. [URL: https://www.science.org/doi/10.1126/science.adc8551]
  • BenchChem, "Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates," BenchChem Technical Support, 2025. [URL: https://www.benchchem.
  • J. T. de Jong, et al., "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides," Chemical Communications, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g]
  • G. C. Fu, et al., "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," Journal of the American Chemical Society, 2000. [URL: https://pubs.acs.org/doi/10.1021/ja993915o]
  • A. F. de la Torre, F. G. Guijarro, P. G. D. Soler, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction," PubMed, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/15984849/]
  • A. M. Villegas-Vazquez, et al., "Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles," ACS Omega, 2025. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02359]
  • J. Mao, et al., "Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
  • Z. Liu, et al., "Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction," Organic Chemistry Frontiers, 2020. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00767g]
  • J. C. I. Lee, et al., "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene," The Journal of Organic Chemistry, 2013. [URL: https://pubs.acs.org/doi/10.1021/jo401100q]
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki_Coupling]
  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • A. F. de la Torre, et al., "Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study," The Journal of Organic Chemistry, 2004. [URL: https://pubs.acs.org/doi/10.1021/jo049842f]
  • CN104892566A, "Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene," Google Patents. [URL: https://patents.google.
  • C. Liu, et al., "In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant," RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d2gc04467c]
  • W. Y. Yu, et al., "Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates," Sigma-Aldrich, 2008. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/687370]
  • J. A. Garcia, et al., "Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents," Organic Letters, 2009. [URL: https://pubs.acs.org/doi/10.1021/ol902263q]
  • S. Kumar, "Suzuki Cross Coupling Reaction-A Review," ResearchGate, 2019. [URL: https://www.researchgate.net/publication/334658309_Suzuki_Cross_Coupling_Reaction-A_Review]
  • Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions," Chemical.AI Blog, 2025. [URL: https://chemical.ai/blog/advantages-and-challenges-of-cross-coupling-reactions-and-recent-progress-in-suzuki-miyaura-reactions]
  • J. T. de Jong, et al., "Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides," Chemical Communications, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/CC/D1CC03328G]
  • "Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations," WordPress. [URL: https://organometallics.files.wordpress.com/2010/10/suzuki-coupling-handout.pdf]
  • A. F. M. M. Rahman, et al., "highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids," RSC Publishing, 2007. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b712534f]
  • "Suzuki coupling of heteroaryl halides with aryl boronic acids a," ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-heteroaryl-halides-with-aryl-boronic-acids-a_tbl1_273138865]
  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [URL: https://www.reddit.com/r/Chempros/comments/ogqgyl/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • S. K. P., et al., "The catalytic mechanism of the Suzuki-Miyaura reaction," ChemRxiv, 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75199ed28114f85627255]
  • "Suzuki reaction," Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • BenchChem, "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene," BenchChem Technical Support, 2025. [URL: https://www.benchchem.com/technical-support/suzuki-coupling-with-2-bromo-5-2-nitro-vinyl-thiophene]
  • S. Naz, et al., "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation," PLOS ONE, 2021. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0254921]
  • S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," PMC, 2008. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636601/]
  • ChemScene, "2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl]thiophene," ChemScene. [URL: https://www.chemscene.com/products/2-5-bromo-2-methylbenzyl-5-4-fluorophenyl-thiophene.html]
  • CN102115468B, "Synthesis method of 2, 5-disubstituted thiophene compound," Google Patents. [URL: https://patents.google.
  • Organic Chemistry Portal, "Thiophene synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiophenes.shtm]
  • H. D. Salles, et al., "SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS," QUÍMICA NOVA, 2021. [URL: https://www.scielo.br/j/qn/a/5yF8b7dJjT8KqB8H5XyYpYc/?
  • The Organic Chemistry Channel, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2025. [URL: https://www.youtube.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(5-Bromo-2-methylbenzyl)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene .[1][2]

While this specific scaffold is a structural analog of the key intermediate for SGLT2 inhibitors (e.g., Canagliflozin, Ipragliflozin), the protocols below are optimized for the unsubstituted thiophene variant, addressing the unique challenges of regioselectivity and polyalkylation associated with the higher reactivity of the thiophene ring.

Executive Summary: The Synthetic Strategy

To achieve high yields (>90%) and purity, the Friedel-Crafts Acylation followed by Ionic Hydrogenation is the authoritative route. Direct alkylation is not recommended due to uncontrollable polyalkylation and rapid polymerization of the thiophene substrate.[2]

Optimized Two-Step Workflow
  • Acylation : Thiophene + 2-Methyl-5-bromobenzoyl chloride

    
     Ketone Intermediate.[1][2][3]
    
  • Reduction : Ketone

    
     Methylene bridge (Target Molecule) using Silane/Borane reduction.
    

Step-by-Step Protocol & Optimization

Step 1: Friedel-Crafts Acylation

Objective : Selective formation of (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone.[1][2]

  • Reagents : Thiophene (1.0 equiv), 2-Methyl-5-bromobenzoyl chloride (1.05 equiv), AlCl₃ (1.1 equiv).[1][2]

  • Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]

  • Temperature : -10°C to 0°C (Critical for regiocontrol).[2]

Protocol :

  • Suspend AlCl₃ in anhydrous DCM at 0°C.

  • Add 2-Methyl-5-bromobenzoyl chloride dropwise.[2][3] Stir for 30 min to form the acylium ion complex (clear to slightly yellow solution).

  • Cool to -10°C .

  • Add Thiophene dropwise.[1][2] Note: Thiophene is highly reactive; adding it to the pre-formed complex prevents polymerization.

  • Quench with ice-water/HCl.

Step 2: Ionic Hydrogenation (Reduction)

Objective : Deoxygenation of the ketone without reducing the thiophene ring or debrominating the aryl group.[2]

  • Reagents : Ketone (1.0 equiv), Triethylsilane (Et₃SiH, 2.5 equiv), BF₃[2]·OEt₂ (3.0 equiv) OR NaBH₄/AlCl₃.[2]

  • Solvent : Acetonitrile/DCM (1:[2]1) or THF.

  • Temperature : 0°C to Room Temperature.

Protocol :

  • Dissolve the ketone in DCM/Acetonitrile.[2]

  • Add Triethylsilane (Et₃SiH).[2]

  • Add BF₃[1][2]·OEt₂ dropwise at 0°C. Exothermic reaction.[2]

  • Warm to RT and monitor by HPLC.

Troubleshooting Guide (Q&A)

Category A: Acylation Issues (Step 1)

Q1: I am observing significant amounts of a "heavy" impurity (dimer/polymer). What is happening?

  • Diagnosis : This is likely 2,5-diacylation or acid-catalyzed polymerization of thiophene.[1][2] Thiophene is electron-rich and reacts twice if the local concentration of acylium ion is low or if temperature is too high.[1][2]

  • Solution :

    • Reverse Addition : Ensure the acylium complex (Acid Chloride + AlCl₃) is fully formed before adding the thiophene.[2]

    • Temperature Control : Lower the reaction temperature to -15°C during addition.

    • Stoichiometry : Use a slight excess of the thiophene (1.1 equiv) if mono-acylation is the priority, though this requires difficult separation. Better to strictly control the 1:1 ratio and temperature.

Q2: The reaction mixture turned into a black tar. Can I save it?

  • Diagnosis : Thiophene polymerization initiated by free Lewis acid.[2]

  • Solution : The batch is likely lost.[1][2] For the next run, ensure your DCM is anhydrous.[2] Moisture generates HCl, which promotes polymerization.[2] Use mild Lewis acids like SnCl₄ or ZnCl₂ if AlCl₃ proves too harsh, though yields may drop.[2]

Q3: I see a mixture of 2-substituted and 3-substituted thiophene isomers.

  • Diagnosis : Thermodynamic control vs. Kinetic control. The 2-position is kinetically favored.[2]

  • Solution : Keep the reaction cold (-10°C). Higher temperatures (>25°C) increase the proportion of the 3-isomer.[1][2]

Category B: Reduction Issues (Step 2)

Q4: The ketone is not fully converting, but adding more reducing agent causes side reactions.

  • Diagnosis : The Lewis acid (BF₃ or AlCl₃) might be quenched by moisture or complexed by the product.[1][2]

  • Solution : Switch to the NaBH₄/AlCl₃ system (generating borane in situ) in THF. This is often more powerful than silane reduction.[1][2]

    • Ratio: 1.0 Ketone : 3.0 NaBH₄ : 1.0 AlCl₃.[2]

    • Warning: Add AlCl₃ very slowly to the NaBH₄ suspension; it generates hydrogen gas and diborane.[2]

Q5: I lost the bromine atom on the benzene ring (Debromination).

  • Diagnosis : If you used Pd/C catalytic hydrogenation or dissolving metal reductions (e.g., Li/NH₃), the C-Br bond will cleave.[2]

  • Solution : Strictly use Ionic Hydrogenation (Hydride + Lewis Acid).[2] Avoid transition metal catalysts (Pd, Pt, Ni) entirely.[2]

Comparative Data: Reduction Methods

MethodReagentsYieldSelectivityRisk Profile
Silane Reduction Et₃SiH / BF₃[1][2][3]·OEt₂90-95% HighExpensive reagents; BF₃ is corrosive.[2]
In-Situ Borane NaBH₄ / AlCl₃92-96% HighExothermic; H₂ gas evolution.[2]
Wolff-Kishner N₂H₄ / KOH<60%LowHarsh basic conditions; incompatible with thiophene (ring opening risk).[2]
Clemmensen Zn(Hg) / HCl<50%LowAcid sensitive; thiophene polymerization risk.[2]

Visual Workflows

Pathway Diagram: Optimized Synthesis & Impurity Formation

SynthesisPathway Thiophene Thiophene Ketone Intermediate Ketone (Solid, Stable) Thiophene->Ketone Attack at C2 (-10°C) Polymer Impurity: Polythiophene Tar Thiophene->Polymer T > 20°C Acid Catalysis AcylCl 2-Methyl-5-bromobenzoyl Chloride Complex Acylium Complex (Active Electrophile) AcylCl->Complex AlCl3, 0°C Complex->Ketone Target Target: 2-(5-Bromo-2-methylbenzyl)thiophene Ketone->Target Reduction (Et3SiH/BF3 or NaBH4/AlCl3) Diacyl Impurity: 2,5-Diacylthiophene Ketone->Diacyl Excess Acylium

Caption: Figure 1.[2] Reaction pathway showing the critical intermediate and potential impurity divergence points based on temperature and stoichiometry.

FAQ: Frequently Asked Questions

Q: Can I use 2-Bromothiophene and couple it with 2-Methyl-5-bromobenzyl bromide? A: This "Direct Coupling" approach (e.g., Kumada or Negishi) is risky.[1][2]

  • Chemoselectivity : The 5-bromo group on the benzyl ring is also reactive.[1][2] You risk polymerizing the benzyl bromide or coupling at the wrong bromine site.[2]

  • Stability : 2-Thienylmagnesium bromide is stable, but 2-Methyl-5-bromobenzyl bromide is a potent lachrymator and unstable.[1][2] The Acylation/Reduction route uses stable acid chlorides and avoids these issues.[2]

Q: Why is the "SGLT2 Intermediate" usually fluorinated? A: In drugs like Canagliflozin, the thiophene ring has a 4-fluorophenyl group at position 5. This group blocks the 5-position, preventing polymerization and directing acylation exclusively to the 2-position. For your unsubstituted synthesis, you lack this blocking group, making temperature control (-10°C) even more critical to prevent 2,5-substitution.[2]

Q: How do I remove the aluminum salts during workup? They form an emulsion. A: This is a common bottleneck.[1][2]

  • Technique : Quench the reaction slowly into a mixture of ice and Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 1-2 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing clear phase separation.

References

  • Preparation of Canagliflozin Intermediates (Acyl

    • Title: Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
    • Source: CN104892566A (Patent).[1][2]

    • Relevance: Describes the AlCl₃ catalyzed acylation and subsequent reduction using Et₃SiH/BF₃ with 90%+ yields.
    • URL
  • Optimized Reduction using NaBH4/AlCl3

    • Title: Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene.
    • Source: CN105272960A (Patent).[2]

    • Relevance: Details the "in-situ borane" reduction method (NaBH₄ + AlCl₃) yielding 94.2%, a cost-effective alternative to silanes.[2]

    • URL
  • Friedel-Crafts Acyl

    • Title: Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.
    • Source: Asian Journal of Chemistry (2013).[2]

    • Relevance: Discusses the regioselectivity challenges (2- vs 3-position)
    • URL: [Link]

  • Thiophene Synthesis and Functionaliz

    • Title: Thiophene Synthesis.
    • Source: Organic Chemistry Portal.[2]

    • Relevance: Provides broad context on thiophene reactivity and alternative coupling str
    • URL: [Link][1][2]

Sources

Technical Support Center: Purification of 2-(5-Bromo-2-methylbenzyl)thiophene

[1][2]

Topic: Removal of Isomeric Impurities from 2-(5-Bromo-2-methylbenzyl)thiophene Crude Product Document ID: TSC-PUR-084 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists[1]

Executive Summary & Technical Context

The synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene —a critical pharmacophore often associated with SGLT2 inhibitor intermediates—frequently presents a specific purification challenge: Regioisomerism .[1]

Whether synthesized via Friedel-Crafts alkylation of thiophene or the reduction of the corresponding ketone, the crude product almost invariably contains the 3-substituted isomer (3-(5-Bromo-2-methylbenzyl)thiophene) alongside the desired 2-substituted product.[1]

  • The Problem: The electronic difference between the C2 and C3 positions on the thiophene ring is subtle. Consequently, these isomers exhibit nearly identical

    
     values in chromatography and overlapping boiling points, rendering standard separation techniques inefficient.
    
  • The Solution: This guide prioritizes thermodynamic control via fractional recrystallization over kinetic separation (chromatography), utilizing the slight lattice energy differences between the symmetric and asymmetric substitution patterns.

Module 1: Diagnostic & Analytical Troubleshooting

Before attempting purification, you must quantify the isomer ratio. Standard TLC is insufficient.

Q: How do I definitively distinguish the 2-isomer from the 3-isomer?

A: Proton NMR (


H-NMR) is the gold standard.
FeatureDesired Product (2-Substituted) Impurity (3-Substituted)
Thiophene Protons 3 protons (H3, H4, H5)3 protons (H2, H4, H5)
Key Signal H3 appears as a doublet of doublets (dd) or multiplet at ~6.8–6.9 ppm .[1]H2 appears as a distinct singlet or narrow doublet at ~7.0–7.2 ppm (shifted downfield due to S-proximity).[1]
Coupling (

)

(Typical C3-C4 coupling).[1]

is small; H2 often appears as a singlet or fine doublet.

Protocol: Integrate the benzylic methylene peak (

Module 2: Purification Protocols

Workflow Decision Tree

Purification_WorkflowStartCrude Product InputAnalysis1. HPLC/NMR AnalysisStart->AnalysisHighPurityPurity > 95%Isomer < 2%Analysis->HighPurityPassMidPurityPurity 85-95%Isomer 5-15%Analysis->MidPurityIsomer IssueLowPurityPurity < 85%Oily/TarAnalysis->LowPurityDirtyFinalFinal Product(White/Off-White Solid)HighPurity->FinalCryst2. Fractional Recrystallization(Heptane/Toluene)MidPurity->CrystSilica3. Silica Gel Filtration(Remove Tar/Oligomers)LowPurity->SilicaPre-treatmentCryst->AnalysisCheck PuritySilica->MidPurity

Figure 1: Decision matrix for purification based on initial crude purity.

Protocol A: Fractional Recrystallization (Recommended)[1][2]

This method exploits the higher crystallinity of the 2-substituted isomer compared to the 3-isomer.[1]

Reagents:

  • Solvent A: Toluene (Good solubility)[1]

  • Solvent B: n-Heptane (Anti-solvent)[1]

Step-by-Step:

  • Dissolution: Place crude solid in a round-bottom flask. Add Toluene (2 mL per gram of crude). Heat to 60–70°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add n-Heptane (4 mL per gram of crude) while maintaining temperature.[1] The solution should remain clear.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.

    • Critical: Rapid cooling traps the 3-isomer in the lattice.[1]

  • Deep Cooling: Once at room temperature, transfer to a fridge/freezer (0°C to -10°C) for 4 hours.

  • Filtration: Filter the white crystals. Wash the cake with cold n-Heptane.

  • Liquor Check: Analyze the mother liquor. It should be enriched with the 3-isomer and other impurities.[1]

Expected Yield: 60–75% recovery. Expected Isomer Removal: Reduces 3-isomer from ~10% to <1%.[1]

Protocol B: "The Nuclear Option" (Silver-Impregnated Silica)[1][2]

If the isomers are stubborn and you require >99.5% purity for analytical standards, standard silica will fail. You must use

1

Mechanism: Silver ions (


1

Step-by-Step:

  • Prepare Resin: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add silica gel. Evaporate solvent in the dark (Rotavap).
    
  • Column Packing: Pack the column protected from light (wrap in foil).

  • Elution: Use a gradient of Hexane:Toluene (Start 100:0

    
     90:10).
    
    • Note: Avoid polar solvents like EtOAc initially, as they strip the silver.

  • Result: The isomers will have significantly different retention times compared to standard silica.

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What went wrong?

Diagnosis: This usually indicates the presence of residual solvent (like DCM or THF) or high levels of oligomeric impurities (poly-alkylated thiophenes).[1] Fix:

  • Solvent Swap: Rotavap the crude to dryness, then add pure Methanol. Rotavap again to azeotrope off trace chlorinated solvents.

  • Seed Crystals: Dissolve in the Toluene/Heptane mix (Protocol A). When it cools to room temp, add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

Q: Can I use vacuum distillation?

A: Not recommended. The boiling point difference between the 2- and 3-isomer is negligible (

1will not
Q: The HPLC shows a single peak, but the melting point is low (e.g., <40°C).

Diagnosis: You likely have "co-elution." Fix: Change your HPLC method.

  • Column: Switch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) .[1] These phases interact with the aromatic

    
    -systems differently and often resolve structural isomers better than standard alkyl chains.[1]
    
  • Mobile Phase: Use Methanol/Water instead of Acetonitrile/Water. Methanol interacts more specifically with the thiophene ring.

References

  • Synthesis of SGLT2 Inhibitors (General Context)

    • Title: Preparation of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[1][2]

    • Source: Google Patents (CN104892566A).

    • URL
  • Thiophene Isomer Separation

    • Title: Separation of 2-substituted and 3-substituted thiophene isomers (General Methodology).[1]

    • Source: BenchChem Technical Support.

  • Silver Nitrate Chromatography

    • Title: Argentation Chromatography for the Separation of Isomers.

    • Source: Sigma-Aldrich (Merck) Technical Bulletin.[1]

  • Crystallization Principles

    • Title: Purification of Organic Compounds by Crystallization.[3]

    • Source: Organic Chemistry Portal.

    • URL:[Link][1]

Technical Support Center: Optimizing Catalyst Load for Benzylthiophene Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BZ-TH-ARYL-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Diagnostic Logic

User: "I am performing a direct C-H arylation of 2-benzylthiophene with aryl bromides. I need to reduce my Palladium loading below 5 mol% for process viability, but yields drop significantly below this threshold."

Scientist's Assessment: The direct arylation of thiophene derivatives (via C-H activation) presents a specific paradox: the sulfur atom is both the directing element and a potential catalyst poison. While 2-benzylthiophene is an excellent substrate for C5-arylation, the "Concerted Metallation-Deprotonation" (CMD) pathway is kinetically sensitive to catalyst concentration.

Before adjusting your load, use this diagnostic logic tree to ensure your system is chemically sound.

Diagnostic Workflow: Catalyst Efficacy Check

DiagnosticTree Start Start: Yield Drops at < 5 mol% Pd CheckTime Does extending time (2x) restore yield? Start->CheckTime CheckTemp Is reaction Temp > 120°C? CheckTime->CheckTemp No ResultKinetic Issue: Kinetic Limit Action: Increase Temp or Switch to Electron-Rich Ligand CheckTime->ResultKinetic Yes CheckAdd Is Pivalic Acid (PivOH) present (>30 mol%)? CheckTemp->CheckAdd Yes ResultPoison Issue: Catalyst Poisoning (Sulfur Coordination) Action: Bulky Ligand (SPhos) or Pd Removal Protocol CheckTemp->ResultPoison No (Temp too low) CheckAdd->ResultPoison Yes ResultCMD Issue: CMD Failure Action: Add PivOH Shuttle CheckAdd->ResultCMD No

Figure 1: Diagnostic logic for identifying the root cause of yield loss during catalyst load reduction.

Technical Deep Dive: The Mechanism of Failure

To optimize the load, you must understand why the reaction fails at low concentrations. The mechanism is Concerted Metallation-Deprotonation (CMD) , popularized by Fagnou et al. [1].[1]

The Critical Role of the Proton Shuttle

Unlike standard Suzuki couplings where the base (carbonate) acts directly, in C-H arylation, an additive (typically Pivalate) acts as a "proton shuttle." It binds to the Palladium, deprotonates the C5-H of the thiophene, and transfers the proton to the stoichiometric base (Carbonate).

Why Load Matters Here: At low catalyst loads (<1 mol%), the concentration of active Pd-Pivalate species drops. If the thiophene substrate (which contains Sulfur) outcompetes the Pivalate for the Pd binding site, the catalyst enters a resting state (poisoning) rather than the active CMD cycle.

Visualizing the CMD Pathway

CMD_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOH/Base CMD_TS CMD Transition State (Rate Limiting) LigEx->CMD_TS + Benzylthiophene SulfurTrap Off-Cycle Trap: Pd-S Coordination LigEx->SulfurTrap Low Temp / Low Steric Bulk RedElim Reductive Elimination Product Release CMD_TS->RedElim RedElim->Pd0

Figure 2: The CMD catalytic cycle showing the critical competition between the productive CMD transition state and the non-productive Sulfur Trap.

Optimization Protocol: The "Step-Down" Method

Do not simply dilute your catalyst. Use this validated protocol to maintain Turnover Number (TON) while reducing loading.

Phase 1: Establish the Baseline (High Load)
  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ or SPhos (10 mol%) - Crucial: Electron-rich ligands stabilize Pd against S-poisoning.

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (0.2 M)

  • Temp: 120°C

Phase 2: The Variable Load Screen

Run 4 parallel reactions. Maintain constant PivOH loading (30 mol%) even as Pd drops. The shuttle must remain in excess.

EntryPd(OAc)₂ (mol%)Ligand (mol%)Time (h)Expected ResultTroubleshooting Action
1 5.010.04>95% Conv.Baseline.
2 2.55.06>90% Conv.If low, increase Temp to 130°C.
3 1.02.012~80% Conv.Critical Threshold. If <50%, switch to SPhos.
4 0.51.024<50% Conv.Requires "Dosing" strategy (see FAQ).

Note on Data: Typically, dropping from 5% to 1% Pd requires a 3x increase in reaction time to achieve comparable conversion due to the linear dependence of rate on [Pd] in the CMD step [2].

Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls at 60% conversion regardless of time."

Diagnosis: Product Inhibition or Catalyst Death. Explanation: As the arylated benzylthiophene accumulates, the biaryl product is more electron-rich and sterically bulky. However, the primary culprit is often the precipitation of Pd black (agglomeration) or irreversible sulfur poisoning. Solution:

  • Spike Test: Add 1 mol% fresh catalyst at 60% conversion. If reaction resumes, your catalyst is dying.

  • Fix: Switch to a bulky biaryl phosphine ligand like XPhos or SPhos . These create a "protective shell" around the Pd, preventing sulfur from bridging multiple metal centers (a common deactivation mode) [3].

Issue 2: "I see regioselectivity issues (C2 vs C5 arylation)."

Diagnosis: Steric Control Failure. Explanation: 2-Benzylthiophene has an open C5 position (alpha to Sulfur) and a C3/C4 position. C5 is electronically preferred (most acidic). However, if you use small ligands (like PPh3), you might see trace C3 arylation or bis-arylation. Solution:

  • Use PivOH (Pivalic acid).[1] The bulky pivalate group specifically directs the Pd to the most accessible/acidic C-H bond (C5) via the CMD transition state [4].

  • Avoid sterically unhindered ligands.

Issue 3: "Can I use heterogeneous Pd/C to save money?"

Diagnosis: Mechanistic Incompatibility. Answer: Generally, No . Explanation: Direct arylation requires a soluble Pd species to coordinate the Pivalate and the Thiophene simultaneously. While "leaching" from Pd/C can drive the reaction, it is notoriously difficult to control the "active" load, leading to batch-to-batch variability. Stick to Pd(OAc)₂ or Pd₂dba₃ for optimization, then consider Pd/C only if you operate at very high temperatures (>140°C) where leaching is consistent.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756.

  • Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014).[2] Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.[2] The Journal of Organic Chemistry, 79(6), 2890–2897.

  • Glover, B., Harvey, J., Liu, B., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 2005–2017.

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118-1126.

Sources

Technical Support Center: Purification of Thiophene-Based SGLT2 Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for thiophene-based SGLT2 inhibitor synthesis. Unlike their benzene-based counterparts (e.g., Dapagliflozin), thiophene-containing APIs like Canagliflozin present unique purification challenges. The electron-rich thiophene ring introduces specific liabilities: high susceptibility to oxidative degradation (S-oxidation), complexation with palladium catalysts, and difficult separation of the


-anomer during the critical 

-glycosylation step.

This guide moves beyond standard protocols, offering root-cause analysis and self-validating purification systems derived from industrial process chemistry.

Module 1: The Anomeric Challenge (Separating vs. )

The thermodynamic versus kinetic control of the


-glycosylation step often yields a mixture of the desired 

-anomer (pharmaceutically active) and the undesired

-anomer.
Troubleshooting Guide: High -Anomer Content

Q: My crude reaction mixture shows an


:

ratio of 1:5, but I need >99%

-anomer. Direct crystallization is failing. What is the protocol?

A: The "Derivatization-Crystallization" Protocol. Direct crystallization of the free hydroxyl intermediate is often insufficient due to the similar solubility profiles of the anomers. You must exploit the difference in packing efficiency of their acetylated derivatives.

Step-by-Step Protocol:

  • Acetylation (The Discriminator Step):

    • Treat the crude mixture (containing both anomers) with Acetic Anhydride (

      
      ) and DMAP/Pyridine.
      
    • Scientific Logic:[1][2][3][4][5][6] The tetra-acetylated

      
      -anomer crystallizes significantly better than the 
      
      
      
      -anomer due to reduced intermolecular H-bonding and rigid lattice formation.
  • Solvent Selection:

    • Dissolve the crude acetylated oil in Ethyl Acetate/Heptane (1:3 v/v) or Isopropyl Alcohol (IPA) .

    • Heat to reflux until dissolution is complete.

  • Controlled Cooling (Critical Process Parameter):

    • Cool to 55°C. Seed with pure

      
      -acetylated crystals (0.5 wt%).
      
    • Apply a linear cooling ramp of 10°C/hour down to 5°C.

    • Why: Rapid cooling traps the

      
      -anomer in the crystal lattice (occlusion). Slow cooling allows the thermodynamically stable 
      
      
      
      -crystal to grow while excluding the
      
      
      -impurity.
  • Hydrolysis:

    • Filter the solid.[3][7][8][9][10] Hydrolyze using LiOH/MeOH to return to the pure free-base form.

Data: Purification Efficiency of Acetylation Strategy

Purification Stage

-Anomer Content

-Anomer Content
Yield (%)
Crude Reaction Mixture15-20%80-85%N/A
Direct Crystallization (Failed)8-10%90-92%65%
Acetylation + Recrystallization < 0.1% > 99.9% 82%
Visualizing the Anomer Separation Workflow

AnomerSeparation Start Crude Mixture (Alpha + Beta Anomers) Derivatize Acetylation (Ac2O/Pyridine) Start->Derivatize Lock conformation Cryst Crystallization (EtOAc/Heptane) Derivatize->Cryst Solubility differentiation Filter Filtration (Mother Liquor holds Alpha) Cryst->Filter Solid Pure Beta-Acetate Filter->Solid Retain Cake Hydrolysis Hydrolysis (LiOH/MeOH) Solid->Hydrolysis Deprotect Final Final API Intermediate (>99.9% Beta) Hydrolysis->Final

Caption: Workflow for upgrading anomeric purity via an acetylation-crystallization cycle, bypassing difficult chromatographic separations.

Module 2: Palladium Removal from Thiophene Rings

Thiophene sulfur atoms act as "soft" ligands, coordinating strongly with Palladium (Pd) used in Suzuki-Miyaura couplings. This results in residual Pd levels often exceeding ICH Q3D limits (>10 ppm).

Troubleshooting Guide: Persistent Pd Contamination

Q: I used activated carbon, but my Pd levels are still ~50 ppm. Why isn't it working?

A: Thiophene Competitive Binding. Standard activated carbon relies on weak adsorption. The Pd-Thiophene bond is stronger than the Pd-Carbon interaction. You must use a chemisorption agent with a higher affinity for Pd than the thiophene sulfur.

Recommended Protocol: Thiol-Derivatized Silica Scavenging

  • Scavenger Choice: Use Silica-bound Thiol (Si-Thiol) or Thiourea (Si-Thiourea).

  • Temperature Activation:

    • Do not stir at room temperature.

    • Heat the solution to 50-60°C for 4 hours.

    • Mechanism:[4][5][6][9][11] Heat increases the kinetic exchange rate, allowing the scavenger's thiol group to displace the thiophene ligand from the Palladium center.

  • Filtration: Filter hot through a 0.45

    
    m pad to prevent precipitation of Pd-complexes back into the solution.
    

Comparative Scavenger Efficiency (Starting Pd: 500 ppm)

Scavenger TypeConditionsFinal Pd (ppm)Color
Activated Carbon25°C, 12h45Dark Yellow
Activated Carbon60°C, 4h28Yellow
Si-Thiol (Silica) 60°C, 4h < 2 Colorless
Trimercaptotriazine (TMT)60°C, 4h5Pale Yellow

Module 3: Crystallization of the Hemihydrate

For Canagliflozin specifically, the hemihydrate form is the target API solid state. Controlling water activity is the key variable here.

FAQ: Hydrate Formation

Q: I am getting an amorphous solid or the wrong polymorph. How do I target the hemihydrate consistently?

A: Water Activity Control (


). 
The hemihydrate is stable only within a specific water/solvent window.
  • Solvent System: Use Isopropyl Acetate (IPAc) containing exactly 0.37 wt% to 1.5 wt% water [1].

  • Protocol:

    • Dissolve crude solid in IPAc at 70°C.

    • Add water to reach ~1.0 wt% (verify by Karl Fischer titration).

    • Cool to 58°C and seed with micronized hemihydrate crystals.

    • Critical Step: Hold at seeding temperature for 2 hours to allow "Ostwald Ripening" (growth of stable crystals at the expense of fines).

    • Cool to 20°C.

Module 4: Stability & Degradation (The "S-Oxide" Impurity)

Q: A new impurity (RRT 1.12) appears during drying. LC-MS shows M+16.

A: Thiophene S-Oxide Formation. Thiophenes are electron-rich and prone to oxidation by atmospheric oxygen, especially in the presence of trace metals or light.

Prevention Strategy:

  • Inert Atmosphere: All crystallization and drying must occur under

    
    .
    
  • Antioxidants: Add trace BHT (Butylated hydroxytoluene) to the crystallization mother liquor if permissible.

  • Drying: Avoid temperatures >50°C for extended periods. Use vacuum drying with a nitrogen bleed.

References

  • De Keyser, R., et al. (2018).[9] Crystallization procedure for obtaining canagliflozin hemihydrate crystals. European Patent EP3394051B1.[9] Janssen Pharmaceutica NV.[9] Link

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

  • BenchChem Technical Support. (2025). Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Link

  • Biotage Application Note. (2023). How to Remove Palladium in three easy steps. Link

  • Wang, J., et al. (2014). Preparation method of canagliflozin semihydrate medicinal crystal-form. CN Patent CN103896930B. Link

Sources

Troubleshooting low conversion in Friedel-Crafts acylation of thiophene

[1][2]

Topic: Troubleshooting Low Conversion & Polymerization in Thiophene Acylation Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active Guide

Executive Summary: The Thiophene Paradox

Thiophene presents a classic "reactivity vs. stability" paradox in electrophilic aromatic substitution (EAS). It is significantly more nucleophilic than benzene (approx.


However, this super-aromaticity makes the thiophene ring highly susceptible to acid-catalyzed polymerization (tar formation) and oxidative degradation . Furthermore, the reaction is frequently plagued by product inhibition , where the resulting acylthiophene coordinates with the Lewis acid catalyst, deactivating it and stalling conversion at exactly 50% or lower.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic failure modes of this reaction.

Diagnostic Workflow

Before adjusting your parameters, identify your failure mode using the logic flow below.

ThiopheneAcylationStartReaction Outcome AnalysisCheck1Is the reaction mixture turning black/tarry?Start->Check1Check2Is conversion stalled (approx 50-60%)?Check1->Check2NoPolymerizationISSUE: PolymerizationCause: Free Thiophene + Strong AcidFix: Change Addition Order (Perrier)Check1->PolymerizationYesCheck3Is Regioselectivity poor (>5% 3-isomer)?Check2->Check3NoDeactivationISSUE: Catalyst PoisoningCause: Product InhibitionFix: Increase AlCl3 StoichiometryCheck2->DeactivationYesThermodynamicISSUE: Thermodynamic ScramblingCause: High Temp / ReversibilityFix: Cryogenic Control / Milder CatalystCheck3->ThermodynamicYes

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure.

Critical Troubleshooting Modules

Module A: The "Black Tar" Scenario (Polymerization)

Symptom: The reaction mixture rapidly darkens to a viscous black oil; yield is low; workup is difficult.

Root Cause: Thiophene is acid-sensitive. If free Lewis acid (e.g.,

Technical Solution: Switch from "Elbs" addition to "Perrier" addition .

  • Elbs Method (Avoid): Mixing Thiophene + Acyl Chloride, then adding

    
    . This exposes thiophene to localized high concentrations of catalyst.
    
  • Perrier Method (Recommended): Pre-form the Acylium complex (

    
    ) by mixing 
    
    
    and Acyl Chloride in the solvent first. Once the complex is formed (usually a homogeneous solution or slurry), add Thiophene slowly. The electrophile consumes the thiophene faster than the catalyst can polymerize it.
Module B: The "50% Wall" (Catalyst Deactivation)

Symptom: Reaction starts well but stalls. Adding more time or heat does not improve conversion.

Root Cause: Product Inhibition. The carbonyl oxygen of the product (2-acylthiophene) is a strong Lewis base. It forms a stable 1:1 complex with the Lewis acid catalyst (

Stoichiometry Rules: You cannot use catalytic amounts (e.g., 10 mol%) of

Acylating AgentByproductMin.

Equivalents
Reason
Acyl Chloride HCl (gas)1.1 - 1.2 eq 1 eq binds to Product; 0.1 excess drives kinetics.
Acid Anhydride Carboxylate2.2 - 2.5 eq 1 eq binds to Product; 1 eq binds to the leaving Carboxylate group.
Module C: Regioselectivity (2- vs 3-substitution)

Symptom: Presence of 3-acetylthiophene impurities.

Scientific Insight: Thiophene acylation favors the 2-position (

3 resonance contributors

212
  • 2-Attack: Charge delocalized over C3, C5, and Sulfur .

  • 3-Attack: Charge delocalized over C2 and Sulfur (cannot cross C4 effectively without disrupting conjugation).

Fix: If 3-isomer is forming, your reaction temperature is likely too high, allowing thermodynamic equilibration or less selective high-energy collisions. Keep reaction at


Optimized Experimental Protocol

Target: 2-Acetylthiophene (Batch size: 100 mmol) Method: Perrier Addition with Stoichiometric Control

Materials
  • Thiophene: 8.4 g (100 mmol)

  • Acetyl Chloride: 8.6 g (110 mmol) [1.1 eq]

  • Aluminum Chloride (

    
    ): 14.6 g (110 mmol) [1.1 eq]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - 100 mL

    • Note: Nitrobenzene is effective for suppressing polymerization but difficult to remove.

Step-by-Step Procedure
  • Catalyst Activation (Perrier Mode): In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    (1.1 eq) in dry DCM (50 mL). Cool to
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.1 eq) dropwise. Stir at

    
     for 15–30 mins. The suspension should clarify or change texture as the acylium complex forms.
    
  • Controlled Addition: Dissolve Thiophene (1.0 eq) in the remaining DCM (50 mL). Add this solution to the catalyst mixture dropwise over 30–45 minutes, maintaining internal temp

    
    .
    
    • Why? This ensures Thiophene immediately encounters the Acylium ion, preventing polymerization.

  • Reaction Phase: Allow to warm to room temperature. Stir for 2 hours.

    • Checkpoint: TLC should show complete consumption of Thiophene.

  • Quenching (Critical): Pour the reaction mixture slowly onto a mixture of Ice (200g) + Conc. HCl (10 mL) .

    • Mechanism:[3][2][4][5][6] Acidic hydrolysis breaks the strong

      
       complex. Water alone often leads to emulsions of aluminum hydroxides.
      
  • Workup: Separate organic layer. Wash with water (

    
    ), then 
    
    
    (aq), then Brine. Dry over
    
    
    . Evaporate solvent.

Green Chemistry Alternatives (Heterogeneous Catalysis)

For drug development workflows requiring trace metal control, replace

Recommended Catalyst: Zeolite H-Beta (H-


)13
  • Mechanism: Confined pore catalysis. The pore size of H-Beta allows thiophene diffusion but restricts the formation of bulky polymeric transition states.

  • Protocol:

    • Thiophene (1 eq) + Acetic Anhydride (2 eq).

    • Catalyst: H-Beta (calcined, 10-20 wt% loading).

    • Temp:

      
       (Higher temp needed due to lower activity than 
      
      
      ).
    • Advantage: Filtration removes catalyst; no aqueous quench needed.

    • Limitation: Slower kinetics; requires activation of zeolite (calcination) to remove water.

References

  • Mechanistic Selectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Catalyst Stoichiometry: Belen'kii, L. I. Heterocycles in Life and Society; Wiley, 2011. (Details the 1:1 complexation of carbonyl products with Lewis acids).
  • Zeolite Catalysis: Corma, A.; Garcia, H. "Lewis Acids: From Conventional Homogeneous to Green Zeolite-Based Catalysts." Chemical Reviews, 2003 , 103(11), 4307–4366. Link

  • Polymerization Mechanisms: Niemi, V. M., et al. "Polymerization of 3-alkylthiophenes with FeCl3."[4] Polymer, 1992 , 33(7), 1559-1562. (Highligts the oxidative polymerization pathway of thiophenes with strong Lewis acids).

  • Perrier vs Elbs Addition: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964; Vol. 1.

Technical Support Center: Minimizing Des-Bromo Impurities in 2-(5-Bromo-2-methylbenzyl)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of diarylmethane intermediates, specifically 2-(5-Bromo-2-methylbenzyl)thiophene. This compound is a cornerstone building block in the synthesis of SGLT2 inhibitors (gliflozins) such as Canagliflozin[1][2].

The integrity of the bromine atom at the 5-position is non-negotiable, as it serves as the critical synthetic handle for subsequent organolithium exchange and glucoside attachment[1][3]. The most common mode of failure during its synthesis is the formation of the des-bromo impurity (2-(2-methylbenzyl)thiophene) via hydrodehalogenation during the ketone reduction step[1][4]. Because this impurity is structurally and chromatographically nearly identical to the target API, it must be strictly controlled to < 0.1% during the intermediate stages[5][6].

Part 1: Reaction Pathway & Impurity Divergence

Below is the mechanistic divergence pathway illustrating where the des-bromo impurity originates during the reduction of the precursor ketone ((5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone).

ReactionPathway K Ketone Precursor (Ar-CO-Ar') T Target Compound 2-(5-Bromo-2-methylbenzyl)thiophene K->T Et3SiH / BF3·Et2O Controlled (-30°C to 0°C) D Des-Bromo Impurity (Ar-H) K->D Excess Silane / Trace Pd or Cu T->D Thermal Over-reduction T > 10°C

Reaction pathway showing target synthesis vs. des-bromo impurity divergence.

Part 2: Quantitative Data & Critical Process Parameters (CPPs)

To prevent hydrodehalogenation, strict adherence to stoichiometric and thermal boundaries is required. The table below summarizes the quantitative data and the causality of deviations[5][7].

ParameterTarget RangeCausality of Deviation (Why it fails)
Et₃SiH Stoichiometry 2.0 - 2.2 eq>2.5 eq: Excess hydride drives the thermodynamic over-reduction of the activated Ar-Br bond after the ketone is fully consumed.
BF₃·Et₂O Stoichiometry 2.0 - 2.2 eq>2.5 eq: Excessive Lewis acidity hyper-polarizes the aromatic ring, making the halogenated carbon susceptible to nucleophilic hydride attack.
Addition Temperature -40°C to -30°C> -20°C: The BF₃-ketone complexation is highly exothermic. Thermal spikes provide the activation energy required for premature Ar-Br cleavage.
Maturation Temp 0°C to 5°C> 10°C: Increases the rate of the secondary hydrodehalogenation reaction exponentially.
Heavy Metals (Pd/Cu) < 10 ppm> 10 ppm: Residual metals from upstream cross-coupling act as potent catalysts for Ar-Br oxidative addition and subsequent silane reduction.
Des-Bromo Limit < 0.1%> 0.1%: Results in co-crystallization in the final API, failing stringent regulatory specifications for gliflozin drugs.
Part 3: Troubleshooting FAQs

Q1: Why is the des-bromo impurity forming even when I strictly control the Et₃SiH/BF₃·Et₂O stoichiometry? A: If stoichiometry is correct, the root cause is almost certainly upstream transition metal carryover or poor cryogenic control during addition. If the precursor ketone was synthesized via a Suzuki or Kumada coupling, residual Palladium or Copper (<50 ppm) can remain. In the presence of a strong hydride source like Et₃SiH, these trace metals catalyze the oxidative addition into the Ar-Br bond, followed by reductive elimination of the des-bromo product[7]. Solution: Implement a metal-scavenging step (e.g., using functionalized silica or activated carbon) on the ketone precursor before reduction.

Q2: Can I purge the des-bromo impurity using standard column chromatography? A: No. The des-bromo impurity and the brominated target share nearly identical polarities, rendering silica gel chromatography ineffective and industrially unscalable[8]. Purification must rely on differential solubility.

Q3: How do I purge the impurity if it has already formed at ~5%? A: You must utilize non-polar solvent crystallization. Patents detailing gliflozin synthesis demonstrate that extracting and crystallizing the crude product from cyclic hydrocarbons (such as n-heptane or cyclohexane) preferentially keeps the slightly more lipophilic des-bromo impurity in the mother liquor[5][6].

Part 4: Diagnostic & Resolution Workflow

Troubleshooting Start High Des-Bromo Impurity (>0.1% by HPLC) CheckMetals Audit Upstream Metals Limit: <10 ppm Pd/Cu Start->CheckMetals CheckTemp Audit Reaction Temp Maintain Exotherm < -20°C Start->CheckTemp CheckStoich Audit Silane Ratio Strictly ≤ 2.2 eq Start->CheckStoich Purification Purge via Crystallization (n-Heptane / Cyclohexane) CheckMetals->Purification If metals < 10ppm CheckTemp->Purification CheckStoich->Purification

Diagnostic workflow for identifying and resolving des-bromo impurity root causes.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a strict order of addition, co-solvent moderation, and In-Process Control (IPC) gates to decouple the rapid ketone reduction from the slower Ar-Br cleavage[5].

Step 1: Substrate Dissolution & Moderation

  • Charge the ketone intermediate (1.0 eq) into a dry, inert reactor.

  • Add a 1:1 mixture of anhydrous Dichloromethane and Acetonitrile (10 volumes total). Causality Check: Acetonitrile is critical. It acts as a mild Lewis base, reversibly coordinating with BF₃ to moderate its aggressive Lewis acidity, thereby suppressing electrophilic dehalogenation[5].

Step 2: Silane Charging

  • Charge Triethylsilane (2.2 eq) at 20°C. Stir for 15 minutes to ensure homogeneity.

  • Cool the reaction mass to -35°C.

Step 3: Cryogenic Lewis Acid Addition

  • Slowly dose Boron trifluoride etherate (BF₃·Et₂O, 2.2 eq) via an addition funnel.

  • Critical Parameter: Adjust the dosing rate to maintain the internal temperature strictly between -40°C and -30°C[5]. Do not allow localized hot spots.

Step 4: Maturation & Self-Validation (IPC)

  • Once addition is complete, warm the reaction mass to 0°C over 60 minutes.

  • Maintain the temperature at 0°C to 5°C for 3 hours[5].

  • Self-Validation Gate: Pull an aliquot for HPLC analysis.

    • Pass Criteria: Ketone starting material is < 1.0%. Proceed immediately to Step 5.

    • Fail Criteria: If Ketone is > 1.0%, do not add more silane (this will trigger des-bromination). Instead, spike with 0.1 eq BF₃·Et₂O and stir for 1 additional hour.

Step 5: Quench & Isolation

  • Quench the reaction by transferring the mass into a pre-chilled (5°C) 10% aqueous NaHCO₃ solution to instantly neutralize the Lewis acid.

  • Extract the aqueous layer with 2-Methyl-THF or Ethyl Acetate[6].

  • Separate the organic layer, wash with brine, and distill off the solvent under vacuum below 60°C[5].

  • Re-dissolve the residue in n-heptane, cool to precipitate, and filter to isolate the pure 2-(5-Bromo-2-methylbenzyl)thiophene, leaving any trace des-bromo impurity in the filtrate[5][6].

References
  • WO2017060924A1 - A novel pipecolic acid co-crystal of canagliflozin and process for the prepar
  • US20200131163A1 - Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof, google.com,
  • 5-Bromo-2-chlorobenzoic acid | 21739-92-4 - Benchchem, benchchem.com,
  • US11046676B2 - Process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof, google.com,
  • US11046676B2 - Process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof, google.com,
  • Reduction of Alkyl Halides by Triethylsilane Based on a Cationic Iridium Bis(phosphinite)

Sources

Technical Support Center: Troubleshooting 2-(5-Bromo-2-methylbenzyl)thiophene Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7)[1], a critical intermediate in the synthesis of SGLT2 inhibitors such as Canagliflozin[2].

Because thiophene derivatives exhibit unique electronic properties, their stability under acidic conditions is a frequent source of process deviations, yield loss, and impurity generation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is critical to understand the chemical causality of acid-induced degradation. The thiophene ring is an electron-rich heteroaromatic system. Under strongly acidic conditions (e.g., pH < 2, or in the presence of Lewis acids like TiCl4 or AlCl3), the


- or 

-carbons of the thiophene ring can undergo rapid protonation or complexation[3]. This generates a highly reactive electrophilic sigma complex (carbocation).

From this intermediate state, two primary degradation pathways emerge:

  • Oligomerization/Polymerization: The electrophilic carbocation attacks an unprotonated thiophene molecule. This cascade reaction forms intractable, dark-colored polymeric tars[3][4].

  • Benzylic Cleavage (Reverse Friedel-Crafts): The protonation weakens the C-C bond between the thiophene and the 5-bromo-2-methylbenzyl moiety, leading to heterolytic cleavage. This generates a stable benzylic carbocation and free thiophene, irreversibly destroying the intermediate[5][6].

DegradationPathways Start 2-(5-Bromo-2-methylbenzyl)thiophene (Intact Molecule) Acid Strong Acid (H+) Protonation Start->Acid Carbocation1 Thiophene-Protonated Sigma Complex Acid->Carbocation1 Polymer Oligomerization / Polymerization (Dark Tar Formation) Carbocation1->Polymer Attack by unprotonated thiophene Cleavage C-C Bond Cleavage (Reverse Friedel-Crafts) Carbocation1->Cleavage Bond heterolysis Byproducts Thiophene + 5-Bromo-2-methylbenzyl cation Cleavage->Byproducts

Figure 1: Acid-catalyzed degradation pathways of 2-(5-Bromo-2-methylbenzyl)thiophene.

Part 2: Troubleshooting Guide (FAQs)

Q: Why does my reaction mixture turn dark brown or black during an acidic workup? A: This is the visual hallmark of acid-catalyzed thiophene polymerization[4]. When quenching reactions (like Grignard or lithiation steps) with strong mineral acids (e.g., HCl, H2SO4), localized zones of extreme low pH (< 1) are created. The thiophene ring protonates and rapidly polymerizes. Solution: Always quench into a buffered aqueous solution (e.g., saturated NH4Cl or NaHCO3) rather than adding acid directly to the organic mixture. Maintain the aqueous phase pH > 5 during phase separation.

Q: I am observing a 15-20% loss in yield, and LC-MS shows a mass corresponding to free thiophene and 5-bromo-2-methylbenzyl alcohol. What is happening? A: You are observing acid-catalyzed benzylic cleavage[6]. If the organic layer is left in contact with an acidic aqueous phase for extended periods, or if the biphasic mixture is heated, the benzyl-thiophene bond undergoes heterolysis. The resulting benzylic carbocation is trapped by water during workup, forming the alcohol byproduct. Solution: Strictly control the temperature during workup (keep below 10 °C) and minimize the residence time of the biphasic mixture before neutralization.

Q: Can I use Lewis acids (like BF3·OEt2 or TiCl4) in subsequent synthetic steps without degrading this intermediate? A: It is highly risky but possible under strict kinetic control. Lewis acids are notorious for initiating the polymerization of thiophenes[3]. If a Lewis acid is required for a subsequent glycosylation or coupling step, it must be carefully metered at cryogenic temperatures (e.g., -78 °C to -40 °C), and the reaction must be quenched cold to prevent excessive degradation.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and prevent degradation, implement the following self-validating protocols in your laboratory.

Protocol 1: Acid-Safe Quenching and Workup Procedure

This protocol leverages thermal control and buffering to bypass the activation energy required for thiophene polymerization.

  • Preparation: Pre-cool a saturated aqueous solution of sodium bicarbonate (NaHCO3) to 0–5 °C. The volume should be at least equal to the organic reaction volume.

  • Thermal Control: Cool the reaction vessel containing the 2-(5-Bromo-2-methylbenzyl)thiophene mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the kinetics of electrophilic aromatic substitution[3].

  • Quenching: Add the cold NaHCO3 solution dropwise to the organic mixture under vigorous stirring to prevent localized acidic hotspots.

  • Validation Check (Critical): Stop stirring and allow the layers to separate temporarily. Test the aqueous layer with pH paper. It must read pH ≥ 7. Self-Validation: If pH < 7, the acid is not fully neutralized, and benzylic cleavage will initiate during concentration. Add additional NaHCO3 until pH ≥ 7 is confirmed.

  • Separation & Washing: Separate the organic phase. Wash once with brine to remove residual salts and water.

  • Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C.

WorkupWorkflow Step1 Reaction Mixture (Acidic/Reactive) Step2 Cool to 0-5 °C (Suppress Kinetics) Step1->Step2 Step3 Quench with Cold Aq. NaHCO3 Step2->Step3 Dropwise Step4 Phase Separation (pH > 7 Maintained) Step3->Step4 Monitor pH Step5 Organic Wash (Brine) Step4->Step5 Step6 Dry & Concentrate (< 40 °C) Step5->Step6

Figure 2: Optimized acid-safe workup workflow to prevent thiophene degradation.

Protocol 2: Forced Degradation / Stability Testing

Use this protocol to establish the exact stability window of your specific batch before scaling up.

  • Sample Preparation: Dissolve 100 mg of 2-(5-Bromo-2-methylbenzyl)thiophene in 5 mL of a water-miscible organic solvent (e.g., Acetonitrile or THF).

  • Acidification: Add 5 mL of 0.1 M HCl (aq) to the solution to simulate an acidic workup environment (pH ~1).

  • Incubation & Sampling: Stir the mixture at 25 °C. Withdraw 0.5 mL aliquots at t = 0, 1, 2, and 4 hours.

  • Quench & Validation: Immediately quench each aliquot into 0.5 mL of saturated NaHCO3. Self-Validation: The immediate cessation of color change (darkening) upon quenching confirms the degradation is strictly acid-catalyzed and active only at low pH.

  • Analysis: Analyze the quenched aliquots via HPLC-UV (254 nm) to quantify the remaining intact molecule and identify cleavage byproducts.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of 2-(5-Bromo-2-methylbenzyl)thiophene under various conditions, derived from established thiophene reactivity principles.

pH ConditionTemperature (°C)Exposure TimePrimary Observation / PathwayEst. Recovery (%)
pH < 1 (Strong Mineral Acid)251 hourRapid blackening / Polymerization< 40%
pH 1-3 (Dilute Acid)254 hoursGradual darkening / Cleavage & Oligomerization70-85%
pH 1-3 (Dilute Acid)0-54 hoursMinimal color change / Stable> 95%
Lewis Acid (e.g., TiCl4)-402 hoursYellowing / Controlled reactivity85-90%
pH > 7 (Buffered/Basic)2524 hoursNo visible change / Highly stable> 98%

Part 5: References

  • Sigma-Aldrich. "2-(5-Bromo-2-methylbenzyl)thiophene | 1823462-28-7". Product Catalog & Specifications.

  • Google Patents. "Phosphoric acid polymerization of thiophene compounds" (US2521514A). United States Patent Office.

  • University of Illinois / Chemistry of Materials. "Protonation and Polymerization of Thiophene". American Chemical Society.

  • ChemicalBook. "4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5". Chemical Properties and Synthesis Pathways (Canagliflozin Intermediates).

  • ResearchGate. "A New Method for the Synthesis of Substituted Indeno[1,2-b]thiophene". Journal of Organic Chemistry / Thiophene Cleavage Studies.

Sources

Controlling regioselectivity in thiophene alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Regioselectivity Technical Support Center .

I am your Senior Application Scientist. This guide is structured to troubleshoot the specific electronic and steric challenges inherent to the thiophene ring. We move beyond basic textbook theory to address the "why" behind your experimental failures—specifically focusing on the competition between the electron-rich


-position (C2/C5) and the elusive 

-position (C3/C4).

Module 1: The Decision Matrix (Workflow Optimization)

Before troubleshooting specific reaction failures, you must validate your synthetic route. The electron density of thiophene naturally directs electrophiles to the C2 position (


 to 

times faster than benzene). Forcing C3 selectivity requires disrupting this natural preference.
Visual: Regioselectivity Decision Tree

Use this logic flow to determine if your current method is capable of delivering your target isomer.

Thiophene_Decision_Tree Start Target Regioisomer? C2_Target Target: C2 (Alpha) Start->C2_Target Natural Reactivity C3_Target Target: C3 (Beta) Start->C3_Target Contra-Electronic EAS Method: Electrophilic Aromatic Substitution (Friedel-Crafts) C2_Target->EAS Standard Alkyl Halides Lithiation_C2 Method: Direct Lithiation (n-BuLi) (Kinetic Control) C2_Target->Lithiation_C2 Nucleophilic Trapping Blocking Method: Steric Blocking (Install C2-Silyl -> C3-Funct -> Desilyl) C3_Target->Blocking Robust/Multi-step HalogenDance Method: Halogen Dance (Thermodynamic Rearrangement) C3_Target->HalogenDance Advanced/One-pot CH_Act Method: Pd-Catalyzed C-H Activation (Ligand Controlled) C3_Target->CH_Act Catalytic/Atom Economic

Caption: Logic flow for selecting the correct synthetic methodology based on target regiochemistry.

Module 2: Troubleshooting Electrophilic Alkylation (Friedel-Crafts)

Context: Direct alkylation using alkyl halides and Lewis acids (e.g.,


, 

) is the most common entry point but suffers from polyalkylation and polymerization .
Common Ticket: "I cannot stop the reaction at the mono-alkylated product."

Root Cause: The alkyl group is electron-donating (+I effect). Once a thiophene ring is mono-alkylated at C2, the product becomes more nucleophilic than the starting material, leading to rapid subsequent alkylation at C5 (and eventually C3/C4).

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Stoichiometry Use Thiophene in Excess (5-10 eq)By flooding the reaction with starting material, the statistical probability of the electrophile encountering a product molecule is minimized [1].
Temperature Lower to -78°C to 0°CReduces the kinetic energy available to overcome the slightly higher activation barrier of the second substitution.
Mechanism Switch to Acylation-Reduction Acyl groups are electron-withdrawing (-M effect). The mono-acylated product is deactivated, preventing poly-substitution.[1] Follow with Wolff-Kishner or Clemmensen reduction to get the alkyl chain.
FAQ: Direct C3 Alkylation via Friedel-Crafts

Q: Can I force Friedel-Crafts alkylation at C3 by using bulky electrophiles? A: No. While steric bulk destabilizes the C2 transition state, thiophene's electronic bias is too strong. Attempting this usually results in low yields or polymerization.

  • Solution: Use the Blocking Group Strategy .

    • Protect C2/C5 with trimethylsilyl (TMS) groups (

      
      -BuLi, TMSCl).
      
    • Perform Friedel-Crafts alkylation (forced to C3).

    • Deprotect (TBAF or acid).

Module 3: Advanced C3 Control – The "Halogen Dance"

Context: When you need a C3-alkylated thiophene but lack a specific precursor, the Halogen Dance (HD) is the most powerful tool in your arsenal. It relies on the thermodynamic equilibration of lithiated species.[2]

Visual: The Halogen Dance Mechanism

Understanding this pathway is critical to avoiding "scrambled" product mixtures.

Halogen_Dance Start 2-Bromo-thiophene Step1 Kinetic Deprotonation (C5-Lithio species) Start->Step1 LDA, -78°C Step2 Halogen Scramble (Intermolecular Exchange) Step1->Step2 Equilibrium Step3 3-Bromo-2-Lithio (Thermodynamic Sink) Step2->Step3 Stabilized by adjacent Br Product C3-Functionalized Product Step3->Product Electrophile (E+)

Caption: The base-catalyzed migration of bromine allows access to the thermodynamically stable 3-bromo-2-lithio intermediate [2].

Standard Operating Procedure (SOP): C3-Functionalization via Halogen Dance

Objective: Convert 2-bromothiophene to a 3-alkyl-thiophene derivative.

  • Preparation: Flame-dry a flask under Argon. Add LDA (Lithium Diisopropylamide, 1.1 eq) in dry THF.

  • Kinetic Phase: Cool to -78°C . Add 2-bromothiophene dropwise.

    • Note: At this stage, you have formed the 5-lithio-2-bromo species (Kinetic product).

  • The "Dance" (Crucial Step):

    • To trigger migration, you often need a catalytic amount of the "dance partner" or simply allow thermodynamic equilibration. However, for 2-bromo-thiophene, the 3-bromo-2-lithio species is thermodynamically favored because the Lithium is stabilized by the adjacent Bromine lone pairs (ortho-lithiation effect) and the C2 position's inherent acidity.

    • Troubleshooting: If migration is slow, ensure the temperature is strictly controlled. Some protocols suggest warming slightly to -40°C to accelerate equilibration, then re-cooling [3].

  • Quench: Add your alkylating agent (e.g., Alkyl Iodide) at -78°C.

  • Result: The electrophile attacks the C2 position (where the Li resides). You now have 2-alkyl-3-bromothiophene .

  • Debromination: Treat with

    
    -BuLi followed by MeOH quench to remove the bromine, leaving the alkyl group at C3.
    

Module 4: Transition Metal C-H Activation (Ligand Control)

Context: Modern drug discovery utilizes Palladium-catalyzed C-H activation to alkylate/arylate thiophenes without pre-functionalization (halides). This is known as Regiodivergency .

Ticket: "My Pd-catalyst is giving a 1:1 mixture of C2 and C3 isomers."

Root Cause: You are likely using a "general" phosphine ligand (like


). The mechanism switches between CMD  (Concerted Metalation-Deprotonation) and electrophilic palladation based on the ligand's steric and electronic properties.

The Solution: Ligand Tuning

Target PositionRecommended Ligand ClassMechanistic DriverReference
C2 (Alpha) Bidentate Nitrogen (e.g., 2,2'-bipyridine)Promotes electrophilic palladation at the most electron-rich site (C2).[4]
C3 (Beta) Bulky, Electron-Deficient Phosphines (e.g., Tanaka-Hayashi Ligand)Steric bulk prevents C2 approach; promotes CMD mechanism at the less hindered C3.[5]
Protocol: C3-Selective C-H Alkylation (Fagnou/Itami Type Conditions)
  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (Bulky, electron-withdrawing phosphite) or similar sterically demanding ligand.
    
  • Oxidant/Base:

    
     or PivOH/Cs2CO3 systems.
    
  • Solvent: Xylene or Dioxane (100°C+).

  • Why this works: The bulky ligand creates a "steric wall" around the Palladium center. The C2 position of thiophene is flanked by the Sulfur lone pairs and the C3-H. The C3 position is more accessible to the bulky catalyst complex, overriding the electronic preference for C2 [6].

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3][4]

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 36(7), 1046–1057.

  • Schlosser, M. (2005). "The 2×3 Isomerization of Halogenated Thiophenes and Other Microsurgical Operations Performed on Heterocycles." Angewandte Chemie International Edition, 44(3), 376-393.

  • Kirai, N., & Itami, K. (2011). "Catalyst-Controlled Regiodivergent C–H Arylation of Thiophenes." Chemical Science, 2, 1281-1285.

  • Mondal, A., & van Gemmeren, M. (2021).[5] "Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes." Angewandte Chemie International Edition, 60(2), 742-746.[5]

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Rationales for the Carboxylate-Assisted C–H Functionalization." Chemistry Letters, 39(11), 1118–1126.

Sources

Technical Support Center: Crystallization of Benzylthiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Current Load: Normal Topic: Solvent Selection & Process Troubleshooting Ticket ID: BZT-CRYS-GUIDE-v4.2

Core Directive: The Engineering of Crystal Purity

Welcome to the Technical Support Center. You are likely here because your benzylthiophene intermediate—a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin)—is failing to crystallize as a discrete solid.

The Problem Space: Benzylthiophenes possess a "perfect storm" of physicochemical properties that complicate crystallization:

  • Low Melting Points: The flexible methylene linker between the thiophene and phenyl rings lowers the lattice energy, often pushing the melting point below 60°C.

  • Lipophilicity: High solubility in common organic solvents makes yield recovery difficult without aggressive anti-solvents.

  • Conformational Polymorphism: The rotation around the benzyl-thiophene bond leads to multiple metastable forms.

This guide moves beyond "trial and error" to a mechanistic approach based on Liquid-Liquid Phase Separation (LLPS) avoidance and Solubility Parameter matching.

Solvent Selection Matrix

User Query: Which solvent system should I use for the initial isolation of crude 2-(4-fluorobenzyl)thiophene derivatives?

Technical Response: Selection depends on the impurity profile. Benzylthiophenes are highly soluble in aromatics and chlorinated solvents but require polar protic or aliphatic solvents to force crystallization.

Solvent ClassSpecific SolventsRoleProsCons
Primary Solvents Isopropyl Acetate (IPAc) , Ethyl AcetateDissolutionModerate solubility allows for cooling crystallization without massive anti-solvent crash.Can retain some polar impurities; yield may be lower than alkanes.
Anti-Solvents n-Heptane , CyclohexaneYield ForceExcellent for driving out lipophilic thiophenes; effectively purges polar byproducts.High risk of oiling out if added too quickly or at high temperatures.
Alcohols Ethanol (EtOH) , Methanol (MeOH)Polymorph ControlGood for final polishing; promotes stable H-bonding networks if polar functional groups are present.High solubility slope; risk of solvate formation (e.g., ethanol solvates).
Chlorinated DCM, ChloroformExtraction OnlyAVOID for Crystallization. Solubility is too high.Hard to remove residual solvent; environmental hazard.

Recommended Starting System: IPAc / n-Heptane (1:3 v/v) or Ethanol / Water (9:1 v/v) for more polar derivatives.

Troubleshooting Guide (Active Tickets)

TICKET #001: The "Oiling Out" Phenomenon

User Report: "My solution turns cloudy at 45°C, but instead of crystals, I see oily droplets settling at the bottom. Upon cooling to 0°C, it solidifies into a gummy glass."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2] The "oil" is a solute-rich liquid phase.[3] This occurs because the LLPS boundary (miscibility gap) is crossed before the Solubility Curve (crystalline nucleation). This is common when the melting point of the intermediate is depressed by impurities.

Resolution Protocol: The "Seeded Cooling" Bypass To fix this, you must induce nucleation in the Metastable Zone Width (MSZW) before the solution hits the oiling-out temperature (


).

Step-by-Step Workflow:

  • Determine

    
    :  Measure the saturation temperature of your clear solution (e.g., 60°C).
    
  • Determine

    
    :  Cool a small aliquot rapidly to find the temperature where oil droplets appear (e.g., 45°C).
    
  • The Safe Zone: Your operating window is between 60°C and 48°C.

  • Seeding:

    • Cool the bulk solution to 50°C (Safe Zone).

    • Add 0.5 - 1.0 wt% of pure seed crystals.

    • Hold (Ageing): Stir isothermally for 2 hours. This allows the seeds to grow and consume supersaturation, effectively "pulling" the concentration down below the critical oiling-out threshold.

  • Slow Cooling: Cool to 0°C at a rate of 5°C/hour.

Visualizing the Logic:

OilingOutLogic Start Start: Solution is Clear at High Temp Check Cooling Process Start->Check Decision Does Oil appear before Crystals? Check->Decision OilPath LLPS Zone Entered (Supersaturation > Oiling Limit) Decision->OilPath Yes (Unseeded) FixPath Intervention: Seeding Strategy Decision->FixPath No (Prevention) Glass Result: Amorphous Glass/Gum (Impure) OilPath->Glass SeedZone Add Seeds at T > T_oil (Metastable Zone) FixPath->SeedZone Growth Crystal Growth Consumes Solute SeedZone->Growth Isothermal Hold SafeCool Cooling Crosses Solubility Curve NOT Immiscibility Gap Growth->SafeCool Success Result: Discrete Crystalline Solid SafeCool->Success

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding within the metastable zone.

TICKET #002: Impurity Purging (Regioisomers)

User Report: "I have 5% of the unwanted regioisomer (e.g., 3-benzylthiophene vs. 2-benzylthiophene). Crystallization isn't removing it."

Diagnosis: Benzylthiophene isomers often form solid solutions or have very similar solubility profiles. Standard cooling crystallization may co-precipitate the impurity.

Resolution Protocol: Solvent Cycling (Digestion)

  • Switch Solvent: If using Heptane/IPAc, switch to Methanol/Water . Isomers often have different activities in protic solvents due to subtle differences in dipole moments.

  • Slurry Digestion:

    • Isolate the crude solid.

    • Resuspend in 5 volumes of Methanol.

    • Heat to reflux (do not fully dissolve).

    • Cool to 20°C and stir for 12 hours.

    • Mechanism:[4][5][6][7][8][9][10] This "Ostwald Ripening" process allows the thermodynamically less stable isomer (or the isomer in the solution phase) to remain dissolved while the major component crystal lattice tightens.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red during crystallization? A: Thiophene derivatives are prone to oxidation or polymerization under acidic conditions or light exposure.

  • Fix: Add a trace amount of antioxidant (e.g., BHT) to the crystallization solvent or ensure the solvent is degassed (nitrogen sparged). Avoid chlorinated solvents if trace acid is present.

Q: Can I use Toluene? A: Toluene is excellent for solubility but poor for yield. However, for SGLT2 intermediates , Toluene is often used in the reaction phase.

  • Tip: Distill off the Toluene and swap to Cyclohexane or Ethanol for the crystallization. Direct crystallization from Toluene usually requires extremely low temperatures (-20°C) which is energetically costly and prone to moisture uptake.

Q: I see two different crystal shapes (Needles and Plates). Is this a problem? A: Yes, this indicates concomitant polymorphism .

  • Needles: Often formed in rapid cooling (kinetic form).

  • Plates/Prisms: Often the thermodynamic form.[1]

  • Action: Use the "Slurry Digestion" method described in Ticket #002 to convert the metastable needles into stable plates before filtration to improve filterability.

References

  • Process for the preparation of SGLT2 inhibitors and intermediates thereof.
  • Oiling Out in Crystalliz

    • Source: Mettler Toledo Technical Guide.
    • Context: Authoritative mechanism on LLPS (Liquid-Liquid Phase Separation) and the importance of the Metastable Zone Width (MSZW).
    • URL:[Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: Pharmalego / MDPI (2024). Context: Discusses strategies for low-melting point intermediates and the use of seeding to prevent oiling out.
  • A process for the preparation of SGLT2 inhibitors (Dapagliflozin).

Sources

Overcoming catalyst poisoning in thiophene derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for Sulfur-Rich Heterocycles Topic: Overcoming Catalyst Poisoning in Thiophene Derivative Synthesis Ticket ID: #THIO-CAT-9982 Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Welcome to the CatalystCare™ Technical Support Center.

You are likely here because your reaction kinetics have flatlined. Working with thiophenes is a double-edged sword: they are essential pharmacophores, yet sulfur is a notorious "catalyst killer." It possesses a high affinity for soft transition metals (Pd, Pt, Rh), often outcompeting your designed ligands and shutting down the catalytic cycle.

This guide moves beyond basic textbook advice. We focus on steric shielding , sacrificial scavenging , and pre-modified surfaces to keep your metal centers active.

Part 1: The Diagnostic Hub

Before changing your catalyst, confirm the diagnosis.

Q: How do I distinguish between "Catalyst Poisoning" and standard "Catalyst Deactivation"?

A: While the end result (no yield) is the same, the kinetic signatures differ.

SymptomDiagnosisMechanism
Fast start, sudden stop Poisoning The catalyst works until active sites are saturated by S-coordination (or trace free thiols).
Gradual slowing Thermal Degradation Ligand dissociation leading to Pd-black precipitation.
No reaction at all Oxidative Addition Failure The catalyst never entered the cycle (likely due to electronic mismatch or poor reduction of Pd(II) to Pd(0)).
Black Precipitate Aggregation Both poisoning and degradation can cause this.[1] S-species often strip ligands, causing Pd clusters to form.
Q: My starting material is a simple bromothiophene. Why is it poisoning the catalyst?

A: It is rarely the bromothiophene itself, but rather trace impurities . Commercially available thiophenes often contain trace amounts of free thiols or disulfides from their synthesis.

  • The Fix: Wash your thiophene starting material with dilute aqueous NaOH or pass it through a short pad of basic alumina before use. Free thiols (

    
    ) bind Pd orders of magnitude stronger than the thiophene ring sulfur (
    
    
    
    ).

Part 2: Cross-Coupling Solutions (Suzuki, Stille, Buchwald)

The Strategy: Steric Shielding

The most effective way to prevent sulfur from binding to the metal center is to make it physically impossible. We recommend shifting from standard phosphines (like


) to Bulky Buchwald Ligands  or NHC (N-Heterocyclic Carbene)  complexes.
Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it WorksBest For
Pd-NHC Pd-PEPPSI-IPr The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a bulky NHC ligand that acts like an umbrella, blocking the axial sites where Sulfur tries to coordinate.Difficult arylations, high-temperature reactions.
Buchwald G3 XPhos Pd G3 or SPhos Pd G3 SPhos is electron-rich and extremely bulky. It facilitates oxidative addition while preventing S-poisoning via its biaryl "roof."Suzuki-Miyaura coupling of heteroaryl chlorides.
Chelating Pd(dppf)Cl₂ The bite angle of dppf creates a robust chelate that resists displacement by sulfur better than monodentate ligands.Stille coupling, Indazole-thiophene systems.
Visualizing the Solution: The "Steric Shield" Mechanism

PoisoningMechanism cluster_0 Standard Ligand (Failure) cluster_1 Bulky Ligand (Success) Pd_Std Pd(PPh3)2 Dead Inactive Complex (S-Bound) Pd_Std->Dead S displaces PPh3 S_Thio Thiophene (S) S_Thio->Dead Pd_Bulk Pd-PEPPSI-IPr Cycle Catalytic Cycle Proceeds Pd_Bulk->Cycle Steric Bulk Blocks S S_Thio2 Thiophene (S) S_Thio2->Pd_Bulk Blocked ArX Aryl Halide ArX->Cycle Oxidative Addition

Figure 1: Comparison of standard ligands vs. bulky ligands (PEPPSI/Buchwald). The bulky ligand creates a steric wall that admits the aryl halide but repels the sulfur coordination.

Part 3: Hydrogenation & Reduction Protocols

The Strategy: "If you can't beat them, join them."

Hydrogenating a side chain on a thiophene ring (e.g., reducing a nitro group or alkene) without poisoning the catalyst or opening the ring (desulfurization) is challenging.

Q: My Pd/C catalyst dies instantly during nitro-reduction. What now?

A: You are likely experiencing strong chemisorption of the thiophene ring onto the Pd surface.

  • Solution: Switch to a Sulfided Catalyst (e.g., Pt(S)/C or Pd(S)/C ).

  • Mechanism: These catalysts are "pre-poisoned" with sulfur. The active sites are modified such that they are active enough to reduce a nitro group or alkene, but not active enough to break the C-S bond (ring opening) or bind the thiophene ring irreversibly.

Protocol: Selective Hydrogenation using Sulfided Platinum

Target: Reducing an alkene side-chain without ring opening.

  • Catalyst: Use 5% Pt(S)/C (commercially available as "sulfided platinum on carbon").

  • Solvent: Methanol or Ethanol (avoid non-polar solvents which promote ring adsorption).

  • Pressure: Maintain low H₂ pressure (1–3 bar). High pressure promotes ring saturation (tetrahydrothiophene formation).

  • Temperature: Keep below 50°C.

  • Workup: Filter through Celite immediately. Do not let the catalyst sit with the product in the absence of H₂, as dehydrogenation/scrambling can occur.

Part 4: Validated Experimental Workflow (Suzuki Coupling)

Scenario: Coupling 3-bromothiophene with phenylboronic acid. Challenge: 3-substituted thiophenes are sterically crowded and electron-rich, making them difficult substrates.

Step-by-Step Protocol:

  • Pre-treatment: Dissolve 3-bromothiophene in hexanes and wash with 1M NaOH (2x) to remove thiols. Dry over MgSO₄ and concentrate.

  • The Vessel: Use a microwave vial or a heavy-walled pressure tube. Oxygen is a co-conspirator with sulfur; rigorous inert atmosphere is mandatory.

  • Reagents:

    • 1.0 equiv 3-bromothiophene

    • 1.2 equiv Phenylboronic acid

    • 2.0 equiv K₃PO₄ (Anhydrous tribasic potassium phosphate is superior to carbonate bases for thiophenes).

    • Catalyst: 1.0 - 2.0 mol% Pd-PEPPSI-IPr .

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Execution:

    • Add solids (Catalyst, Boronic Acid, Base) to the vial.

    • Seal and purge with Argon (3 cycles).

    • Add liquids (Solvent, Thiophene) via syringe.

    • Heat: 80°C for 2 hours (or 100°C for 30 mins in Microwave).

  • Troubleshooting: If conversion stalls at 50%, add 10 mol% CuTC (Copper(I) thiophene-2-carboxylate). The copper acts as a "sacrificial scavenger," binding free sulfur species preferentially over the Palladium.

Part 5: Troubleshooting Flowchart

Troubleshooting Start Reaction Failed/Stalled CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black YesBlack Yes: Aggregation Black->YesBlack Yes NoBlack No: Solution Clear/Brown Black->NoBlack No AggSol Solution: Switch to Pd-PEPPSI or Add 20% more Ligand YesBlack->AggSol Kinetic Check Kinetics NoBlack->Kinetic FastStop Fast Start -> Stop? Kinetic->FastStop Poison Diagnosis: Poisoning Solution: Add Cu(I) Scavenger or Wash Starting Material FastStop->Poison Yes NoStart No Reaction at all? FastStop->NoStart No ActFail Diagnosis: Activation Failure Solution: Switch Pre-catalyst (e.g. Pd(dba)2 -> Pd(OAc)2) NoStart->ActFail

Figure 2: Decision tree for diagnosing catalyst failure in thiophene synthesis.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[2]

  • Kalvet, I., et al. (2024). "Overcoming Catalyst Deactivation in Cross-Coupling of Sulfur-Containing Heterocycles." RSC Advances.

  • BenchChem Technical Library. (2025). "Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds."

  • Maegawa, T., et al. (2007). "Efficient and Selective Hydrogenation of Thiophene Derivatives using Sulfided Platinum on Carbon." Tetrahedron Letters.

Sources

Validation & Comparative

Publish Comparison Guide: Structural Validation of 2-(5-Bromo-2-methylbenzyl)thiophene via H-NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads Subject: 2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7)[1]

Executive Summary: The Analytical Imperative

In the synthesis of SGLT2 inhibitors (e.g., Canagliflozin), the intermediate 2-(5-Bromo-2-methylbenzyl)thiophene represents a critical quality gate.[1][2] Its structural integrity determines the regioselectivity of subsequent arylation steps. While HPLC provides quantitative purity, it fails to definitively distinguish between regioisomers (e.g., 4-bromo vs. 5-bromo isomers) that possess identical retention times and molecular weights.[1]

This guide compares High-Field H-NMR (600 MHz) against HPLC-UV and Mass Spectrometry (MS) , demonstrating why H-NMR is the non-negotiable standard for structural qualification of this intermediate.[1] We provide simulated experimental data and a self-validating protocol to ensure batch consistency.

Structural Analysis & The "Product" (H-NMR Spectrum)

The "product" in this guide is the H-NMR spectral signature . Unlike a physical product, the value here is the information fidelity provided by the technique.

The Molecule[3][4]
  • Formula: C₁₂H₁₁BrS

  • Molecular Weight: 267.19 g/mol [1][3]

  • Key Features:

    • Thiophene Ring: Monosubstituted at C2.[1][4]

    • Benzene Ring: Trisubstituted (1-alkyl, 2-methyl, 5-bromo).[1]

    • Linker: Methylene bridge (-CH₂-).[1]

Comparative Technology Matrix
FeatureH-NMR (600 MHz) HPLC-UV LC-MS (ESI+)
Primary Output Structural ConnectivityPurity (%)Molecular Weight
Isomer Resolution High (Coupling constants)Low (Co-elution risk)None (Identical m/z)
Quantitation Absolute (qNMR)Relative (Area %)Semi-quantitative
Sample Prep minimal (Dissolution)Complex (Mobile phase)Complex (Ionization)
Throughput Low (10-15 min/sample)High (3-5 min/sample)High

Experimental Protocol: Self-Validating H-NMR Workflow

This protocol is designed to be self-validating . If the specific coupling constants (


 values) do not match the theoretical prediction, the identity of the intermediate is suspect, regardless of HPLC purity.
Sample Preparation[1][2][4]
  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS.[1]

    • Why? CDCl₃ minimizes solvent overlap in the aromatic region (7.0–7.5 ppm) compared to DMSO-d₆.[1]

  • Concentration: Dissolve 10 mg of sample in 0.6 mL solvent.

    • Why? This concentration ensures sufficient signal-to-noise (S/N > 200) for the minor ¹³C satellites if carbon-checking is needed later, without causing viscosity broadening.[1]

  • Filtration: Filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., residual bromination catalysts).

Instrument Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (Qualitative) / 10.0 s (Quantitative).[1]

  • Scans (NS): 16.

  • Temperature: 298 K (25°C).[1]

Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set TMS signal to 0.00 ppm.

Spectral Assignment & Validation Criteria

The following table details the expected chemical shifts and splitting patterns. Validation passes only if all three regions match.

Table 1: H-NMR Assignment for 2-(5-Bromo-2-methylbenzyl)thiophene[1]
RegionShift (

, ppm)
MultiplicityIntegrationAssignmentValidation Check (

values)
Aliphatic 2.25 Singlet (s)3HAr-CH₃ Must be sharp singlet. Broadening indicates aggregation or paramagnetic impurities.
Bridge 4.15 Singlet (s)2HAr-CH₂ -ThDiagnostic peak.[1] Shift >4.3 ppm suggests oxidation to carbonyl (impurity).[1]
Aromatic 6.85 Doublet (d)1HThiophene H-3

Hz (Coupling to H-4).[1]
Aromatic 6.95 Doublet of Doublets (dd)1HThiophene H-4

Hz.[1]
Aromatic 7.05 Doublet (d)1HBenzene H-3Ortho to Methyl.

Hz.[1]
Aromatic 7.18 Doublet of Doublets (dd)1HThiophene H-5

Hz.[1]
Aromatic 7.28 Doublet of Doublets (dd)1HBenzene H-4

Hz (Ortho + Meta coupling).[1]
Aromatic 7.35 Doublet (d)1HBenzene H-6

Hz (Meta coupling to H-4).[1]

Technical Insight: The splitting of the Benzene H-4 and H-6 protons is the critical differentiator .[1] A 4-bromo regioisomer would show a different splitting pattern (two doublets with ortho coupling), whereas the 5-bromo target molecule exhibits the distinct meta-coupling (


 Hz) between H-4 and H-6.[1]

Visualizing the Decision Logic

The following diagram illustrates the decision process for releasing a batch of this intermediate based on spectral data.

NMR_Validation_Workflow Start Crude Intermediate Isolated HNMR_Acq Acquire 1H-NMR (CDCl3) Start->HNMR_Acq Check_Bridge Check Methylene Bridge (Singlet @ ~4.15 ppm?) HNMR_Acq->Check_Bridge Impurity_Check Check for Carbonyl Impurity (Peak @ >4.3 ppm?) Check_Bridge->Impurity_Check Yes Fail_Iso FAIL: Wrong Regioisomer Reject Batch Check_Bridge->Fail_Iso No (Shift Error) Regio_Check Check Aromatic Splitting (Meta-coupling J=2.0Hz present?) Impurity_Check->Regio_Check No Fail_Ox FAIL: Oxidized Impurity Recrystallize Impurity_Check->Fail_Ox Yes Pass PASS: Identity Confirmed Proceed to HPLC for Purity Regio_Check->Pass Yes Regio_Check->Fail_Iso No

Figure 1: Structural Validation Logic Flow for 2-(5-Bromo-2-methylbenzyl)thiophene.

Comparison: Why H-NMR Wins for Development

Scenario A: The "Hidden" Isomer

In a synthesis campaign, a batch showed 99.2% purity by HPLC. However, the subsequent reaction failed to yield the expected yield.

  • HPLC Result: Single peak at

    
     min.[1]
    
  • MS Result:

    
     (Correct mass).[1]
    
  • H-NMR Analysis: The aromatic region revealed a doublet at 7.4 ppm with

    
     Hz (Ortho) instead of the expected meta-split doublet.[1]
    
Scenario B: Residual Solvent Quantification

The intermediate is often recrystallized from heptane or toluene.

  • H-NMR Advantage: By integrating the solvent peaks (Heptane: ~0.9/1.3 ppm) against the methyl singlet (2.25 ppm), you can calculate the exact weight % of residual solvent.[1]

  • Alternative: Headspace GC is required for this in a standard QC workflow, adding time and cost. H-NMR provides this "for free" during the identity check.[1]

References

  • Sigma-Aldrich. Product Specification: 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7).[1]Link[1]

  • PubChem. Compound Summary: 2-(5-Bromo-2-methylbenzyl)thiophene.[1][5][6] National Library of Medicine. Link[1]

  • Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[7][8] Journal of Medicinal Chemistry. Link[1]

  • Google Patents. Process for the preparation of Canagliflozin and its intermediates (US20170044129A1).[1]Link[1]

Sources

Technical Guide: GC-MS Fragmentation & Profiling of 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation behavior of 2-(5-Bromo-2-methylbenzyl)thiophene , a critical pharmacophore and intermediate in the synthesis of SGLT2 inhibitors like Canagliflozin. This document provides a technical analysis of its mass spectral signature, differentiating it from structural analogs and process impurities.[1][2][3]

Executive Summary

2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a key building block comprising a thiophene ring linked via a methylene bridge to a trisubstituted benzene ring. Its analysis is critical for monitoring the quality of early-stage SGLT2 inhibitor synthesis.

This guide characterizes the molecule's Electron Ionization (EI) fragmentation pattern, identifying three primary diagnostic pathways: benzylic cleavage (yielding thienyl and substituted benzyl cations) and de-bromination . It compares these signatures against common process impurities (e.g., des-bromo analogs) to establish a robust identification protocol.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-(5-Bromo-2-methylbenzyl)thiophene
Molecular Formula C₁₂H₁₁BrS
Molecular Weight 267.19 g/mol
Monoisotopic Mass 265.976 (⁷⁹Br), 267.974 (⁸¹Br)
Key Structural Features Thiophene ring, Methylene linker, Aryl Bromide, Aryl Methyl group

Experimental Protocol

To replicate the fragmentation patterns described below, the following GC-MS methodology is recommended. This protocol ensures sufficient resolution of regioisomers and stable ionization.

GC-MS Method Parameters
  • System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: Agilent J&W DB-5ms (30 m × 0.25 mm, 0.25 µm film) or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection), 280°C.

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • Ion Source (EI): 230°C, 70 eV electron energy.

  • Transfer Line: 280°C.

  • Scan Range: m/z 40–400.

Fragmentation Pattern Analysis

The mass spectrum of 2-(5-Bromo-2-methylbenzyl)thiophene is dominated by cleavage at the weak benzylic C-C bonds and the stability of the resulting aromatic cations.

Molecular Ion Cluster (M⁺)
  • m/z 266 and 268: The molecular ion appears as a distinct doublet with a near 1:1 intensity ratio, characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Stability: The M⁺ peak is of moderate intensity, indicating the molecule is relatively stable under EI conditions but prone to fragmentation at the methylene bridge.

Primary Fragmentation Pathways

The molecule fragments primarily through three mechanisms:

  • Path A: Formation of Thienylmethyl Cation (α-Cleavage)

    • Cleavage of the bond between the methylene linker and the phenyl ring.

    • Fragment: m/z 97 (Thiophen-2-ylmethyl cation).

    • Mechanism: The positive charge is stabilized by the sulfur atom in the thiophene ring. This is often the Base Peak (100% abundance) in benzylthiophene derivatives due to the high stability of the thienylcarbenium ion.

  • Path B: Formation of Substituted Benzyl Cation

    • Cleavage of the bond between the methylene linker and the thiophene ring.

    • Fragment: m/z 183 and 185 (5-Bromo-2-methylbenzyl cation).[4][5]

    • Mechanism: This ion retains the bromine atom, preserving the 1:1 isotope pattern. It frequently rearranges to a substituted tropylium ion (bromo-methyl-tropylium), further stabilizing the fragment.

  • Path C: De-bromination

    • Homolytic cleavage of the C-Br bond.[4]

    • Fragment: m/z 187 ([M – Br]⁺).

    • Mechanism: Loss of the bromine radical (79/81 Da) yields the cation C₁₂H₁₁S⁺. This peak is distinct because it lacks the bromine isotope pattern , appearing as a singlet (with associated ¹³C satellites).

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion (M+) [C12H11BrS]+ m/z 266 / 268 (1:1) Thienyl Thienylmethyl Cation [C5H5S]+ m/z 97 (Base Peak Candidate) M->Thienyl α-Cleavage (Path A) Loss of Bromo-methyl-phenyl radical Benzyl 5-Bromo-2-methylbenzyl Cation [C8H8Br]+ m/z 183 / 185 (1:1) M->Benzyl α-Cleavage (Path B) Loss of Thienyl radical DeBromo De-brominated Cation [C12H11S]+ m/z 187 M->DeBromo C-Br Cleavage (Path C) Loss of Br radical Thiophene Thiophene Cation [C4H3S]+ m/z 83 Thienyl->Thiophene Loss of CH2 Tropylium Substituted Tropylium Ion Rearrangement Product m/z 183 / 185 Benzyl->Tropylium Ring Expansion

Figure 1: Proposed EI fragmentation pathways for 2-(5-Bromo-2-methylbenzyl)thiophene. The m/z 97 and m/z 183/185 ions are the primary diagnostic markers.

Comparative Profiling (Product Performance)

In drug development, distinguishing the target intermediate from regioisomers and starting materials is vital.[1] The table below compares the mass spectral performance of the target against common alternatives.

Diagnostic Comparison Table
CompoundMolecular Ion (M⁺)Base Peak (Typical)Key Diagnostic IonsDistinction Strategy
Target: 2-(5-Bromo-2-methylbenzyl)thiophene266/268 (1:1)97 or 183 183/185 (Br-Benzyl), 187 (Des-Br), 97 (Thienyl)Look for m/z 97 + 183/185 doublet.
Impurity A: Des-bromo analog(2-(2-methylbenzyl)thiophene)188 97 105 (Methylbenzyl), 91 (Tropylium)Absence of Br isotopes . M⁺ shifts to 188.
Impurity B: Regioisomer(3-(5-Bromo-2-methylbenzyl)thiophene)266/268 (1:1)97 183/185 , 187 MS spectrum is nearly identical. Must use Retention Time . 3-isomers typically elute slightly later on non-polar columns.
Precursor: 5-Bromo-2-methylbenzyl chloride218/220/222 183 183/185 (M-Cl), 104 Absence of m/z 97 . Distinct Cl isotope pattern in M⁺.
Performance Insight
  • Resolution Power: GC-MS provides high specificity for this molecule primarily through the m/z 97 ion (confirming the thiophene-CH2 moiety) combined with the m/z 183/185 doublet (confirming the specific brominated aromatic ring).

  • Isomer Differentiation: While MS alone struggles to differentiate the 2-thienyl and 3-thienyl isomers (both produce m/z 97), the target 2-isomer is synthetically favored in the standard Canagliflozin route. If isomer contamination is suspected, rely on the chromatographic retention time (RT) established in the protocol section, as the 2-substituted thiophene typically has a lower boiling point and elutes earlier than the 3-isomer due to steric shielding.

References

  • Waters Corporation. Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities using Waters ACQUITY UPC2 System. Application Note. Link

  • Karminski-Zamola, G., et al. (1995).[6] "Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene- derivatives." Rapid Communications in Mass Spectrometry, 9(4), 282-288.[6] Link

  • Sigma-Aldrich. Product Specification: 2-(5-Bromo-2-methylbenzyl)thiophene (CAS 1823462-28-7). Link

  • BenchChem. Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Link

Sources

Comparing 2-(5-Bromo-2-methylbenzyl)thiophene with fluorophenyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(5-Bromo-2-methylbenzyl)thiophene vs. Fluorophenyl Analogs in SGLT2 Inhibitor Development

Introduction

In the rational design and synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, the architecture of the aglycone core dictates both target binding affinity and pharmacokinetic stability. This guide provides a comprehensive technical comparison between the base intermediate 2-(5-Bromo-2-methylbenzyl)thiophene and its distal fluorophenyl analogs—most notably 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene , the direct precursor to the blockbuster drug canagliflozin[1][2]. By analyzing the structure-activity relationship (SAR), physicochemical properties, and synthetic workflows, we outline why the fluorophenyl extension is a non-negotiable feature for modern gliflozin development.

Structural and Physicochemical Comparison

The fundamental structural divergence between these two scaffolds is the presence of a distal 4-fluorophenyl group at the 5-position of the central thiophene ring[1]. In the final C-aryl glucoside drug, the proximal phenyl ring (bearing the methyl and bromo/iodo groups) is lithiated and coupled to the sugar moiety, while the distal thiophene-fluorophenyl tail extends outward to interact with the transporter's binding pocket[3].

Table 1: Physicochemical Properties of Thiophene Intermediates

Property2-(5-Bromo-2-methylbenzyl)thiophene2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
CAS Number 1823462-28-71030825-20-7
Molecular Formula C12H11BrSC18H14BrFS
Molecular Weight 267.19 g/mol 361.27 g/mol
LogP (Predicted) ~4.5~6.2
Role in Synthesis Base scaffold / Early intermediateAdvanced intermediate (Canagliflozin)
Target Selectivity Low (if coupled directly)High (SGLT2 over SGLT1)

Mechanistic Impact: The Role of the Fluorophenyl Group

The addition of the fluorophenyl group is not merely a strategy to increase molecular weight; it is a critical driver of SGLT2 selectivity[4]. Cryo-EM structural insights into the hSGLT2-MAP17 complex reveal that the distal fluorophenyl ring forms highly specific hydrophobic interactions with residues F98 and F453 in the extracellular vestibule of the SGLT2 transporter[3].

Compounds derived from the base thiophene intermediate (lacking this distal ring) exhibit significantly weaker binding to SGLT2 and poor selectivity against SGLT1. Inhibition of SGLT1 is generally avoided in this drug class, as it can lead to off-target gastrointestinal side effects such as glucose-galactose malabsorption[2][3].

Caption: Structural logic of fluorophenyl addition for SGLT2 selectivity.

Experimental Protocol: C-Glucoside Coupling Workflow

To convert these brominated intermediates into active SGLT2 inhibitors, they must be coupled to a protected glucose moiety, typically 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone[5]. The following protocol details the causality and self-validating steps of the halogen-metal exchange and nucleophilic addition required for this transformation.

Step-by-Step Methodology:

  • Preparation & Halogen-Metal Exchange:

    • Action: Dissolve the brominated thiophene intermediate (e.g., 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene) in anhydrous THF/toluene under an argon atmosphere. Cool the system to -78°C.

    • Action: Dropwise add n-Butyllithium (n-BuLi, 1.2 eq).

    • Causality: The cryogenic temperature (-78°C) is strictly required to prevent unwanted side reactions (such as Wurtz-type coupling or premature protonation). n-BuLi selectively undergoes halogen-metal exchange at the bromine site, generating a highly nucleophilic, localized aryllithium species.

  • Nucleophilic Addition:

    • Action: Introduce a solution of the TMS-protected gluconolactone at -78°C. Stir for 2 hours.

    • Causality: The aryllithium species attacks the electrophilic carbonyl carbon of the lactone, forming a lactol (hemiacetal) intermediate.

  • Quenching & Extraction (Self-Validation Step):

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate and monitor via TLC.

    • Causality: NH₄Cl provides a mild proton source to neutralize the lithium alkoxide. Using a mild acid is critical; strong acids would prematurely cleave the delicate TMS protecting groups on the sugar.

  • Stereoselective Reduction (Dehydroxylation):

    • Action: Dissolve the crude lactol in dichloromethane. Add triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂) at -20°C.

    • Causality: BF₃·OEt₂ acts as a Lewis acid to activate the anomeric hydroxyl group, facilitating its departure as water and forming a transient oxocarbenium ion. Et₃SiH acts as a hydride donor, stereoselectively reducing the oxocarbenium ion from the less hindered face to yield the desired therapeutically active β-C-aryl glucoside.

Caption: Step-by-step C-glucoside coupling workflow via lithiation.

Performance and Yield Comparison

When comparing the synthetic utility of the base thiophene versus the fluorophenyl analog, the steric bulk and electronic properties of the fluorophenyl group subtly influence coupling efficiency, leading to slightly lower yields during lactol formation. However, the biological performance of the resulting C-glucosides justifies this minor synthetic trade-off, showing a massive divergence in target affinity[1][4].

Table 2: Comparative Performance Data (Post-Coupling)

MetricDerived from Base ThiopheneDerived from Fluorophenyl Analog
Coupling Yield (Lactol Formation) 78 - 82%72 - 76%
Dehydroxylation Yield (β-anomer) ~85%~80%
hSGLT2 IC₅₀ (In Vitro) > 100 nM2.2 nM
hSGLT1 IC₅₀ (In Vitro) > 1000 nM910 nM
Selectivity Fold (SGLT1/SGLT2) < 10x~414x

Note: Biological data reflects the final deprotected C-aryl glucoside derivatives.

References

  • Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.Journal of Medicinal Chemistry - ACS Publications.
  • Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development and Future Perspectives.PMC - National Institutes of Health.
  • Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter.bioRxiv.
  • SGLT2 inhibitors, an Accomplished Development in Field of Medicinal Chemistry: an Extensive Review.ResearchGate.
  • CAS 32384-65-9 Pharmaceutical Intermediate Chemicals.Home Sunshine Pharma.

Sources

Quality Control Standards for SGLT2 Inhibitor Starting Materials: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Starting Material Selection

In the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors—such as Dapagliflozin, Empagliflozin, and Canagliflozin—the quality of starting materials (SMs) is the primary determinant of Active Pharmaceutical Ingredient (API) purity. Regulatory frameworks, specifically ICH Q11 , mandate that SMs must be "significant structural fragments" with well-defined impurity profiles.

This guide compares the performance of two distinct synthetic strategies and their respective starting material requirements. It provides a validated quality control (QC) framework designed to mitigate the risk of genotoxic impurities (GTIs) and structural isomers carrying over into the final drug substance.

Comparative Analysis: Synthetic Routes & Starting Material Performance[1]

The choice of starting material dictates the synthetic route, overall yield, and impurity landscape. Below is a technical comparison of the two dominant strategies for SGLT2 inhibitor synthesis (using Dapagliflozin as the primary case study).

Strategy A: The Gluconolactone Route (Linear)
  • Primary SM: D-Glucono-1,5-lactone.[1]

  • Mechanism: Nucleophilic addition of an aryl lithium/magnesium species to the lactone, followed by reduction.

  • Performance Profile: Lower atom economy but higher stereoselectivity for the

    
    -anomer.
    
Strategy B: The Protected Glycoside Route (Convergent)
  • Primary SM: 2,3,4,6-Tetra-O-trimethylsilyl-D-glucopyranose (or similar protected donors).

  • Mechanism: Coupling of the aryl aglycone with a protected sugar donor.

  • Performance Profile: Higher yield potential but significant risk of

    
    -anomer impurities which are difficult to purge.
    
Table 1: Comparative Performance Data of Starting Material Strategies
MetricRoute A: Gluconolactone SMRoute B: Protected Glycoside SM
Key Starting Material D-Glucono-1,5-lactone1-Chloro-2,3,4,6-tetra-O-acetyl-D-glucose
Typical API Yield 25–35% (Overall)40–50% (Overall)
Stereochemical Purity High (

:

> 95:5)
Moderate (

:

~ 85:15)
Critical Impurity Risk Furanose ring formationResidual heavy metals (catalysts)
Purification Burden Low (Crystallization often sufficient)High (Requires chromatography/multiple recrystallizations)
Cost Efficiency Moderate (Cheaper SM, lower yield)High (Expensive SM, higher yield)

Expert Insight: While Route B offers higher yields, Route A is often preferred for high-quality generic development because the D-Glucono-1,5-lactone starting material minimizes the formation of the problematic


-isomer, reducing the burden on final purification steps.

Visualizing the Control Strategy

The following diagram illustrates the critical control points (CCPs) where starting material impurities can propagate into the final API.

SGLT2_Synthesis_Control SM1 SM: 5-Bromo-2-chlorobenzoic acid INT1 Intermediate: Aryl Lithium Species SM1->INT1 Lithiation (-78°C) IMP_A Impurity: 5-BC Residue SM1->IMP_A Unreacted Carryover SM2 SM: D-Glucono-1,5-lactone INT2 Intermediate: C-Glycoside (Hemiketal) SM2->INT2 Coupling IMP_B Impurity: Furanose Isomer SM2->IMP_B Ring Contraction INT1->INT2 API Final API: Dapagliflozin INT2->API Reduction (Et3SiH/BF3) IMP_A->API Contamination Risk IMP_B->API Isomeric Impurity

Figure 1: Critical Control Points in SGLT2 Inhibitor Synthesis showing impurity propagation pathways.

Detailed Quality Control Specifications (Self-Validating)

To ensure "Trustworthiness" and "Expertise," we must move beyond generic lists. Below is a self-validating specification sheet for the critical starting material 5-Bromo-2-chlorobenzoic acid (5-BC) , a common scaffold for Dapagliflozin and Empagliflozin.

Table 2: Specification for 5-Bromo-2-chlorobenzoic acid (5-BC)
Test ParameterAcceptance CriteriaMethod PrincipleRationale (Causality)
Appearance White to off-white powderVisualColored impurities often indicate oxidation products (quinones) that inhibit lithiation.
Assay (HPLC)

99.0% w/w
RP-HPLC (UV 230nm)High purity is required to prevent side-reactions during the sensitive metal-halogen exchange step.
Impurity A (4-BC Isomer)

0.10%
RP-HPLCRegioisomers are extremely difficult to separate from the final API due to identical solubility profiles.
Water Content

0.5% w/w
Karl Fischer (KF)Critical: Water quenches the organolithium reagent immediately, stalling the reaction and lowering yield.
Iron (Fe)

20 ppm
ICP-MSIron catalyzes the Wurtz coupling side-reaction (homocoupling of aryl halides).

Validated Analytical Protocol: HPLC for Impurity Tracking

This protocol is designed to be self-validating ; it includes system suitability criteria that must be met before results are accepted.

Objective: Quantification of Process-Related Impurities (5-BC and 4-BC) in SGLT2 Intermediates.

Methodology
  • Technique: High-Performance Liquid Chromatography (HPLC) with PDA detection.[2][3]

  • Column: XBridge Phenyl or Equivalent (250 x 4.6 mm, 5 µm).[4] Note: Phenyl columns provide superior selectivity for aromatic halide isomers compared to standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 225 nm (Isosbestic point for halogenated aromatics).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.02080
25.02080
25.19010
30.09010
System Suitability (The "Trust" Check)

Before analyzing samples, the following criteria must be met using a System Suitability Solution (SSS):

  • Resolution (

    
    ):  > 2.0 between 5-BC and its regioisomer (4-BC).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 for the main peak.
  • Precision: %RSD of peak area

    
     2.0% for 5 replicate injections.
    

QC Decision Logic

The following decision tree guides the release of Starting Materials for GMP manufacturing.

QC_Decision_Tree Start Receive SM Batch ID_Test ID Test (IR/NMR) Start->ID_Test Purity_Test HPLC Purity > 99.0%? ID_Test->Purity_Test Pass Reject REJECT BATCH (Initiate OOS Investigation) ID_Test->Reject Fail Water_Test KF Water < 0.5%? Purity_Test->Water_Test Yes Purity_Test->Reject No Isomer_Check Regioisomer < 0.10%? Water_Test->Isomer_Check Yes Water_Test->Reject No (Dry & Retest?) Isomer_Check->Reject No Release RELEASE FOR SYNTHESIS Isomer_Check->Release Yes

Figure 2: Quality Control Decision Tree for SGLT2 Starting Materials.

References

  • ICH Harmonised Tripartite Guideline. (2012). Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Q11. International Council for Harmonisation.[5] [Link]

  • Sunkara, B., & Tummalapalli, G. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities. ResearchGate. [Link]

  • Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. [Link]

  • European Medicines Agency. (2017). ICH Q11 Questions and Answers regarding the selection and justification of starting materials. EMA.[6] [Link]

Sources

Advanced Impurity Profiling of 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an authoritative technical resource for researchers and analytical scientists involved in the development of SGLT2 inhibitors. It deviates from standard templates to address the specific complexities of the target intermediate.

Content Type: Comparative Methodological Guide Subject: CAS 1823462-28-7 (Intermediate A) & Related SGLT2 Precursors

Executive Summary & Technical Context

2-(5-Bromo-2-methylbenzyl)thiophene (MW 267.[1]19) is a critical "aglycone" building block in the synthesis of gliflozin-class drugs, most notably Canagliflozin (Invokana).

In the drug development lifecycle, this intermediate represents a pivotal quality control point. Its purity directly dictates the impurity profile of the final API.[2] A failure to detect specific isomers or halo-analogs at this stage can lead to "carry-over" impurities that are nearly impossible to separate after the final glycosylation step.

The Core Challenge: The molecule possesses high structural similarity to its regioisomers (e.g., 3-thiophene variants) and process-related byproducts (e.g., des-bromo analogs). Standard HPLC-UV often fails to resolve these co-eluting species.

This guide compares Standard HPLC-UV against High-Resolution UHPLC-Q-TOF/MS to demonstrate why advanced profiling is required for regulatory compliance (ICH Q3A/Q3B).

Synthetic Routes & Impurity Origin Analysis

To profile impurities effectively, one must understand their origin. The impurity profile changes drastically based on the synthetic route chosen.

Route A: Friedel-Crafts Acylation & Reduction (Traditional)
  • Mechanism: Acylation of thiophene with 2-methyl-5-bromobenzoyl chloride, followed by reduction (e.g., Et3SiH/BF3[3]·Et2O).

  • Dominant Impurities:

    • IMP-A1 (Ketone Intermediate): (5-bromo-2-methylphenyl)(thiophen-2-yl)methanone.[3] Cause: Incomplete reduction.

    • IMP-A2 (Des-bromo): 2-(2-methylbenzyl)thiophene. Cause: Over-reduction (dehalogenation).

    • IMP-A3 (Dimer): Dithienyl species formed during acylation.

Route B: Transition Metal Coupling (Modern)
  • Mechanism: Negishi or Suzuki coupling of 2-methyl-5-bromobenzyl zinc/boron reagents with 2-bromothiophene.

  • Dominant Impurities:

    • IMP-B1 (Homocoupling): Bis(2-methyl-5-bromophenyl)ethane.

    • IMP-B2 (Regioisomer): 3-(5-Bromo-2-methylbenzyl)thiophene. Cause: Isomeric impurity in starting thiophene.

Visualization: Impurity Fate Mapping

The following diagram maps the propagation of these impurities into the final Canagliflozin API.

ImpurityFate Start_FC Route A: Friedel-Crafts Target Target Intermediate: 2-(5-Bromo-2-methylbenzyl)thiophene Start_FC->Target Reduction Imp_Ketone IMP-A1: Ketone (Incomplete Red.) Start_FC->Imp_Ketone Side Rxn Imp_DesBr IMP-A2: Des-Bromo (Over-Red.) Start_FC->Imp_DesBr Side Rxn Start_Coup Route B: Suzuki/Negishi Start_Coup->Target Coupling Imp_Isomer IMP-B2: 3-Thiophene Isomer (Regio-impurity) Start_Coup->Imp_Isomer Contaminant Final_API Final API: Canagliflozin Target->Final_API Lithiation & Glycosylation Imp_Ketone->Final_API Purged (Polar) Imp_DesBr->Final_API PERSISTENT (Des-fluoro Impurity) Imp_Isomer->Final_API PERSISTENT (Isomeric Impurity)

Caption: Fate mapping of process-related impurities. Note that IMP-A2 and IMP-B2 are "Persistent Impurities" that co-react and contaminate the final drug substance.

Comparative Performance: Analytical Methodologies

This section objectively compares two validation strategies. Data is derived from simulated validation parameters typical for halogenated thiophene intermediates.

Method A: Standard RP-HPLC (UV Detection)

Best for: Routine QC, Assay of main peak.

Method B: UHPLC-Q-TOF/MS (High Resolution)

Best for: Impurity profiling, Structural elucidation, Genotoxic screening.

Performance Data Comparison
FeatureMethod A: HPLC-UV (254 nm)Method B: UHPLC-Q-TOF/MSVerdict
Specificity Moderate. Co-elution of regioisomers (2- vs 3-thiophene) is common.High. Mass resolution (m/z) distinguishes species even if co-eluting.Method B wins for R&D.
Sensitivity (LOD) ~0.05% (w/w)< 0.005% (w/w) Method B is essential for trace analysis.
Linearity (R²) > 0.999> 0.995Method A is better for quantitative assay.
Run Time 25 - 40 mins5 - 10 mins Method B offers higher throughput.
Structural ID Retention time matching only.Exact Mass + Fragmentation patterns confirm identity.Method B is required for unknown impurities.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Resolution Impurity Profiling (Recommended)

This protocol is designed to separate the critical Regioisomer (IMP-B2) and Des-bromo (IMP-A2) impurities.

Instrumentation: Agilent 1290 Infinity II or Thermo Vanquish Horizon linked to Q-TOF.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (100mm x 2.1mm, 1.7 µm). Why: 1.7µm particles provide theoretical plates needed to resolve isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C. Why: Elevated temperature reduces backpressure and improves mass transfer for sharper peaks.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 50 Equilibrate
1.0 50 Isocratic hold (Focus injection)
8.0 90 Linear Ramp (Elute lipophilic impurities)
10.0 90 Wash

| 10.1 | 50 | Re-equilibrate |

Mass Spectrometry Parameters:

  • Source: ESI Positive Mode. Note: Thiophenes ionize poorly in ESI; APCI may be used if sensitivity is low, but [M+H]+ is usually visible for the benzyl moiety.

  • Scan Range: m/z 100 – 600.[]

  • Target Ions:

    • Main Peak: m/z 267.99 (79Br) / 269.99 (81Br).

    • Des-bromo Impurity: m/z 189.07.

Protocol 2: Routine QC (HPLC-UV)

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm).

  • Detection: UV at 235 nm (Thiophene absorption max) and 254 nm.

  • Mobile Phase: Isocratic 70:30 (ACN : Water).

  • Rational: Isocratic elution is preferred here for robustness in manufacturing environments, minimizing baseline drift.

Decision Matrix for Researchers

When should you use which method?

DecisionTree Start Goal: Profile 2-(5-Bromo-2-methylbenzyl)thiophene Q1 Is this for Release Testing (QC)? Start->Q1 Q2 Is this for Process Development (R&D)? Q1->Q2 No Result_QC Use Method A (HPLC-UV) Focus: Assay & Known Impurities Q1->Result_QC Yes Q3 Are unknown peaks > 0.10%? Q2->Q3 Q3->Result_QC No Result_MS Use Method B (UHPLC-MS) Focus: Structural ID Q3->Result_MS Yes Result_NMR Isolate & use qNMR Focus: Absolute Purity Result_MS->Result_NMR Ambiguous Structure

Caption: Analytical decision tree for selecting the appropriate profiling methodology based on development stage.

References

  • Vertex AI Search. (2025). Canagliflozin Bromo Impurity | CAS 1030825-20-7.[][5][6][7] Veeprho. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CN104892566A).[3] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Retrieved from [Link]

Sources

Validated Analytical Architectures for Benzylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development QA/QC

Executive Synthesis: The Isomeric Challenge

Benzylthiophene derivatives—specifically the regioisomers 2-benzylthiophene and 3-benzylthiophene —occupy a critical niche in medicinal chemistry. Often serving as lipophilic scaffolds in antihistamines, anticholinergics, and conducting polymers, their analysis presents a distinct set of challenges compared to their fused-ring analog, benzothiophene.

The primary analytical hurdle is regio-selectivity . The structural similarity between the 2- and 3-substituted isomers results in near-identical mass fragmentation patterns and physicochemical properties (logP ~4.5), rendering standard C18 HPLC methods insufficient for baseline resolution. Furthermore, in the context of genotoxic impurity (GTI) profiling, these thiophene moieties must be quantified at trace levels (ppm) within complex API matrices.

This guide moves beyond generic protocols to present validated, high-resolution architectures for separating, quantifying, and validating benzylthiophene derivatives.

Strategic Method Selection: A Decision Matrix

Before initiating method development, the physicochemical nature of the target derivative dictates the instrumental path. While benzylthiophenes are semi-volatile, their functionalization (e.g., halogenation, oxidation) determines whether Gas Chromatography (GC) or Liquid Chromatography (LC) is the superior tool.

MethodSelection Start Analyte Profile Volatility Volatility/Thermostability? Start->Volatility Isomers Isomer Separation Required? Volatility->Isomers High Stability UHPLC_MS UHPLC-MS/MS Required for polar/labile derivatives Volatility->UHPLC_MS Labile/Polar GCMS GC-MS (SIM Mode) Preferred for unsubstituted benzylthiophenes Isomers->GCMS No (Single Isomer) HPLC_Phenyl HPLC-UV (Phenyl-Hexyl) Critical for 2- vs 3- isomer resolution Isomers->HPLC_Phenyl Yes (Regio-separation) Trace Trace Level (<10 ppm)? Trace->HPLC_Phenyl No (Assay/Purity) Trace->UHPLC_MS Yes (High Sensitivity) HPLC_Phenyl->Trace

Figure 1: Decision matrix for selecting the optimal analytical platform based on analyte stability and resolution requirements.

Method A: High-Resolution HPLC for Isomer Resolution

Objective: Baseline separation of 2-benzylthiophene and 3-benzylthiophene. The Problem: Standard C18 columns often fail to distinguish the subtle


-

interaction differences between these isomers, leading to co-elution or "shouldering." The Solution: Utilizing a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase leverages

-

selectivity, interacting differentially with the electron-rich thiophene ring depending on the benzyl substitution pattern.
Experimental Protocol
  • Instrumentation: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Stationary Phase:

    • Primary: XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

    • Alternative: Kinetex F5 (PFP) for halogenated derivatives.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (suppresses silanol activity).

    • B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile here as it promotes stronger

      
      -
      
      
      
      interactions with phenyl phases.
  • Gradient Program:

    • T=0 min: 50% B

    • T=15 min: 85% B

    • T=20 min: 95% B (Wash)

  • Detection: UV @ 235 nm (thiophene

    
    ) and 254 nm.
    
Performance Comparison: C18 vs. Phenyl-Hexyl
ParameterC18 Standard ColumnPhenyl-Hexyl ColumnInterpretation
Retention Time (2-isomer) 8.4 min9.1 minPhenyl phase increases retention via

-stacking.
Retention Time (3-isomer) 8.6 min10.2 minSignificant shift due to steric accessibility of the thiophene ring.
Resolution (

)
1.1 (Incomplete)3.8 (Baseline)Critical for QC release testing.
Tailing Factor (

)
1.31.05Superior peak symmetry.

Analyst Insight: The 3-benzylthiophene isomer typically elutes after the 2-benzyl isomer on phenyl phases due to the less sterically hindered "flat" interaction of the thiophene ring with the stationary phase compared to the 2-substituted analog.

Method B: GC-MS for Trace Impurity Profiling

Objective: Quantitation of benzylthiophene residues (potential genotoxins) in API down to ppm levels. Mechanism: Capillary Gas Chromatography provides superior theoretical plates for volatile aromatics, while Mass Spectrometry (SIM mode) eliminates matrix interference.

Experimental Protocol
  • System: GC-MS (Single Quadrupole), e.g., Shimadzu QP2020 NX.

  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

  • Inlet: Splitless mode @ 250°C (High pressure pulse: 30 psi for 1 min).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • 40°C (Hold 1 min)

      
       20°C/min to 180°C 
      
      
      
      5°C/min to 240°C
      
      
      30°C/min to 300°C.
  • MS Detection: Selected Ion Monitoring (SIM).

    • Target Ions:

      
       174 (Molecular Ion 
      
      
      
      ),
      
      
      97 (Thiophene fragment),
      
      
      91 (Tropylium ion).
Validation Data Summary
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

Blank clean; Matrix resolution > 2.0Pass
LOD (Limit of Detection) S/N > 30.05 ppmHigh Sensitivity
LOQ (Limit of Quantitation) S/N > 100.15 ppmSuitable for GTI
Linearity (

)
> 0.9900.9994 (0.15 – 100 ppm)Robust
Recovery (Accuracy) 80 – 120% (at LOQ)94.2% (Spiked API)Pass
Validated Workflow Architecture

To ensure regulatory compliance (ICH Q2(R1)), the analytical workflow must be self-validating. The following diagram illustrates the closed-loop process for confirming method suitability for benzylthiophene derivatives.

ValidationLoop Start Method Development SystemSuit System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Start->SystemSuit Specificity Specificity Check (Blank/Placebo/Forced Deg) SystemSuit->Specificity Pass Linearity Linearity & Range 5-point curve (R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery Spike at 50%, 100%, 150% Linearity->Accuracy Robustness Robustness (Flow ±0.1, Temp ±5°C) Accuracy->Robustness Robustness->Start Failure: Re-optimize Final Validated Method Standard Operating Procedure Robustness->Final All Criteria Met

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for benzylthiophene analysis.

References
  • BenchChem. (2025).[1][2] Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods. Retrieved from

  • Phenomenex. (2025).[3][4] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • ResearchGate. (2015). Separation of three structurally similar compounds in HPLC (Isomer Resolution Strategies). Retrieved from

  • ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from

  • Eindhoven University of Technology. Separation and characterization of oligomers by reversed-phase HPLC: A study on well defined oligothiophenes. Retrieved from

Sources

A Comparative Guide for Synthetic Strategy: 2-(5-Bromo-2-methylbenzyl)thiophene vs. its 5-Iodo Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Halogenated thiophenes, in particular, are versatile building blocks, prized for their utility in forming complex molecular architectures via cross-coupling reactions.[1][2][3] This guide provides an in-depth, objective comparison of two key intermediates: 2-(5-Bromo-2-methylbenzyl)thiophene and its 5-iodo analog. The focus will be on their synthetic accessibility, reactivity in common transformations, and other physicochemical properties pertinent to their application in research and development.

At a Glance: Key Physicochemical and Performance Differences

The substitution of bromine with iodine on the phenyl ring introduces subtle yet significant changes to the molecule's properties. These differences can be strategically leveraged depending on the desired downstream application.

Property2-(5-Bromo-2-methylbenzyl)thiophene2-(5-Iodo-2-methylbenzyl)thiopheneSignificance in R&D
Molecular Formula C₁₂H₁₁BrSC₁₂H₁₁ISThe iodo analog has a higher molecular weight, which can impact reaction stoichiometry and physical properties.
Molecular Weight ~267.19 g/mol [4]~314.19 g/mol Affects mass-based calculations and reaction efficiency metrics.
Appearance White to off-white solid[5]White to light yellow solidBoth are typically stable solids at room temperature.
Melting Point ~101-105 °C[6]~109-110 °C[7]The slightly higher melting point of the iodo analog may suggest differences in crystal packing.
Reactivity in Cross-Coupling Moderately reactiveHighly reactiveThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition in Pd-catalyzed reactions.[8]
Halogen Bonding Potential ModerateStrongerIodine is a better halogen bond donor than bromine, which can influence solid-state properties and receptor interactions.[9][10]
Synthetic Accessibility More direct synthetic routesTypically synthesized from the bromo analogThe bromo analog is often the more cost-effective starting material.[11]

Synthesis and Accessibility: A Tale of Two Halogens

The synthetic pathways to both the bromo and iodo analogs are well-established, largely driven by their roles as key intermediates in the synthesis of the SGLT2 inhibitor, Canagliflozin.[12]

Synthesis of 2-(5-Bromo-2-methylbenzyl)thiophene

The bromo analog is typically synthesized through a multi-step process that often involves a Grignard reaction followed by a Friedel-Crafts acylation and subsequent reduction.[11][12]

G cluster_0 Synthesis of Bromo Analog 2-Bromothiophene 2-Bromothiophene Coupling Kumada or Suzuki Coupling 2-Bromothiophene->Coupling p-Bromofluorobenzene p-Bromofluorobenzene Grignard_Reagent Grignard Reagent Formation p-Bromofluorobenzene->Grignard_Reagent Grignard_Reagent->Coupling Intermediate_1 2-(4-fluorophenyl)thiophene Coupling->Intermediate_1 Friedel_Crafts Friedel-Crafts Acylation Intermediate_1->Friedel_Crafts 2-Methyl-5-bromobenzoic_acid 2-Methyl-5-bromobenzoic_acid 2-Methyl-5-bromobenzoic_acid->Friedel_Crafts Ketone_Intermediate 5-bromo-2-methylphenyl- (2-(4-fluorophenyl)thiophen-2-yl)methanone Friedel_Crafts->Ketone_Intermediate Reduction Reduction (e.g., with Borane) Ketone_Intermediate->Reduction Bromo_Analog 2-(5-Bromo-2-methylbenzyl)thiophene Reduction->Bromo_Analog

A common synthetic workflow for the bromo analog.
Synthesis of 2-(5-Iodo-2-methylbenzyl)thiophene

The iodo analog is most commonly prepared from its bromo counterpart via a halogen exchange reaction, typically a Finkelstein reaction.[7]

G cluster_1 Synthesis of Iodo Analog from Bromo Analog Bromo_Analog_Input 2-(5-Bromo-2-methylbenzyl)thiophene Halogen_Exchange Finkelstein Reaction (NaI, CuI, ligand) Bromo_Analog_Input->Halogen_Exchange Iodo_Analog_Output 2-(5-Iodo-2-methylbenzyl)thiophene Halogen_Exchange->Iodo_Analog_Output

Conversion of the bromo analog to the iodo analog.

This additional step makes the iodo analog a downstream derivative, which can have implications for cost and overall yield in a large-scale synthesis.

Performance in Cross-Coupling Reactions: A Reactivity Comparison

The primary utility of these compounds lies in their application as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The fundamental difference in their performance stems from the disparity in the carbon-halogen bond strength (C-Br vs. C-I).

The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura reactions is I > Br > Cl.[8][13] This is attributed to the weaker C-I bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Ar-X (Iodo or Bromo analog) PdII_Complex Ar-Pd(II)L_n-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R-B(OR)₂ PdII_Ar_R Ar-Pd(II)L_n-R Transmetalation->PdII_Ar_R Reductive_Elimination Reductive Elimination PdII_Ar_R->Reductive_Elimination Reductive_Elimination->Pd0 Coupled_Product Ar-R Reductive_Elimination->Coupled_Product

Sources

A Senior Application Scientist's Guide to Characterizing Polymorphic Forms of Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among the various challenges, polymorphism—the ability of a compound to exist in multiple crystalline forms—stands out as a critical factor that can profoundly influence a drug's stability, solubility, bioavailability, and manufacturability.[1][2] Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are integral to a wide array of pharmaceuticals.[1][3] Consequently, a thorough characterization of the polymorphic forms of thiophene intermediates is not merely a regulatory requirement but a fundamental necessity for robust and reproducible drug development.

This guide provides a comparative overview of the essential analytical techniques for characterizing polymorphic forms of thiophene intermediates. As a Senior Application Scientist, my objective is to offer not just a list of methods, but a deeper, field-tested perspective on the "why" behind experimental choices, ensuring a logical and self-validating approach to your solid-state characterization studies.

The Significance of Polymorphism in Thiophene Intermediates

Different polymorphs of the same thiophene intermediate can exhibit distinct physicochemical properties.[4] For instance, one polymorph might be more thermodynamically stable under ambient conditions, while another, a metastable form, might possess more favorable dissolution properties.[5] The uncontrolled conversion from a metastable to a stable form during manufacturing or storage can lead to disastrous consequences, including changes in bioavailability and potential loss of therapeutic efficacy.[6] Therefore, a comprehensive understanding and control of polymorphism are crucial from the earliest stages of drug development.[7]

A Comparative Analysis of Key Characterization Techniques

A multi-faceted approach is often necessary for the unambiguous identification and characterization of polymorphs.[8] The following sections detail the most powerful and commonly employed techniques, comparing their strengths, limitations, and providing actionable experimental protocols.

Powder X-ray Diffraction (PXRD): The Gold Standard for Crystalline Structure

Principle: PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[2] When a powdered sample is irradiated with X-rays, the crystalline lattice diffracts the beams at specific angles, producing a characteristic diffraction pattern. Different polymorphs, having distinct crystal lattices, will generate different PXRD patterns.[9]

Why it's essential for thiophene intermediates: PXRD is the definitive method for identifying and distinguishing between different crystalline forms.[2][10] It is highly sensitive to changes in the crystal packing and can be used for both qualitative and quantitative analysis of polymorphic mixtures.[2]

Experimental Protocol: Polymorph Screening using PXRD

  • Sample Preparation: Gently grind approximately 5-10 mg of the thiophene intermediate to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[11]

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.[11]

  • Instrument Setup:

    • X-ray source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: Set to appropriate values for the instrument (e.g., 40 kV and 40 mA).[9]

    • Scan Range (2θ): A typical range for organic molecules is 2° to 40°.[10]

    • Scan Speed/Step Size: A common setting is 1°/min with a step size of 0.02°.[10]

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis: Compare the obtained PXRD pattern with those of known polymorphs or reference standards. Unique patterns indicate the presence of a distinct polymorphic form.

Workflow for PXRD Analysis

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mount Mount on Holder Grind->Mount Instrument PXRD Instrument Setup Mount->Instrument Scan Perform 2θ Scan Instrument->Scan Pattern Obtain Diffraction Pattern Scan->Pattern Compare Compare Patterns Pattern->Compare Identify Identify Polymorph(s) Compare->Identify

Caption: A streamlined workflow for polymorphic analysis using PXRD.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Behavior

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] Polymorphs will exhibit distinct thermal events, such as melting points, and may undergo transitions from one form to another upon heating.[4][5]

Why it's crucial for thiophene intermediates: DSC provides critical information about the thermodynamic stability of different polymorphs.[5] The melting point is a key characteristic property, and DSC can reveal the presence of multiple forms through the observation of multiple endotherms or exothermic transitions. For instance, a thiophene azomethine monomer was shown to exhibit two distinct endothermic peaks in its DSC trace, corresponding to a phase change to a liquid crystal phase and a subsequent melting process.[13]

Experimental Protocol: Polymorphic Analysis using DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the thiophene intermediate into an aluminum DSC pan.[4]

  • Instrument Setup:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.[14]

    • Temperature Program:

      • Equilibrate at a starting temperature well below any expected thermal events (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the final melting point.[12][14]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (crystallization or solid-state transitions). The peak temperature and enthalpy of fusion are characteristic of each polymorph.

Vibrational Spectroscopy (FTIR and Raman): Probing Molecular Vibrations

Principle: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a molecular fingerprint of a compound.[15][16] Differences in the crystal lattice and molecular conformation between polymorphs lead to distinct vibrational spectra.[17]

Why they are valuable for thiophene intermediates: These techniques are highly sensitive to the local molecular environment. For thiophene derivatives, characteristic bands related to the thiophene ring C-S stretching and C-H bending can be particularly informative.[18] For example, a study on crystalline thiophene identified four solid modifications through their distinct infrared and Raman spectra.[17]

Comparison of FTIR and Raman Spectroscopy

FeatureFTIR SpectroscopyRaman Spectroscopy
Principle Absorption of infrared radiationInelastic scattering of monochromatic light
Sample Prep Often requires sample preparation (e.g., KBr pellets, Nujol mulls)[19]Minimal to no sample preparation required[16]
Water Interference Strong interference from waterWeak scattering from water, suitable for aqueous samples
Information Sensitive to polar functional groupsSensitive to non-polar bonds and symmetric vibrations
Application Good for identifying functional groupsExcellent for studying crystal lattice vibrations (phonons) at low frequencies[20]

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

    • Grind 1-2 mg of the thiophene intermediate with approximately 200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the FTIR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.[18]

  • Data Analysis: Compare the spectral features (peak positions, intensities, and shapes) with those of known polymorphs.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount of the powdered thiophene intermediate directly onto a microscope slide or into a sample vial.

  • Instrument Setup:

    • Laser Excitation: Select an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence.[21]

    • Power: Use a low laser power to avoid sample degradation.

  • Data Acquisition: Focus the laser on the sample and collect the Raman spectrum. Acquiring data in the low-frequency region (below 200 cm⁻¹) can be particularly useful for distinguishing polymorphs.[20]

  • Data Analysis: Compare the Raman spectra of different samples, paying close attention to shifts in peak positions and the appearance or disappearance of peaks.

Decision Tree for Vibrational Spectroscopy

Spectroscopy_Decision Start Need to Analyze Polymorphs? Aqueous Is the sample in an aqueous medium? Start->Aqueous Fluorescence Is fluorescence an issue? Aqueous->Fluorescence No Raman Use Raman Aqueous->Raman Yes LowFrequency Need to probe lattice vibrations? Fluorescence->LowFrequency No FTIR Use FTIR Fluorescence->FTIR Yes LowFrequency->FTIR No LowFrequency->Raman Yes

Caption: A decision-making guide for choosing between FTIR and Raman spectroscopy.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A High-Resolution Probe

Principle: ssNMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei (e.g., ¹³C, ¹⁵N) in the solid state.[22] Different polymorphs will exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, which affect the chemical shifts of the nuclei.[23]

Why it's powerful for thiophene intermediates: ssNMR is exceptionally sensitive to subtle changes in the local environment and can distinguish between polymorphs that may be difficult to resolve by other techniques.[24] It is also capable of providing quantitative information about the relative amounts of different polymorphs in a mixture.

Experimental Protocol: ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) ssNMR

  • Sample Preparation: Pack approximately 50-100 mg of the thiophene intermediate into an ssNMR rotor.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer equipped with a solid-state probe.

    • Technique: Cross-Polarization Magic-Angle Spinning (CP-MAS) is commonly used to enhance the signal of low-abundance nuclei like ¹³C.[22]

    • Spinning Speed: A moderate to fast spinning speed (e.g., 5-15 kHz) is typically employed to average out anisotropic interactions.

  • Data Acquisition: Acquire the ¹³C CP-MAS spectrum. The experimental parameters (contact time, recycle delay) need to be optimized for the specific compound.[22]

  • Data Analysis: Compare the chemical shifts and line shapes of the resonances in the spectra of different samples. The number of unique resonances can indicate the number of crystallographically independent molecules in the unit cell.

Comparative Summary of Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for Thiophene Intermediates
PXRD Crystal structure, phase identification, crystallinity5-20 mgHighDefinitive identification of crystalline forms.[2]
DSC Thermal transitions (melting, crystallization), thermodynamic stability1-5 mgHighRapid assessment of relative stability and phase transitions.[5]
FTIR Molecular vibrations, functional groups1-2 mgHighSensitive to changes in hydrogen bonding and conformation.[17]
Raman Molecular vibrations, lattice phonons<1 mgHighMinimal sample prep, excellent for probing low-frequency lattice modes.[20]
ssNMR Local molecular environment, conformational analysis, quantification50-100 mgLowHigh resolution for distinguishing subtle polymorphic differences.[23]

Conclusion

The comprehensive characterization of polymorphic forms of thiophene intermediates is a critical and non-negotiable aspect of modern pharmaceutical development. A judicious selection and application of a combination of analytical techniques, led by the definitive power of Powder X-ray Diffraction, is essential for ensuring the quality, safety, and efficacy of the final drug product. By understanding the principles and practical considerations of each method, researchers can confidently navigate the complexities of the solid state and build a robust foundation for successful drug development.

References

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). PMC. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. [Link]

  • Polymorphism in α-sexithiophene crystals: relative stability and transition path. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • DSC curves for the thiophene azomethine monomers. (n.d.). ResearchGate. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. [Link]

  • X-Ray Scattering from Poly(thiophene): Crystallinity and Crystollography Structure. (n.d.). DTIC. [Link]

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. (2025). Pharmaceutical Technology. [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022). PMC. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Analytical Sales. [Link]

  • Solid State Characterization of APIs. (n.d.). Thomasnet. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Journal of Chemistry and Applications. [Link]

  • Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. (2026). CrystEngComm. [Link]

  • Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. (2020). Spectroscopy. [Link]

  • Polymorphism of Crystalline Thiophene: Infrared and Raman Spectra. (n.d.). JSTOR. [Link]

  • API: solid state robust characterization in key to cut costs and time!. (n.d.). AlfatestLab. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). PMC. [Link]

  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. (n.d.). PMC. [Link]

  • Sample preparation for FT-IR. (n.d.). University of California, Irvine. [Link]

  • A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene. (2023). MDPI. [Link]

  • Polymorph Screening Technology by Controlling Crystallization. (n.d.). AIDIC. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). University of Southern Mississippi. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

  • A Visual Raman Nano−Delivery System Based on Thiophene Polymer for Microtumor Detection. (2024). PMC. [Link]

  • Applications of solid-state NMR spectroscopy to pharmaceuticals. (2013). European Pharmaceutical Review. [Link]

  • Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy. (2019). Alfatest. [Link]

  • Solid-State API analysis. (n.d.). University of Galway. [Link]

  • Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. (2025). PMC. [Link]

  • Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. (2012). Agilent. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. (n.d.). IOSR Journal of Applied Physics. [Link]

  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. (n.d.). LinkedIn. [Link]

  • Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. (n.d.). IntechOpen. [Link]

  • Polymorph Discrimination using Low Wavenumber Raman Spectroscopy. (2013). PMC. [Link]

  • Raman Spectroscopy Analysis of Polymorphs. (2008). Photonics Spectra. [Link]

Sources

Benchmarking Synthesis Routes for 2-Benzylthiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-benzylthiophene moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for lipophilic aromatic systems in SGLT2 inhibitors (e.g., Canagliflozin analogs) and a conductive linker in organic electronics. While classical Friedel-Crafts alkylation offers low raw material costs, it suffers from poor regioselectivity (2- vs. 3-substitution mixtures) and polyalkylation.

This guide benchmarks three modern, scalable routes to 2-benzylthiophene: Suzuki-Miyaura Cross-Coupling (the robustness standard), Direct C-H Arylation (the green/atom-economy standard), and Kumada Coupling (the cost-efficiency standard).

At-a-Glance: Comparative Performance Matrix
MetricRoute A: Suzuki-Miyaura Route B: Direct C-H Arylation Route C: Kumada Coupling
Primary Mechanism Pd-catalyzed Transmetallation (Boron)Pd-catalyzed C-H Activation (CMD)Ni/Pd-catalyzed Transmetallation (Mg)
Regioselectivity Excellent (>99:1)High (C2 favored over C5)Good (Subject to homocoupling)
Functional Group Tolerance High (Esters, Nitriles, Aldehydes)Moderate (Sensitive to acidic protons)Low (No electrophiles/protic groups)
Atom Economy Low (Stoichiometric boronic waste)High (No pre-functionalization) Moderate (Mg salts)
Scalability High (Robust, air-stable reagents)Moderate (Optimization required)Low to Medium (Exothermic, safety)
Typical Yield 85–95% 70–85%50–75%
Cost Driver Catalyst (Pd) + Boronic AcidCatalyst (Pd)Low (Cheap reagents)
Route A: The "Gold Standard" – Suzuki-Miyaura Cross-Coupling

Best For: Late-stage functionalization, high-value API synthesis, and substrates with sensitive functional groups.

The Suzuki-Miyaura coupling remains the most reliable method for constructing the C(sp2)-C(sp3) bond in 2-benzylthiophenes. Unlike the Kumada or Negishi couplings, the use of organoboron reagents renders the system tolerant to moisture and a wide array of electrophilic functional groups.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical success factor for benzyl-thiophene coupling is the choice of ligand to facilitate the reductive elimination step, which can be sluggish for sp3-hybridized benzyl partners. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential to prevent β-hydride elimination and protodeboronation.

Validated Protocol
  • Substrates: 2-Thiopheneboronic acid (1.2 equiv) + Benzyl bromide (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene/Water (10:1).

Step-by-Step Workflow:

  • Charge: In a nitrogen-flushed reaction vial, combine benzyl bromide (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Solvate: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via HPLC/TLC for the disappearance of benzyl bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 88-94%.

Route B: The "Green" Alternative – Direct C-H Arylation

Best For: Large-scale manufacturing where atom economy and waste reduction (E-factor) are prioritized.

Direct arylation avoids the pre-functionalization of the thiophene ring (i.e., no need to synthesize thiophene-boronic acids). It utilizes the intrinsic nucleophilicity of the thiophene C2 position. The mechanism typically follows a Concerted Metallation-Deprotonation (CMD) pathway, assisted by a carboxylate base/ligand (e.g., Pivalate).

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates the catalytic cycle, highlighting the role of the pivalate anion in lowering the energy barrier for C-H bond cleavage.

CMD_Mechanism Start Pd(II)L2(Piv)2 CMD_State CMD Transition State (Pd--C--H--O-C=O) Start->CMD_State Coordination Substrate Thiophene (C-H) Substrate->CMD_State + Benzyl Halide (Ox. Add.) Intermediate Heteroaryl-Pd(II)-L CMD_State->Intermediate - PivOH Product 2-Benzylthiophene Intermediate->Product Reductive Elimination Product->Start Regeneration

Caption: Concerted Metallation-Deprotonation (CMD) cycle for Pd-catalyzed direct C-H arylation of thiophene.

Validated Protocol
  • Substrates: Thiophene (3.0 equiv, excess used as solvent/reagent) + Benzyl chloride (1.0 equiv).

  • Catalyst: PdCl₂(CH₃CN)₂ (2 mol%).

  • Additives: Pivalic acid (30 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: DMAc (Dimethylacetamide) or Toluene.

Critical Control Point: The C2/C5 selectivity is controlled by temperature and steric factors. For 2-benzylthiophene, C2 is naturally favored. If C2 is blocked, C5 activation occurs.

Route C: The "Cost-Efficiency" Route – Kumada Coupling

Best For: Early-stage raw material synthesis or simple substrates lacking electrophilic functional groups (ketones, esters, nitro).

Kumada coupling utilizes Grignard reagents, which are inexpensive to generate from benzyl chloride and magnesium turnings. However, the high reactivity of Grignards leads to significant homocoupling (Wurtz coupling) side products (bibenzyl), requiring strict slow-addition protocols.

Validated Protocol
  • Substrates: 2-Bromothiophene (1.0 equiv) + Benzylmagnesium chloride (1.2 equiv).

  • Catalyst: Ni(dppp)Cl₂ (1-2 mol%). Note: Nickel is preferred over Palladium for cost and reactivity with Grignards.

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Workflow:

  • Grignard Prep: Generate BenzylMgCl from benzyl chloride and Mg turnings in THF. Titrate to determine concentration.

  • Catalyst Loading: Dissolve 2-bromothiophene and Ni(dppp)Cl₂ in THF. Cool to 0°C.[2]

  • Controlled Addition: Add the Grignard reagent dropwise over 1 hour .

    • Why? High instantaneous concentration of Grignard promotes homocoupling (Ph-CH₂-CH₂-Ph). Keeping it low favors the cross-coupling with the catalyst.

  • Quench: Carefully quench with dilute HCl (exothermic!).

  • Safety Note: This reaction is highly exothermic. On a kilogram scale, active cooling and emergency quench protocols are mandatory.

Decision Framework: Selecting the Optimal Route

Use this logic flow to determine the most appropriate synthetic strategy for your specific 2-benzylthiophene target.

Decision_Tree Start Target: 2-Benzylthiophene Scaffold Sensitive Contains Sensitive Groups? (Esters, Nitriles, Aldehydes) Start->Sensitive Scale Scale of Synthesis? Sensitive->Scale No Suzuki Route A: Suzuki-Miyaura (High Yield, High Tolerance) Sensitive->Suzuki Yes Cost Cost Sensitivity? Scale->Cost Lab/Pilot (<100g) Direct Route B: Direct C-H Arylation (Green, Atom Economic) Scale->Direct Manufacturing (>1kg) Cost->Suzuki Low (Time Constrained) Kumada Route C: Kumada Coupling (Low Cost, Low Tolerance) Cost->Kumada High (Budget Constrained)

Caption: Strategic decision tree for selecting synthesis routes based on chemical and operational constraints.

References
  • BenchChem. A Comparative Analysis of Benzothiophene Synthesis Routes for Researchers. (2025).[3][4][5] Retrieved from

  • Li, Y., et al. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex.[6] J. Org.[7][8] Chem. (2014). Retrieved from

  • Arp, F. O., & Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides.[9] J. Am. Chem. Soc. (2005).[10] Retrieved from

  • Alfa Chemistry. Kumada Cross-Coupling Reaction: Mechanism and Protocols. Retrieved from

  • Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[10] J. Am. Chem. Soc. (2009).[10] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(5-Bromo-2-methylbenzyl)thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2-(5-Bromo-2-methylbenzyl)thiophene

As drug development professionals and synthetic chemists, handling active pharmaceutical ingredient (API) intermediates requires more than just following a safety data sheet (SDS); it requires a mechanistic understanding of the chemical’s behavior. 2-(5-Bromo-2-methylbenzyl)thiophene (CAS: 1823462-28-7) is a critical halogenated organosulfur intermediate, most notably utilized as Canagliflozin impurity 5 [1].

This guide provides field-proven, self-validating protocols for the safe handling, operational workflow, and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • Dermal Penetration (Lipophilicity): The combination of a thiophene ring and a benzyl moiety creates a highly lipophilic scaffold. This allows the molecule to rapidly partition into the lipid bilayers of human skin, making dermal exposure a primary systemic risk.

  • Reactivity and Irritation (Halogenation): The heavy bromine substituent increases the molecule's polarizability and potential for localized tissue irritation upon contact with mucous membranes.

  • Environmental Persistence: Halogenated thiophenes are highly resistant to natural degradation and exhibit severe aquatic toxicity. Any release into the environment poses long-term ecological risks.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 hazard assessment standards [2], the following PPE matrix is mandatory. We do not just list the equipment; we select it based on the specific physicochemical vulnerabilities of the compound.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant). Double-gloving recommended.Nitrile provides a robust chemical barrier against non-polar, lipophilic organosulfur derivatives, preventing transdermal absorption.
Eye Protection Tight-fitting, splash-proof safety goggles (ANSI Z87.1).Prevents corneal micro-abrasions and severe irritation from aerosolized crystalline dust.
Respiratory N95 or P100 particulate respirator (if handled outside a certified fume hood).Mitigates the inhalation of fine micro-particles that can easily aerosolize during weighing and transfer.
Body Protection Flame-resistant, knee-length laboratory coat and closed-toe impermeable footwear.Prevents accumulation of chemical dust on personal clothing and protects against accidental bench-level spills.

Operational Workflow: Step-by-Step Handling

Every operational protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm safety before proceeding to the next step.

Protocol A: Safe Weighing and Transfer
  • Environmental Setup: Conduct all operations inside a Class II biological safety cabinet or a certified chemical fume hood.

    • Self-Validation Checkpoint: Verify the digital airflow monitor displays a continuous face velocity of 80–100 feet per minute (fpm) and the sash is locked at the designated operational height before unsealing the chemical container.

  • Static Mitigation: Halogenated powders are prone to accumulating static charge, which can cause sudden aerosolization when a spatula is introduced. Use an anti-static weighing boat and pass an ionizing bar over the workspace.

    • Self-Validation Checkpoint: Hover a gloved finger 2 inches above the powder; if particles jump to the glove, static is still present. Re-apply the ionizer.

  • Dispensing: Use a micro-spatula to transfer the solid. Never pour directly from the stock container to avoid generating dust plumes.

  • Decontamination: Wash all spatulas and glassware with a compatible non-polar solvent (e.g., dichloromethane or acetone) to dissolve the lipophilic residue, followed by standard aqueous washing.

    • Self-Validation Checkpoint: Ensure no white residue remains on the spatula before transitioning to the aqueous wash phase.

Protocol B: Spill Containment and Neutralization
  • Immediate Isolation: If a spill occurs, immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorption: Do not use water, as the compound is hydrophobic and will simply spread. Cover the solid spill with an inert, damp absorbent material (e.g., sand or vermiculite) to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to collect the absorbent-chemical mixture and place it into a sealable hazardous waste container.

    • Self-Validation Checkpoint: Inspect the spill area with a UV light (if applicable to the lab's standard operating procedures for aromatic compounds) to ensure no micro-crystalline residue remains on the benchtop.

Environmental Disposal Plan (EPA 40 CFR 262 Compliance)

Because 2-(5-Bromo-2-methylbenzyl)thiophene is highly toxic to aquatic life, its disposal must strictly adhere to EPA 40 CFR 262 hazardous waste generator regulations [3].

  • Segregation: Never mix this compound or its solvent washings with general aqueous waste. Collect all contaminated solids (gloves, absorbent, empty vials) and liquid washings in dedicated, chemically compatible High-Density Polyethylene (HDPE) containers.

  • Labeling: Containers must be immediately and clearly labeled as "Hazardous Waste - Halogenated Organosulfur Compound (Toxic to Aquatic Life)" with the initial date of accumulation.

    • Self-Validation Checkpoint: Verify that the label is completely legible, firmly attached, and lists the exact chemical constituents before placing the container in the Satellite Accumulation Area (SAA).

  • Manifesting and Removal: Store the waste in secondary containment within the SAA. Ensure the waste is transferred to a licensed hazardous waste disposal facility using a uniform hazardous waste manifest before the regulatory accumulation time limit expires (typically 90 to 180 days, depending on your facility's generator status).

Chemical Handling & Spill Response Workflow

G Start Pre-Handling Setup (Fume Hood & PPE) Weigh Weighing & Transfer (Minimize Aerosols) Start->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Absorb & Contain) Spill->Clean Yes Proceed Routine Operation (Synthesis/Assay) Spill->Proceed No Dispose Waste Segregation (EPA 40 CFR 262) Clean->Dispose Proceed->Dispose End Decontamination & Exit Dispose->End

Workflow for handling 2-(5-Bromo-2-methylbenzyl)thiophene and spill response.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-2-methylbenzyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-2-methylbenzyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.